molecular formula C17H13BFNO3S B12392758 Slu-PP-915

Slu-PP-915

Número de catálogo: B12392758
Peso molecular: 341.2 g/mol
Clave InChI: CKROIKQTGRZRKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SLU-PP-915 is a potent small-molecule pan-agonist for the estrogen-related receptor (ERR) family of nuclear receptors, with reported EC50 values of 414 nM, 435 nM, and 378 nM for ERRα, ERRβ, and ERRγ, respectively . As transcription factors, ERRs are master regulators of mitochondrial function, cellular energy utilization, and homeostasis . Activating all three isoforms with a pan-agonist like this compound provides a valuable research tool for investigating metabolic pathways. In vitro, treatment with this compound has been shown to significantly upregulate the expression of key ERR target genes involved in metabolism, such as peroxisome-proliferator activated receptor γ co-activator-1α (PGC-1α), lactate dehydrogenase A (LDHA), and pyruvate dehydrogenase kinase 4 (PDK4) . This gene regulation effect is also observed in vivo, where administration of this compound induced the expression of ERR target genes in muscle tissue . Due to the central role of ERRs in metabolism, this compound is a compound of interest for preclinical research in areas including metabolic diseases and heart failure . The compound features a boronic acid moiety, which was designed to replace phenolic groups to improve metabolic stability . This compound is intended for research purposes only.

Propiedades

Fórmula molecular

C17H13BFNO3S

Peso molecular

341.2 g/mol

Nombre IUPAC

[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid

InChI

InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21)

Clave InChI

CKROIKQTGRZRKF-UHFFFAOYSA-N

SMILES canónico

B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O

Origen del producto

United States

Foundational & Exploratory

Slu-PP-915: A Technical Guide to its Core Mechanism of Action as a Pan-ERR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic small molecule that acts as a pan-agonist for the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. Contrary to initial hypotheses that might link novel compounds to common oncogenic pathways, this compound's mechanism of action is centered on the modulation of cellular metabolism and mitochondrial function through ERR activation. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Pan-Agonism of Estrogen-Related Receptors

This compound functions as an agonist for all three isoforms of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ)[1][2]. These receptors are critical transcriptional regulators of genes involved in cellular energy homeostasis, particularly fatty acid metabolism and mitochondrial biogenesis[3][4]. By binding to and activating the ERRs, this compound initiates a cascade of gene expression changes that mimic some of the physiological effects of exercise, leading to its classification as an "exercise mimetic"[5].

The agonistic activity of this compound on the ERR isoforms is relatively balanced, making it a "pan-agonist"[3][6]. This broad activation profile allows it to influence a wide array of metabolic pathways in various tissues, including skeletal muscle and the heart[3][4][6].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

TargetAssay TypeEC50 (nM)Reference
ERRαCell-based co-transfection assay~400[7][8][9][10]
ERRβCell-based co-transfection assay~400[7][8][9][10]
ERRγCell-based co-transfection assay~400[7][8][9][10]

Table 2: Cellular Activity of this compound

Cell LineAssayConcentration (µM)Time (h)Observed EffectReference
C2C12 myoblastsGene Expression (TFEB)53Increased TFEB gene expression[7][8]
C2C12 myoblastsProtein Expression (TFEB)572Increased TFEB protein expression[7][8]
C2C12 myoblastsGene Expression (PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, MCOLN1)548 or 72Increased expression of ERR target genes[7][8]
Neonatal Rat Ventricular Myocytes (NRVMs)Gene and Protein Expression (TFEB)2.572Increased TFEB gene and protein expression[7][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Slu_PP_915_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Slu_PP_915 This compound ERR ERRα, ERRβ, ERRγ Slu_PP_915->ERR Enters cell and binds to ERR ERR_active Activated ERR Complex ERR->ERR_active Agonist Binding & Activation DNA DNA (Estrogen Response Elements) ERR_active->DNA Binds to EREs Gene_Expression Target Gene Transcription DNA->Gene_Expression Initiates Transcription PGC1a PGC1α Gene_Expression->PGC1a PDK4 PDK4 Gene_Expression->PDK4 TFEB TFEB Gene_Expression->TFEB Metabolic_Genes Other Metabolic Genes Gene_Expression->Metabolic_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation PDK4->Mitochondrial_Biogenesis PDK4->Fatty_Acid_Oxidation Autophagy Autophagy TFEB->Autophagy Metabolic_Genes->Mitochondrial_Biogenesis Metabolic_Genes->Fatty_Acid_Oxidation

Caption: Mechanism of action of this compound as a pan-ERR agonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Co-transfection) EC50 Determine EC50 Biochemical_Assay->EC50 Cell_Based_Assay Cell-Based Assay (e.g., C2C12, NRVMs) Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-seq) Cell_Based_Assay->Gene_Expression_Analysis Protein_Expression_Analysis Protein Expression Analysis (Western Blot) Cell_Based_Assay->Protein_Expression_Analysis Animal_Model Animal Model (e.g., Mouse model of heart failure) EC50->Animal_Model Inform dose selection Protein_Expression_Analysis->Animal_Model Confirm target engagement Drug_Administration This compound Administration (e.g., i.p. injection) Animal_Model->Drug_Administration Tissue_Analysis Tissue Analysis (e.g., Muscle, Heart) Drug_Administration->Tissue_Analysis Functional_Outcomes Functional Outcomes (e.g., Echocardiography) Drug_Administration->Functional_Outcomes

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, based on published literature.

Cell-Based Co-transfection Assay for ERR Agonist Activity
  • Objective: To determine the EC50 of this compound for each ERR isoform.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Protocol:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with plasmids encoding:

      • Full-length ERRα, ERRβ, or ERRγ.

      • A luciferase reporter gene under the control of an Estrogen Response Element (ERE).

      • A constitutively expressed Renilla luciferase plasmid for normalization.

    • Following transfection, cells are treated with a dose-response range of this compound or vehicle control (DMSO).

    • After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • Firefly luciferase activity is normalized to Renilla luciferase activity.

    • The normalized data is plotted against the logarithm of the this compound concentration, and the EC50 is calculated using a non-linear regression model.

Gene Expression Analysis in C2C12 Myoblasts
  • Objective: To quantify the effect of this compound on the expression of ERR target genes.

  • Cell Line: C2C12 mouse myoblast cell line.

  • Protocol:

    • C2C12 cells are cultured to a desired confluency in 12-well plates.

    • Cells are treated with this compound (e.g., 5 µM) or vehicle control for a specified duration (e.g., 3, 48, or 72 hours)[7][8].

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • RNA quality and quantity are assessed using spectrophotometry.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (e.g., TFEB, PGC1α, PDK4) and a housekeeping gene (e.g., GAPDH or Actin) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

In Vivo Studies in a Mouse Model of Heart Failure
  • Objective: To evaluate the therapeutic potential of this compound in a disease model.

  • Animal Model: Transaortic constriction (TAC)-induced heart failure in mice[4][6].

  • Protocol:

    • Heart failure is induced in adult male mice via the TAC surgical procedure.

    • A cohort of mice receives intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg) or a vehicle control, typically administered twice daily[6].

    • Cardiac function is monitored over several weeks using non-invasive methods such as echocardiography to measure ejection fraction.

    • At the end of the study, mice are euthanized, and heart tissues are harvested for further analysis.

    • Histological analysis can be performed to assess cardiac fibrosis.

    • Gene and protein expression analysis of heart tissue can be conducted to confirm target engagement and downstream effects.

Conclusion

This compound is a potent pan-ERR agonist that exerts its effects by activating the ERRα, ERRβ, and ERRγ nuclear receptors. This leads to the transcriptional upregulation of a broad spectrum of genes involved in metabolic processes, particularly fatty acid oxidation and mitochondrial function. The in vitro and in vivo data strongly support a mechanism of action centered on metabolic reprogramming. This detailed understanding of this compound's core mechanism is crucial for its continued investigation and potential development as a therapeutic agent for metabolic and cardiovascular diseases.

References

Slu-PP-915: A Technical Guide to a Novel Pan-ERR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic small molecule that functions as a pan-agonist for the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and metabolic programming. This compound has emerged as a significant research tool for investigating the therapeutic potential of ERR activation in various pathological conditions, including metabolic diseases and heart failure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

Estrogen-Related Receptors (ERRs) are constitutively active transcription factors that play a pivotal role in the regulation of genes involved in fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1] Their activity is modulated by co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). Given their central role in metabolic control, ERRs represent a promising therapeutic target for metabolic disorders. This compound is a second-generation ERR agonist, developed as a more potent and pharmacokinetically stable compound than its predecessor, SLU-PP-332.[2]

Mechanism of Action

This compound is a pan-agonist, meaning it activates all three ERR isoforms (α, β, and γ) with similar efficacy.[3] Upon binding to the ligand-binding domain of ERRs, this compound induces a conformational change that promotes the recruitment of co-activators, leading to the transcriptional activation of target genes.

A key downstream effector of this compound-mediated ERR activation is the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] this compound treatment leads to increased expression of TFEB, which in turn activates a network of genes involved in cellular clearance and metabolic regulation.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterERRαERRβERRγCell LineReference
EC50 414 nM435 nM378 nMHEK293T[3]

Table 2: In Vitro Gene Expression Changes with this compound Treatment

GeneCell LineTreatmentFold Change vs. ControlReference
PGC1α C2C125 µM this compoundSignificant Increase[3]
PDK4 C2C125 µM this compoundSignificant Increase[3]
LDHA C2C125 µM this compoundSignificant Increase[3]
TFEB NRVMs2.5 µM this compound (72h)Increased Expression[5]
TFEB C2C125 µM this compound (3h)Increased Gene Expression[5]

Table 3: In Vivo Effects of this compound in Mouse Models

ModelTreatmentKey FindingsReference
Heart Failure (Transaortic Constriction) 25 mg/kg this compound (i.p., twice daily)Significantly improved ejection fraction and reduced cardiac fibrosis.[6][7][6]
Exercise Capacity 20 mg/kg this compound (i.p.)Induced expression of ERR target genes in muscle.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Slu_PP_915_Signaling_Pathway Slu_PP_915 This compound ERRs ERRα / ERRβ / ERRγ Slu_PP_915->ERRs Binds & Activates Coactivators Co-activators (e.g., PGC-1α) ERRs->Coactivators Recruits Metabolic_Genes Metabolic Genes (e.g., PDK4, LDHA) ERRs->Metabolic_Genes Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis ERRs->Mitochondrial_Biogenesis Promotes TFEB_promoter TFEB Promoter Coactivators->TFEB_promoter Activates Transcription TFEB TFEB TFEB_promoter->TFEB Expresses Autophagy_Lysosome_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Lysosome_Genes Upregulates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Co_transfection Co-transfection Assay (HEK293T cells) EC50_Determination EC50 Determination Co_transfection->EC50_Determination Animal_Model Animal Models (e.g., Heart Failure, Exercise) EC50_Determination->Animal_Model Gene_Expression Gene Expression Analysis (C2C12, NRVMs - qPCR/Western Blot) Target_Gene_Modulation Target Gene Modulation (PGC1α, PDK4, LDHA, TFEB) Gene_Expression->Target_Gene_Modulation Treatment This compound Administration Animal_Model->Treatment Functional_Assessment Functional Assessment (Echocardiography, Treadmill) Treatment->Functional_Assessment Tissue_Analysis Tissue Analysis (Histology, Gene Expression) Functional_Assessment->Tissue_Analysis

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell-Based Co-transfection Assay (HEK293T cells)

This protocol is used to determine the potency (EC50) of this compound on each ERR isoform.

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

      • An expression vector for the full-length human ERRα, ERRβ, or ERRγ.

      • A luciferase reporter plasmid containing multiple ERR response elements (ERREs) upstream of a minimal promoter.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).

  • Luciferase Assay: After another 24 hours, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Gene Expression Analysis (C2C12 Myoblasts and Neonatal Rat Ventricular Myocytes - NRVMs)

This protocol assesses the effect of this compound on the expression of target genes.

  • Cell Culture:

    • C2C12 cells: Culture in DMEM with 10% FBS.

    • NRVMs: Isolate primary NRVMs from neonatal rat pups and culture on gelatin-coated plates in an appropriate medium.[8]

  • Treatment: Treat confluent cells with this compound at the desired concentration (e.g., 2.5-5 µM) or vehicle for a specified duration (e.g., 3-72 hours).

  • RNA Isolation and qPCR:

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., Pgc1a, Pdk4, Ldha, Tfeb) and a housekeeping gene for normalization (e.g., Gapdh).

  • Western Blotting:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., PGC-1α, PDK4, LDHA, TFEB) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Heart Failure Model (Transaortic Constriction - TAC)

This model evaluates the therapeutic potential of this compound in pressure-overload-induced heart failure.[9]

  • Animal Model: Perform transverse aortic constriction (TAC) surgery on adult male mice (e.g., C57BL/6J) to induce pressure overload on the left ventricle.[9] Sham-operated animals serve as controls.

  • Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle to the mice for a specified period (e.g., 6 weeks) starting after the TAC surgery.[6]

  • Echocardiography: Perform serial echocardiography to assess cardiac function. Key parameters to measure include:

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

  • Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts.

    • Perform Masson's trichrome staining on cardiac sections to assess fibrosis.

    • Perform Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.

In Vivo Exercise Capacity Model

This model assesses the effect of this compound on physical endurance.[10]

  • Animal Model: Use adult male mice (e.g., C57BL/6J).

  • Acclimatization: Acclimatize the mice to a motorized treadmill for several days before the experiment.[11]

  • Treatment: Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) or vehicle.[3]

  • Treadmill Test: One hour after treatment, subject the mice to a forced treadmill running protocol with progressively increasing speed and/or incline until exhaustion.[11][12] Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite repeated stimuli.

  • Data Collection: Record the total running distance and time for each mouse.

  • Tissue Analysis: After the exercise test, harvest tissues such as skeletal muscle to analyze the expression of ERR target genes by qPCR.

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Estrogen-Related Receptors. Its pan-agonist activity and favorable in vivo properties make it a promising lead compound for the development of novel therapeutics for metabolic diseases and heart failure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ERR modulators.

References

SLU-PP-915: A Technical Whitepaper on a Novel Pan-ERR Agonist as an Exercise Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-915 is a novel, synthetic, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ). As a member of the exercise mimetic class of compounds, this compound activates transcriptional programs central to cellular energy homeostasis, mitochondrial function, and fatty acid metabolism, thereby recapitulating many of the physiological benefits of physical endurance training. This document provides a comprehensive technical overview of the core scientific data and methodologies related to this compound, intended to inform research and development professionals. It details the compound's mechanism of action, summarizes key quantitative in-vitro and in-vivo data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction

Exercise mimetics are a class of therapeutic agents that mimic the metabolic and physiological effects of physical exercise.[1] These compounds hold significant promise for the treatment of metabolic diseases such as obesity and type 2 diabetes, as well as conditions characterized by muscle dysfunction and reduced oxidative capacity, including heart failure and age-related muscle loss.[2][3] The Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that are key regulators of gene transcription for a multitude of physiological processes, including mitochondrial biogenesis, cellular energy utilization, and fatty acid oxidation.[4][5] The three isoforms, ERRα, ERRβ, and ERRγ, are constitutively active and their activity is primarily driven by the presence of co-activator proteins like PGC-1α and PGC-1β.[4]

This compound is a structurally distinct, second-generation pan-ERR agonist developed to be more potent and refined than its predecessor, SLU-PP-332.[1] It was designed through a structure-based approach and has demonstrated efficacy in both in-vitro and in-vivo models, stimulating ERR target genes and enhancing exercise capacity.[4][6] This whitepaper will delve into the technical details of its function and the experimental basis for its characterization as an exercise mimetic.

Mechanism of Action

This compound functions as a pan-agonist for the Estrogen-Related Receptors, with roughly equivalent activity on ERRα, ERRβ, and ERRγ.[7][8] By binding to the ligand-binding domain of the ERRs, this compound modulates their transcriptional activity, leading to the up-regulation of a suite of target genes involved in energy metabolism.[4] A key downstream effect of ERR activation by this compound is the induction of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[9][10] This leads to enhanced autophagy, a cellular process for clearing damaged organelles and proteins, which is crucial for maintaining cellular homeostasis, particularly in high-energy-demand tissues like the heart and skeletal muscle.[9]

The primary signaling pathway is initiated by the binding of this compound to the ERR isoforms. This complex then recruits co-activators, most notably PGC-1α, to the promoter regions of target genes. This transcriptional activation leads to increased expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the TCA cycle, effectively shifting the cellular metabolic profile to one that mirrors an endurance-trained state.[2][4]

SLU_PP_915_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular SLU-PP-915_ext This compound SLU-PP-915_int This compound SLU-PP-915_ext->SLU-PP-915_int Cellular Uptake ERRs ERRα, ERRβ, ERRγ SLU-PP-915_int->ERRs Binds & Activates PGC1a PGC-1α (Co-activator) ERRs->PGC1a Recruits TFEB TFEB ERRs->TFEB Induces Expression Target_Genes Target Genes (PDK4, LDHA, DDIT4, etc.) PGC1a->Target_Genes Co-activates Transcription Autophagy Autophagy TFEB->Autophagy Metabolic_Effects Metabolic & Physiological Effects Target_Genes->Metabolic_Effects

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in both in-vitro and in-vivo settings. The following tables summarize the key findings from published studies.

Table 1: In-Vitro Efficacy of this compound
ParameterCell LineConcentrationResultReference
EC50 --ERRα: 414 nM, ERRβ: 435 nM, ERRγ: 378 nM[7]
Gene Expression C2C12 myoblasts5 µMIncreased expression of PGC1α, PDK4, and LDHA[7]
Gene Expression C2C12 cells5 µM (3h)Increased TFEB gene expression[10]
Protein Expression C2C12 cells5 µM (72h)Increased TFEB protein expression[10]
Gene Expression Neonatal rat ventricular myocytes (NRVMs)2.5 µM (72h)Increased TFEB gene and protein expression[10]
Table 2: In-Vivo Efficacy and Pharmacokinetics of this compound
ParameterAnimal ModelDosage & RouteOutcomeReference
Gene Expression C57BL/6J mice20 mg/kg, i.p. (1h)Upregulation of ERR target genes (PDK4, PGC1α, DDIT4) in quadriceps muscle[4]
Exercise Endurance C57BL/6J mice20 mg/kg, i.p. (1h)Increased running distance and time[4]
Cardiac Function C57BL/6J mice (TAC model)25 mg/kg, i.p. (twice daily)Improved ejection fraction and ameliorated fibrosis[6][11]
Pharmacokinetics C57BL/6J mice20 mg/kg, i.p.Tmax: 0.5 h; Cmax: 2813 ng/mL; T1/2: 0.71 h[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments performed with this compound.

In-Vitro Gene Expression Analysis in C2C12 Cells
  • Cell Culture: C2C12 myoblast cells are cultured in an appropriate growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted in culture medium to the final working concentration (e.g., 5 µM).[6][7] Cells are treated for a specified duration (e.g., 3, 48, or 72 hours).[10]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a commercial kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., PGC1α, PDK4, LDHA, TFEB) are quantified by real-time qPCR using gene-specific primers and a fluorescent dye such as SYBR Green. Gene expression is normalized to a stable housekeeping gene (e.g., 36B4).[4]

In_Vitro_Gene_Expression_Workflow Start C2C12 Cell Culture Treatment Treat with this compound (5 µM) or Vehicle Start->Treatment Incubation Incubate (e.g., 3-72h) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Real-Time qPCR Analysis (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis End Gene Expression Results Analysis->End

Figure 2: Workflow for in-vitro gene expression analysis.

In-Vivo Studies in Mice
  • Animal Model: Male C57BL/6J mice (typically 8-12 weeks old) are used for in-vivo experiments.[4][6] The animals are housed under standard conditions with controlled temperature, humidity, and light-dark cycles, and have ad libitum access to food and water.

  • Compound Administration: this compound is prepared in a vehicle solution, for example, 12% DMSO, 15% Cremophor in PBS, or 10% Cremophor-10% DMSO-80% PBS.[4][6] The compound is administered via intraperitoneal (i.p.) injection at a dosage of 20 or 25 mg/kg.[6][7]

  • Tissue Collection: At a specified time point after injection (e.g., 1 hour), mice are euthanized by CO2 asphyxiation.[4][6] Tissues of interest, such as quadriceps muscle, are collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[6]

  • Gene Expression Analysis: Gene expression analysis in the collected muscle tissue is performed as described in the in-vitro protocol, starting with RNA extraction from the tissue homogenate.[4]

  • Exercise Endurance Test: One hour after administration of this compound or vehicle, mice are subjected to a treadmill running test. The running time and distance covered until exhaustion are recorded to assess exercise capacity.[4]

Pharmacokinetic Studies
  • Animal Model and Dosing: Three-month-old male C57BL/6J mice are administered a single intraperitoneal injection of this compound (20 mg/kg) in a vehicle of 10% Cremophor, 10% DMSO, and 80% PBS.[6]

  • Sample Collection: At various time points post-injection (e.g., 1, 2, and 4 hours), animals are euthanized, and blood is collected.[6] Plasma is separated by centrifugation and stored at -80°C.[6]

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to establish the pharmacokinetic profile.[6]

In_Vivo_PK_Workflow Start C57BL/6J Mice Dosing Administer this compound (20 mg/kg, i.p.) Start->Dosing Sample_Collection Collect Blood Samples at Timed Intervals (1h, 2h, 4h) Dosing->Sample_Collection Plasma_Separation Centrifuge to Separate Plasma Sample_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Profile Determine Pharmacokinetic Parameters (Tmax, Cmax, T1/2) Analysis->PK_Profile End PK Results PK_Profile->End

Figure 3: Workflow for in-vivo pharmacokinetic studies.

Conclusion

This compound is a potent, orally bioavailable pan-ERR agonist that has demonstrated significant exercise mimetic properties in preclinical studies.[13][14] Its ability to activate key metabolic pathways through the ERR-PGC-1α axis and induce autophagy via TFEB activation underscores its therapeutic potential. The quantitative data from both in-vitro and in-vivo experiments provide a solid foundation for its further development. The experimental protocols outlined in this whitepaper serve as a guide for researchers seeking to investigate and build upon the current understanding of this promising compound. As research progresses, this compound may represent a significant advancement in the pharmacological management of metabolic and muscle-related disorders.

References

Slu-PP-915 and Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, orally bioavailable, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ). As a synthetic "exercise mimetic," this compound activates key metabolic pathways, most notably promoting mitochondrial biogenesis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its impact on mitochondrial biogenesis, and the experimental methodologies used to characterize its effects. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ERR agonists in metabolic diseases, heart failure, and other conditions associated with mitochondrial dysfunction.

Introduction

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This intricate process is vital for maintaining cellular energy homeostasis and is regulated by a complex network of signaling pathways. A key regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, are nuclear receptors that play a crucial role in the PGC-1α signaling cascade, driving the expression of genes involved in mitochondrial respiration and fatty acid oxidation.[1][2]

This compound has emerged as a significant research compound due to its ability to potently activate all three ERR isoforms.[3][4] It is a structurally distinct and more advanced successor to Slu-PP-332, demonstrating a more balanced activity profile across the ERR isoforms.[5][6] By activating ERRs, this compound initiates a transcriptional program that mimics the effects of endurance exercise, leading to enhanced mitochondrial function and biogenesis.

Mechanism of Action

This compound functions as a pan-agonist for the Estrogen-Related Receptors. Its primary mechanism of action involves binding to the ligand-binding domain of ERRα, ERRβ, and ERRγ, which leads to the recruitment of coactivators, such as PGC-1α. This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, initiating their transcription.

The key downstream effects of this compound-mediated ERR activation include:

  • Upregulation of PGC-1α: A master regulator of mitochondrial biogenesis.[1]

  • Induction of TFEB (Transcription Factor EB): A key regulator of lysosomal biogenesis and autophagy, which is essential for clearing damaged mitochondria (mitophagy).[7]

  • Increased expression of genes involved in:

    • Fatty Acid Oxidation: Such as Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][5]

    • Glucose Metabolism: Including Lactate Dehydrogenase A (LDHA).[1]

    • Mitochondrial Respiration and Oxidative Phosphorylation. [8][9]

Quantitative Data

The following tables summarize the available quantitative data on the activity and effects of this compound.

Parameter ERRα ERRβ ERRγ Reference(s)
EC50 (nM) ~400~400~400[7]
EC50 (nM) 414435378[3][4]
Table 1: In Vitro Efficacy of this compound on ERR Isoforms.
Cell Line Compound Concentration (µM) Duration (h) Effect Reference(s)
C2C12 myoblastsThis compound524Increased expression of PGC-1α, PDK4, and LDHA.[3][4]
Neonatal Rat Ventricular Myocytes (NRVMs)This compound2.572Increased gene and protein expression of TFEB.[7]
C2C12 cellsThis compound53Increased TFEB gene expression.[7]
C2C12 cellsThis compound572Increased TFEB protein expression.[7]
C2C12 cellsThis compound548 or 72Increased expression of PGC-1α, p62, PDK4, CTSD, LAMP1, LAMP2, and MCOLN1.[7]
Table 2: In Vitro Effects of this compound on Gene Expression.
Animal Model Compound Dosage (mg/kg) Route of Administration Effect Reference(s)
C57Bl/6J miceThis compound20Intraperitoneal (i.p.)Induced expression of ERR target genes in muscle.[1][3][4]
Pressure overload-induced heart failure mouse modelThis compoundNot specifiedNot specifiedImproved ejection fraction and ameliorated fibrosis.[9]
Table 3: In Vivo Effects of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Promoting Mitochondrial Biogenesis

G cluster_downstream Downstream Effects SluPP915 This compound ERRs ERRα / ERRβ / ERRγ SluPP915->ERRs Binds to and activates PGC1a_coactivator PGC-1α (coactivator) ERRs->PGC1a_coactivator Recruits ERRE ERR Response Element (ERRE) in DNA ERRs->ERRE Binds to PGC1a_coactivator->ERRE Binds to TargetGenes Target Gene Transcription ERRE->TargetGenes PGC1a_gene PGC-1α Gene Upregulation TargetGenes->PGC1a_gene TFEB_gene TFEB Gene Upregulation TargetGenes->TFEB_gene Metabolic_genes Metabolic Gene Upregulation (PDK4, LDHA, etc.) TargetGenes->Metabolic_genes MitoBiogenesis Mitochondrial Biogenesis PGC1a_gene->MitoBiogenesis Autophagy Autophagy / Mitophagy TFEB_gene->Autophagy Metabolism Increased Fatty Acid Oxidation & Glucose Metabolism Metabolic_genes->Metabolism

This compound signaling pathway for mitochondrial biogenesis.
Experimental Workflow for In Vitro Gene Expression Analysis

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Gene Expression Analysis start Seed C2C12 or NRVM cells treatment Treat with this compound (e.g., 5 µM for 3-72h) start->treatment control Vehicle Control (DMSO) start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) for target genes (PGC-1α, TFEB, etc.) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis

Workflow for in vitro gene expression analysis.
Experimental Workflow for In Vivo Efficacy Testing

G cluster_animal_prep Animal Preparation and Dosing cluster_testing Performance and Tissue Analysis animal_model C57Bl/6J Mice dosing Administer this compound (e.g., 20 mg/kg, i.p.) animal_model->dosing vehicle Vehicle Control animal_model->vehicle treadmill Treadmill Exhaustion Test dosing->treadmill vehicle->treadmill tissue_harvest Harvest Muscle Tissue treadmill->tissue_harvest gene_expression Gene Expression Analysis (qPCR) tissue_harvest->gene_expression

Workflow for in vivo efficacy testing in mice.

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize this compound.

Cell-Based Co-transfection Assay for ERR Agonist Activity

This assay is used to determine the agonist activity of this compound on the ERR isoforms.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector containing the full-length cDNA for the specific ERR isoform (ERRα, ERRβ, or ERRγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an Estrogen-Related Receptor Response Element (ERRE).

    • A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are seeded in multi-well plates.

    • The cells are co-transfected with the ERR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

    • After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.

    • Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • The data is then used to generate dose-response curves and calculate the EC50 value.[1][10][11][12][13]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in the mRNA levels of target genes in response to this compound treatment.

  • Sample Preparation:

    • In Vitro: C2C12 myoblasts or neonatal rat ventricular myocytes (NRVMs) are treated with this compound or vehicle.

    • In Vivo: Muscle tissue is harvested from mice treated with this compound or vehicle.

  • Procedure:

    • Total RNA is extracted from the cells or tissues using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

    • qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., PGC-1α, TFEB, PDK4, LDHA) and a housekeeping gene (for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

    • The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the expression of the housekeeping gene.[7][11]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the levels of specific proteins in cell or tissue lysates.

  • Sample Preparation:

    • Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Procedure:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., TFEB, LAMP1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is detected by an imaging system.

    • The intensity of the bands is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin).[14][15]

Immunofluorescence for Protein Localization

Immunofluorescence is used to visualize the subcellular localization of proteins.

  • Cell Preparation: C2C12 cells are grown on coverslips and treated with this compound or vehicle.

  • Procedure:

    • The cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure.

    • The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

    • The cells are incubated with a blocking solution to reduce non-specific antibody binding.

    • The cells are then incubated with a primary antibody that specifically binds to the protein of interest (e.g., TFEB).

    • After washing, the cells are incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.

    • The cell nuclei are often counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope.[16][17][18]

In Vivo Mouse Treadmill Exhaustion Test

This test is used to assess the effect of this compound on physical endurance.

  • Animal Model: C57Bl/6J mice are typically used.

  • Procedure:

    • Mice are acclimated to the treadmill for several days before the experiment.

    • On the day of the test, mice are administered this compound (e.g., 20 mg/kg, i.p.) or a vehicle control.

    • After a set period of time to allow for drug absorption, the mice are placed on the treadmill.

    • The treadmill is started at a low speed, and the speed is gradually increased at set intervals.

    • The test continues until the mouse reaches the point of exhaustion, which is often defined as the inability to remain on the treadmill belt despite mild encouragement (e.g., a gentle air puff or a mild electrical stimulus at the rear of the treadmill).

    • The total running time and distance are recorded as measures of endurance.[19][20][21][22][23]

Measurement of Mitochondrial DNA (mtDNA) Content

An increase in mtDNA content is an indicator of mitochondrial biogenesis.

  • Sample Preparation: DNA is extracted from cells or tissues.

  • Procedure:

    • Quantitative PCR is performed using primers specific for a mitochondrial gene (e.g., a gene encoding a subunit of the electron transport chain) and a nuclear gene (e.g., a single-copy nuclear gene).

    • The relative amount of mtDNA is determined by calculating the ratio of the copy number of the mitochondrial gene to the copy number of the nuclear gene.[3][24][25][26][27]

Conclusion

This compound is a powerful research tool for investigating the role of ERR receptors in mitochondrial biogenesis and related metabolic pathways. Its pan-agonist activity and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for characterizing the effects of this compound and other potential ERR modulators. Further research into the therapeutic applications of this compound may lead to novel treatments for a range of metabolic and age-related diseases.

References

The Role of Slu-PP-915 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a novel, synthetic, orally bioavailable pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with potent effects on cellular metabolism.[1] Primarily through the activation of ERRγ, this compound orchestrates a broad transcriptional program that enhances fatty acid metabolism and mitochondrial function. This has positioned it as a promising therapeutic candidate for metabolic diseases and heart failure.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's role in cellular metabolism.

Introduction

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[1] They are key regulators of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. This compound is a structurally distinct small molecule designed to activate all three ERR isoforms, with a particularly significant effect mediated through ERRγ.[2][4] Its ability to mimic the effects of exercise at a cellular level has generated significant interest in its therapeutic potential.

Mechanism of Action

This compound functions as a pan-agonist of the ERR family, with EC50 values of approximately 400 nM for ERRα, ERRβ, and ERRγ.[5][6] Its primary metabolic effects are mediated through the activation of ERRγ, which in turn co-activates with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7] This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, leading to their increased transcription.

Key Signaling Pathways

The activation of ERRγ by this compound initiates a cascade of transcriptional events that primarily impact two major aspects of cellular metabolism: fatty acid oxidation and mitochondrial biogenesis.

Slu_PP_915_Metabolic_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRγ_inactive ERRγ (inactive) This compound->ERRγ_inactive Binds and Activates ERRγ_active ERRγ (active) ERRγ_inactive->ERRγ_active ERRγ_PGC-1α_Complex ERRγ/PGC-1α Complex ERRγ_active->ERRγ_PGC-1α_Complex Translocates to Nucleus and complexes with PGC-1α PGC-1α PGC-1α->ERRγ_PGC-1α_Complex Target_Genes Target Genes (e.g., PDK4, CPT1, MCAD) ERRγ_PGC-1α_Complex->Target_Genes Binds to ERREs and activates transcription Metabolic_Effects Increased Fatty Acid Oxidation & Mitochondrial Biogenesis Target_Genes->Metabolic_Effects Leads to

This compound signaling pathway for metabolic regulation.

A secondary pathway influenced by this compound is the induction of autophagy through the transcription factor EB (TFEB).[5][8] ERR activation leads to increased expression of TFEB, a master regulator of lysosomal biogenesis and autophagy.[4][5] This process is crucial for cellular homeostasis and the clearance of damaged organelles.

Slu_PP_915_Autophagy_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRγ_inactive ERRγ (inactive) This compound->ERRγ_inactive Activates ERRγ_active ERRγ (active) ERRγ_inactive->ERRγ_active TFEB_gene TFEB gene ERRγ_active->TFEB_gene Increases transcription of TFEB_protein TFEB protein TFEB_gene->TFEB_protein Translation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_protein->Autophagy_Genes Activates transcription of Autophagy_Induction Induction of Autophagy Autophagy_Genes->Autophagy_Induction

This compound-mediated induction of autophagy via TFEB.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterReceptorValue (nM)
EC50ERRα~400
EC50ERRβ~400
EC50ERRγ~400

Data sourced from[5][6]

Table 2: In Vitro Gene Expression Analysis in C2C12 Myoblast Cells (5 µM this compound for 24h)

Target GeneBiological ProcessFold Change vs. Control
PGC1αMitochondrial BiogenesisSignificant Increase
PDK4Glucose MetabolismSignificant Increase
LDHALactate MetabolismSignificant Increase

Data interpretation from[1]

Table 3: In Vivo Gene Expression in Mouse Muscle (20 mg/kg this compound, 1h post-injection)

Target GeneBiological ProcessFold Change vs. Control
PGC1αMitochondrial BiogenesisUpregulated
PDK4Glucose MetabolismUpregulated
DDIT4Stress ResponseUpregulated

Data interpretation from a study on a similar compound, with this compound showing a similar profile.[1]

Experimental Protocols

The following are summaries of experimental protocols used in the study of this compound.

In Vitro Co-transfection and Luciferase Reporter Assay
  • Cell Line: HEK293T cells.

  • Plasmids: Expression plasmids for full-length ERRs and an ERRE-driven luciferase reporter plasmid.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Transfection with the appropriate plasmids is performed.

    • Cells are treated with varying concentrations of this compound or vehicle control.

    • After a 24-hour incubation period, luciferase activity is measured to determine the level of ERR activation.

In Vivo Murine Model of Heart Failure
  • Animal Model: Adult male C57BL/6J mice.

  • Induction of Heart Failure: Transaortic constriction (TAC) surgery.

  • Drug Administration: Intraperitoneal (i.p.) injection of this compound (typically 20-25 mg/kg) or vehicle control.

  • Monitoring: Cardiac function is assessed by echocardiography at baseline and at specified time points post-TAC.

  • Endpoint Analysis: Tissues are harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), and metabolomics.

Experimental_Workflow_In_Vivo Start Start Animal_Model Male C57BL/6J Mice Start->Animal_Model TAC_Surgery Transaortic Constriction (TAC) to induce heart failure Animal_Model->TAC_Surgery Drug_Administration This compound (i.p.) or Vehicle Control TAC_Surgery->Drug_Administration Monitoring Echocardiography Drug_Administration->Monitoring Regularly Endpoint Tissue Harvest (Heart, Muscle) Monitoring->Endpoint After study duration Analysis Gene Expression (qRT-PCR) Protein Analysis (Western Blot) Metabolomics Endpoint->Analysis End End Analysis->End

Workflow for in vivo studies of this compound in a heart failure model.

Conclusion and Future Directions

This compound is a potent ERR agonist that significantly impacts cellular metabolism by enhancing fatty acid oxidation and mitochondrial function, primarily through the ERRγ/PGC-1α axis. Its ability to improve cardiac function in preclinical models of heart failure highlights its therapeutic potential.[2][3] Further research is warranted to fully elucidate its long-term effects, safety profile, and efficacy in other metabolic disorders. The development of detailed, publicly available datasets from transcriptomic and metabolomic studies will be crucial for advancing the clinical translation of this promising compound.

References

Slu-PP-915: A Technical Guide to Estrogen-Related Receptor (ERR) Agonism and Target Gene Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Slu-PP-915 is a potent, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular metabolism, mitochondrial function, and autophagy. This compound has emerged as a valuable chemical tool for investigating the therapeutic potential of ERR activation in various pathological conditions, including metabolic diseases and heart failure. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of the ERR isoforms, leading to their activation. As constitutively active transcription factors, ERRs, in conjunction with co-activators like Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), bind to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of their target genes. This binding initiates the transcription of a wide array of genes involved in critical cellular processes.

The primary signaling pathway activated by this compound involves the direct transcriptional upregulation of genes controlling:

  • Mitochondrial Biogenesis and Function: this compound enhances the expression of genes pivotal for mitochondrial energy production and homeostasis.

  • Fatty Acid Metabolism: It stimulates genes involved in the oxidation of fatty acids, a key energy source for tissues like the heart and skeletal muscle.

  • Autophagy: A key target of this compound-activated ERRs is the Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway. Increased TFEB expression leads to the coordinated upregulation of genes essential for autophagic flux and cellular clearance.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterERRαERRβERRγReference
EC50 (nM) 414435378[1][2][3]

Table 2: In Vitro and In Vivo Concentrations and Dosages of this compound

Experimental SystemCell/Animal ModelConcentration/DosageTreatment DurationObserved EffectsReference
In Vitro C2C12 myoblast cells5 µM3 - 72 hoursIncreased expression of PGC1α, PDK4, LDHA, and TFEB[1][4]
In Vitro Neonatal Rat Ventricular Myocytes (NRVMs)2.5 µM72 hoursIncreased gene and protein expression of TFEB[4][5]
In Vivo C57BL/6J Mice20 mg/kg (i.p.)1 hourUpregulation of ERR target genes in muscle[1][6]
In Vivo C57BL/6J Mice (Heart Failure Model)25 mg/kg (i.p., twice daily)6 weeksImproved ejection fraction and reduced fibrosis[6]
In Vivo C57BL/6J Mice (Exercise Capacity)20 mg/kg (i.p.)6 daysIncreased running distance and time[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for studying its effects.

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound ERRs_inactive ERRs (α, β, γ) This compound->ERRs_inactive Enters Cell ERRs_active Activated ERRs ERRs_inactive->ERRs_active Binding & Activation ERRE ERRE ERRs_active->ERRE PGC1a PGC-1α PGC1a->ERRE Co-activation Target_Genes Target Gene Transcription ERRE->Target_Genes Initiates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function Target_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation TFEB TFEB Upregulation Target_Genes->TFEB Autophagy Autophagy TFEB->Autophagy

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., C2C12, NRVMs) Treatment This compound Treatment Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, IF) Treatment->Protein_Analysis Functional_Assays Functional Assays (Luciferase Reporter) Treatment->Functional_Assays Animal_Model Animal Model (e.g., C57BL/6J Mice) Drug_Administration This compound Administration (i.p.) Animal_Model->Drug_Administration Tissue_Harvest Tissue Harvesting (Muscle, Heart) Drug_Administration->Tissue_Harvest Phenotypic_Analysis Phenotypic Analysis (Echocardiography, Exercise Capacity) Drug_Administration->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (Gene/Protein Expression) Tissue_Harvest->Molecular_Analysis

Caption: General experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based ERR Co-transfection Assay

This assay is used to determine the agonist activity of this compound on the different ERR isoforms.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • Expression plasmid for full-length ERRα, ERRβ, or ERRγ.

    • Luciferase reporter plasmid driven by a synthetic Estrogen-Related Receptor Response Element (ERRE) upstream of a minimal promoter.

  • Protocol:

    • Seed HEK293T cells in 96-well plates.

    • Transfect cells with the ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., One-Glo luciferase reporter assay system from Promega).[7]

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the dose-response curve to determine the EC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the changes in the expression of ERR target genes upon this compound treatment.

  • Cell Line/Tissue: C2C12 myoblasts, NRVMs, or harvested mouse tissue (e.g., muscle).

  • Protocol:

    • RNA Extraction:

      • Treat cells or administer this compound to animals as per the experimental design.

      • Harvest cells or tissues and extract total RNA using a commercial kit (e.g., RNeasy kit, Qiagen).[7]

    • cDNA Synthesis:

      • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA Synthesis Kit, Quanta Biosciences).[7]

    • qPCR:

      • Perform qPCR using a SYBR Green-based master mix (e.g., SYBR Select Master Mix, Applied Biosystems) and a real-time PCR system.[7]

      • Use primers specific for the target genes and a housekeeping gene for normalization (e.g., 36b4).

      • Primer Sequences: [7]

        • 36b4 Forward: 5'-ACCTCCTTCTTCCAGGCTT-3'

        • 36b4 Reverse: 5'-CCCACCTTGTCTCCAGTCTTT-3'

        • PDK4 Forward: 5'-ATCTAACATCGCCAGAATTAAACC-3'

        • PDK4 Reverse: 5'-GGAACGTACACAATGTGGATTG-3'

        • PGC1α Forward: 5'-CCCTGCCATTGTTAAGACC-3'

        • PGC1α Reverse: 5'-TGCTGCTGTTCCTGTTTTC-3'

        • DDIT4 Forward: 5'-CCTGCGCGTTTGCTCATGCC-3'

        • DDIT4 Reverse: 5'-GGCCGCACGGCTCACTGTAT-3'

    • Data Analysis:

      • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Administration of this compound

This protocol describes the preparation and administration of this compound to mice for in vivo studies.

  • Animal Model: C57BL/6J male mice.

  • Preparation of Dosing Solution:

    • For a 5 mg/mL solution, dissolve this compound in a vehicle of 12% DMSO and 15% Cremophor in PBS (without Ca2+/Mg2+).[6]

    • First, dissolve the compound in DMSO, then add Cremophor with gentle shaking.[6]

  • Administration:

    • Administer the solution via intraperitoneal (i.p.) injection.

    • The dosage and frequency will depend on the specific study (e.g., 20 mg/kg for acute gene expression studies, 25 mg/kg twice daily for chronic heart failure studies).[6][7]

Pressure Overload-Induced Heart Failure Model (Transaortic Constriction - TAC)

This surgical model is used to induce heart failure in mice to study the cardioprotective effects of this compound.

  • Animal Model: Adult male mice.

  • Protocol:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature around the aorta between the innominate and left common carotid arteries.

    • Tie the ligature against a needle of a specific gauge to create a defined constriction.

    • Remove the needle, leaving a stenotic aorta.

    • Close the chest and allow the animal to recover.

    • Initiate this compound treatment as per the experimental design.

    • Monitor cardiac function over time using echocardiography.[1][8]

Exercise Capacity Testing

This protocol is used to assess the effect of this compound on physical endurance in mice.

  • Apparatus: Mouse treadmill.

  • Protocol:

    • Treat mice with this compound (e.g., 20 mg/kg, i.p.) or vehicle for a specified period (e.g., 6 days).[7]

    • Acclimate the mice to the treadmill for 10 minutes per day at a low speed (e.g., 2 m/min).[7]

    • On the day of the test, administer the final dose of this compound or vehicle 1 hour before the exercise trial.

    • Start the treadmill at a set speed (e.g., 10 m/min for 2 minutes) and gradually increase the speed or incline according to a predefined protocol.

    • Run the mice until exhaustion, which is defined as the inability to remain on the treadmill despite encouragement.

    • Record the total running time and distance for each mouse.

Conclusion

This compound is a powerful research tool for elucidating the roles of ERRα, ERRβ, and ERRγ in health and disease. Its ability to activate a broad spectrum of genes involved in cellular metabolism and quality control pathways makes it a promising candidate for further investigation in the context of metabolic disorders, cardiovascular diseases, and conditions associated with aging. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at exploring the full therapeutic potential of ERR agonism.

References

The ERR Agonist Slu-PP-915: A Technical Guide to its Regulation of PGC1α and PDK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are key regulators of cellular metabolism. As a synthetic exercise mimetic, this compound holds significant therapeutic potential for metabolic diseases by activating transcriptional programs that govern mitochondrial biogenesis, energy expenditure, and substrate utilization. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its regulation of two critical downstream targets: Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC1α) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4).

Core Signaling Pathway

This compound exerts its biological effects by binding to and activating the ERR isoforms. These receptors, in turn, function as transcription factors that modulate the expression of a wide array of genes involved in energy homeostasis. A primary mechanism of action is the upregulation of PGC1α, a master regulator of mitochondrial biogenesis. Subsequently, both ERR and PGC1α can cooperate to enhance the expression of PDK4, an enzyme that plays a crucial role in regulating glucose metabolism by inhibiting the pyruvate dehydrogenase complex.

Slu_PP_915_Pathway Slu_PP_915 This compound ERR ERRα, ERRβ, ERRγ Slu_PP_915->ERR Activates PGC1a PGC1α Gene Expression ERR->PGC1a Upregulates PDK4 PDK4 Gene Expression ERR->PDK4 Upregulates PGC1a->PDK4 Co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Glucose_Oxidation Inhibition of Glucose Oxidation PDK4->Glucose_Oxidation

Caption: this compound signaling pathway regulating PGC1α and PDK4.

Quantitative Data on Gene Expression

The efficacy of this compound in modulating PGC1α and PDK4 expression has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Upregulation of PGC1α and PDK4 in C2C12 Myoblast Cells
CompoundConcentrationTreatment DurationTarget GeneRelative Gene Expression (Fold Increase vs. Control)Reference
This compound5 µM24 hoursPGC1α~2.5[1]
This compound5 µM24 hoursPDK4~4.0[1]
Table 2: In Vivo Upregulation of ERR Target Genes in Mouse Quadricep Muscle
CompoundDosageAdministration RouteTime PointTarget GeneRelative Gene Expression (Fold Increase vs. Vehicle)Reference
This compound20 mg/kgIntraperitoneal (i.p.)1 hourPGC1αSignificant Upregulation[1]
This compound20 mg/kgIntraperitoneal (i.p.)1 hourPDK4Significant Upregulation[1]

Note: The exact fold increase for the in vivo study was not explicitly stated in the referenced text but was demonstrated as a significant upregulation in the accompanying figures.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.

In Vitro Gene Expression Analysis in C2C12 Cells

This protocol outlines the steps for cell culture, treatment with this compound, and subsequent analysis of gene expression using quantitative real-time PCR (qPCR).

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Gene Expression Analysis Culture Culture C2C12 myoblasts in DMEM + 10% FBS Seed Seed cells in 6-well plates Culture->Seed Treat Treat cells with 5 µM this compound or vehicle (DMSO) for 24h Seed->Treat RNA_Isolation Isolate total RNA (e.g., TRIzol method) Treat->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qPCR for PGC1α, PDK4, and a housekeeping gene cDNA_Synthesis->qPCR Data_Analysis Analyze data using the ΔΔCt method qPCR->Data_Analysis

Caption: Workflow for in vitro gene expression analysis.

a. C2C12 Cell Culture and Treatment:

  • Cell Maintenance: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For experiments, cells are seeded into 6-well plates at a density that allows them to reach approximately 70-80% confluency on the day of treatment.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted in the culture medium to the final working concentration of 5 µM. A vehicle control containing the same concentration of DMSO is also prepared.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing either this compound or the vehicle control. The cells are then incubated for 24 hours.

b. RNA Isolation and cDNA Synthesis:

  • RNA Isolation: Total RNA is extracted from the C2C12 cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and concentration of the isolated RNA are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and a reverse transcriptase enzyme.

c. Quantitative Real-Time PCR (qPCR):

  • Reaction Setup: The qPCR reaction is prepared using a SYBR Green-based master mix, forward and reverse primers for the target genes (PGC1α and PDK4) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

  • Thermocycling: The reaction is performed in a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Gene Expression Analysis in Mouse Skeletal Muscle

This protocol details the in vivo administration of this compound to mice and the subsequent analysis of gene expression in quadriceps muscle tissue.

a. Animal Handling and Dosing:

  • Animals: Male C57BL/6J mice are used for the study. The animals are housed under standard conditions with ad libitum access to food and water.

  • Compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% PBS).

  • Administration: Mice are administered a single dose of this compound (20 mg/kg) or the vehicle control via i.p. injection.

b. Tissue Collection and Processing:

  • Euthanasia and Dissection: One hour post-injection, the mice are euthanized. The quadriceps muscles are rapidly dissected and snap-frozen in liquid nitrogen to preserve RNA integrity.

  • Tissue Homogenization: The frozen muscle tissue is homogenized in an appropriate lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

c. RNA Isolation, cDNA Synthesis, and qPCR:

The procedures for RNA isolation from the homogenized muscle tissue, cDNA synthesis, and qPCR analysis are performed as described in the in vitro protocol (Section 1, parts b and c).

Conclusion

This compound is a valuable research tool for investigating the roles of the ERR receptors in metabolic regulation. Its ability to robustly upregulate PGC1α and PDK4 underscores its potential as a therapeutic agent for conditions characterized by impaired mitochondrial function and glucose metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological effects of this compound and related compounds.

References

Slu-PP-915 and its Effects on TFEB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pan-Estrogen-Related Receptor (ERR) agonist, Slu-PP-915, and its mechanism of action, with a specific focus on its effects on Transcription Factor EB (TFEB) signaling. This compound is an orally bioavailable compound that activates all three ERR isoforms (α, β, and γ), leading to the transcriptional upregulation of TFEB.[1][2] TFEB, a master regulator of lysosomal biogenesis and autophagy, is a direct target of ERR, and its activation by this compound initiates a cascade of downstream events that enhance cellular clearance and metabolic processes.[1][3] This guide details the signaling pathway, presents quantitative data on this compound's activity, outlines key experimental protocols for studying its effects, and visualizes the core mechanisms through signaling and workflow diagrams.

Introduction to this compound and TFEB

This compound is a potent, orally active pan-agonist of the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors that are key regulators of cellular metabolism.[2][4] Unlike its predecessor, SLU-PP-332, this compound demonstrates oral bioavailability, making it a valuable tool for in vivo studies and a potential therapeutic agent.[2] It was developed through a structure-based drug design approach and has been shown to upregulate the expression of ERR target genes both in vitro and in vivo.[4]

Transcription Factor EB (TFEB) is a basic helix-loop-helix leucine (B10760876) zipper transcription factor that serves as a master regulator of the autophagy-lysosome pathway.[1][5] TFEB controls the expression of a network of genes involved in various stages of autophagy, from autophagosome formation to lysosomal biogenesis and degradation.[5] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[6][7] Upon activation, it translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, thereby activating their transcription.[5]

The this compound-ERR-TFEB Signaling Pathway

The primary mechanism by which this compound influences TFEB is through the direct activation of ERR isoforms. Research has identified TFEB as a direct target gene of the ERRs.[1][3] Activation of ERRs by an agonist like this compound leads to increased expression of TFEB, which in turn stimulates the entire autophagy-lysosome pathway.[1][3] This signaling cascade represents a promising therapeutic avenue for diseases where enhancing autophagy may be beneficial, such as in certain cardiovascular and neurodegenerative disorders.[1][8]

The signaling pathway can be summarized as follows:

  • ERR Activation: this compound, being a small, lipophilic molecule, enters the cell and binds to the ligand-binding domain of ERRα, ERRβ, and ERRγ.[2][4]

  • TFEB Transcription: The activated ERRs, in conjunction with co-activators like PGC-1α, bind to ERR response elements on the TFEB gene promoter, driving its transcription.[1][4]

  • TFEB Protein Expression: Increased TFEB mRNA leads to elevated levels of TFEB protein.[1]

  • TFEB Nuclear Translocation: Newly synthesized and existing TFEB translocates to the nucleus. This process is a critical step for its activity.[9][10]

  • Target Gene Activation: In the nucleus, TFEB binds to CLEAR elements in the promoters of genes involved in lysosomal biogenesis and autophagy, upregulating their expression.[5]

  • Enhanced Autophagy and Lysosomal Function: The increased expression of these target genes leads to an expansion of the lysosomal compartment and an enhanced autophagic flux, improving the cell's capacity for degradation and recycling.[5][9]

Slu_PP_915_TFEB_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Slu_PP_915_ext This compound Slu_PP_915_int This compound Slu_PP_915_ext->Slu_PP_915_int Enters Cell ERR ERRα/β/γ Slu_PP_915_int->ERR Binds & Activates ERR_active Activated ERR ERR->ERR_active Translocates TFEB_mRNA TFEB mRNA TFEB_protein TFEB Protein TFEB_mRNA->TFEB_protein Translation TFEB_nuclear Nuclear TFEB TFEB_protein->TFEB_nuclear Nuclear Translocation TFEB_gene TFEB Gene ERR_active->TFEB_gene Binds Promoter TFEB_gene->TFEB_mRNA Transcription CLEAR_genes Autophagy & Lysosomal Genes (CLEAR Network) TFEB_nuclear->CLEAR_genes Activates Transcription Autophagy_Lysosomes Enhanced Autophagy & Lysosomal Biogenesis CLEAR_genes->Autophagy_Lysosomes Leads to

Figure 1: this compound to TFEB Signaling Pathway.

Quantitative Data

The potency and effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available from published research.

Table 1: In Vitro Activity of this compound
ParameterERRαERRβERRγCell LineAssay TypeSource
EC50 414 nM435 nM378 nMHEK293TCell-based Co-transfection[11]
Table 2: this compound-Mediated Gene Expression Changes
Gene TargetCell Line/TissueTreatmentFold Change/EffectSource
PGC1α C2C12 Myoblasts5 µM this compoundIncreased Expression[11]
PDK4 C2C12 Myoblasts5 µM this compoundIncreased Expression[11]
LDHA C2C12 Myoblasts5 µM this compoundIncreased Expression[11]
DDIT4 Mouse Muscle20 mg/kg this compound (1 hr)Significant Upregulation[4]
PDK4 Mouse Muscle20 mg/kg this compound (1 hr)Significant Upregulation[4]
PGC1α Mouse Muscle20 mg/kg this compound (1 hr)Significant Upregulation[4]
Metabolic Genes NRVMs10 µM this compoundUpregulation[8][12]

Note: NRVMs = Neonatal Rat Ventricular Myocytes. Specific fold-change values for TFEB itself upon this compound treatment are not detailed in the provided search results, but it is established as a direct target gene whose expression is induced.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TFEB signaling.

Cell-Based ERR Co-transfection Assay

This assay is used to determine the agonist activity of compounds on ERR isoforms.

  • Objective: To measure the potency (EC50) of this compound as an ERR agonist.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.[4]

  • Protocol:

    • HEK293T cells are transiently transfected with two plasmids: one expressing the full-length ERR isoform (α, β, or γ) and a second reporter plasmid containing a luciferase gene under the control of an ERR response element (ERRE).[4]

    • Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

    • After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • The luminescence signal, which is proportional to ERR transcriptional activity, is plotted against the compound concentration to determine the EC50 value.[4]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify changes in the mRNA levels of TFEB and its downstream target genes.

  • Objective: To determine if this compound treatment leads to the upregulation of TFEB and other ERR target genes.

  • Sample Types: Cultured cells (e.g., C2C12 myoblasts) or tissue homogenates (e.g., mouse muscle).[4][11]

  • Protocol:

    • RNA Extraction: Total RNA is isolated from cells or tissues treated with this compound or vehicle, using a suitable RNA isolation kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the genes of interest (e.g., TFEB, PGC1α, PDK4). A fluorescent dye (e.g., SYBR Green) is included to monitor DNA amplification in real-time.

    • Data Analysis: The cycle threshold (Ct) values are used to calculate the relative fold change in gene expression between treated and control samples, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

TFEB Nuclear Translocation Assay via Immunofluorescence

This imaging-based assay visualizes the subcellular localization of TFEB.

  • Objective: To assess whether this compound treatment promotes the movement of TFEB from the cytoplasm to the nucleus.

  • Cell Line: Any relevant cell line, such as HeLa or primary cardiomyocytes.

  • Protocol:

    • Cells are grown on glass coverslips and treated with this compound or vehicle.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

    • Immunostaining: Cells are incubated with a primary antibody specific to TFEB, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).[10]

    • Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

    • Analysis: The images are analyzed to quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity, providing a measure of nuclear translocation.[10][13]

Experimental_Workflow cluster_qPCR RT-qPCR for Gene Expression cluster_IF Immunofluorescence for TFEB Translocation A1 Treat Cells/Tissues with this compound A2 Isolate Total RNA A1->A2 A3 Synthesize cDNA A2->A3 A4 Perform qPCR with Gene-Specific Primers A3->A4 A5 Analyze Fold Change A4->A5 B1 Treat Cells on Coverslips with this compound B2 Fix & Permeabilize B1->B2 B3 Incubate with Anti-TFEB Antibody B2->B3 B4 Add Fluorescent Secondary Ab & DAPI (Nuclear Stain) B3->B4 B5 Image with Fluorescence Microscope B4->B5

Figure 2: Key Experimental Workflows.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying ERR biology and a potential therapeutic lead. Its ability to activate TFEB signaling by directly upregulating TFEB expression provides a powerful mechanism to enhance cellular degradative pathways.[1][3] This action is particularly relevant for pathologies characterized by impaired autophagy and lysosomal function, including heart failure and metabolic disorders.[8][12]

Future research should aim to:

  • Quantify the precise dose-dependent effect of this compound on TFEB mRNA and protein levels.

  • Elucidate the relative contribution of each ERR isoform (α, β, and γ) to the regulation of TFEB.

  • Explore the therapeutic efficacy of this compound in preclinical models of diseases where TFEB activation is considered beneficial.

  • Investigate potential off-target effects and long-term consequences of systemic ERR activation.

By providing a direct transcriptional boost to a master regulator of cellular clearance, this compound represents a significant tool for manipulating and understanding the intricate network of TFEB-mediated physiological processes.

References

Slu-PP-915: A Pan-ERR Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Slu-PP-915 has emerged as a significant research compound in the field of metabolic diseases. As a potent pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), it offers a powerful tool to investigate the therapeutic potential of targeting these orphan nuclear receptors. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions by binding to and activating all three isoforms of the Estrogen-Related Receptors (ERRs). These receptors are transcription factors that play a critical role in the regulation of cellular energy homeostasis.[1] Upon activation by this compound, ERRs modulate the transcription of a wide array of genes involved in key metabolic processes, including mitochondrial biogenesis, fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1][2] The primary therapeutic hypothesis is that by enhancing the oxidative capacity of tissues such as skeletal muscle, heart, and liver, this compound can ameliorate conditions associated with metabolic dysregulation, such as insulin (B600854) resistance and obesity.[1]

Signaling Pathway of this compound and ERR Agonism

The binding of this compound to ERR isoforms initiates a cascade of transcriptional events. A key coactivator in this pathway is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The activation of ERRs leads to the upregulation of PGC-1α itself, creating a positive feedback loop that further amplifies the metabolic gene expression program.[1] Downstream targets include genes such as Pyruvate Dehydrogenase Kinase 4 (PDK4), which regulates glucose metabolism, and Lactate Dehydrogenase A (LDHA).[1][3] Furthermore, ERR activation has been shown to induce the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway, suggesting a role in cellular clearance and homeostasis.[4][5]

Slu_PP_915_Signaling_Pathway cluster_cellular_entry Cellular Entry cluster_nuclear_action Nuclear Action cluster_physiological_outcomes Physiological Outcomes This compound This compound ERRα/β/γ ERRα/β/γ This compound->ERRα/β/γ Activates PGC-1α PGC-1α ERRα/β/γ->PGC-1α Upregulates TFEB TFEB ERRα/β/γ->TFEB Upregulates Metabolic_Genes Metabolic Genes (PDK4, LDHA, etc.) ERRα/β/γ->Metabolic_Genes Activates Transcription of PGC-1α->Metabolic_Genes Co-activates Transcription of Autophagy_Genes Autophagy Genes (CTSD, LAMP1, etc.) TFEB->Autophagy_Genes Activates Transcription of Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Autophagy Autophagy Induction Autophagy_Genes->Autophagy Insulin_Sensitivity Improved Insulin Sensitivity Fatty_Acid_Oxidation->Insulin_Sensitivity

This compound signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
EC50 for ERRα~400 nM (414 nM)HEK293[3][4]
EC50 for ERRβ~400 nM (435 nM)HEK293[3][4]
EC50 for ERRγ~400 nM (378 nM)HEK293[3][4]
Concentration for TFEB gene and protein expression increase2.5 µMNeonatal rat ventricular myocytes (NRVMs)[4]
Concentration for TFEB gene and protein expression increase5 µMC2C12 cells[4]
Concentration for ERR target gene expression increase (PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, MCOLN1)5 µMC2C12 cells[4]
Concentration for ERR target gene expression increase (PGC1α, PDK4, LDHA)5 µMC2C12 myoblast cells[3]

Table 2: In Vivo Studies of this compound

ParameterValueAnimal ModelEffectReference
Dosage for ERR target gene expression in muscle20 mg/kg, i.p.MiceUpregulation of DDIT4, PDK4, and PGC1α[1]
Dosage for increased running capacity20 mg/kg, i.p.MiceIncreased running distance and time[1]
Dosage for cardioprotective effect25 mg/kg, twice daily, i.p.Mice (pressure overload-induced heart failure)Improved ejection fraction, ameliorated fibrosis[6][7]
Tmax in plasma0.5 hMice-[8]
Cmax in plasma2813 ng/mLMice-[8]
T1/2 in plasma0.71 hMice-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.

In Vitro Gene Expression Analysis in C2C12 Cells

Objective: To determine the effect of this compound on the expression of ERR target genes.

Methodology:

  • Cell Culture: C2C12 myoblast cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either this compound (e.g., at a final concentration of 5 µM, dissolved in DMSO) or a vehicle control (DMSO).[3][4]

  • Incubation: Cells are incubated for a specified period (e.g., 3, 48, or 72 hours) to allow for changes in gene and protein expression.[4]

  • RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., PGC1α, PDK4, LDHA, TFEB) are quantified by qPCR using gene-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.

In_Vitro_Gene_Expression_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_C2C12 Culture C2C12 cells Seed_Cells Seed cells in 6-well plates Culture_C2C12->Seed_Cells Treat_Slu_PP_915 Treat with this compound or Vehicle (DMSO) Seed_Cells->Treat_Slu_PP_915 Incubate Incubate (3-72h) Treat_Slu_PP_915->Incubate RNA_Extraction RNA Extraction Incubate->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Target Genes + Housekeeping) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis In_Vivo_Exercise_Capacity_Workflow Animal_Acclimatization Acclimatize Mice to Treadmill Compound_Administration Administer this compound (20 mg/kg, i.p.) or Vehicle Animal_Acclimatization->Compound_Administration Rest_Period Rest for 1 Hour Compound_Administration->Rest_Period Treadmill_Test Perform Treadmill Exercise Test (Increasing Speed/Incline) Rest_Period->Treadmill_Test Data_Collection Record Running Time and Distance to Exhaustion Treadmill_Test->Data_Collection Statistical_Analysis Compare Treatment vs. Vehicle Groups Data_Collection->Statistical_Analysis

References

Slu-PP-915: A Novel Pan-ERR Agonist for the Treatment of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Slu-PP-915 is a synthetic small molecule that acts as a pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with a promising therapeutic profile for the treatment of heart failure. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the study of this compound in the context of cardiac dysfunction.

Core Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of ERRγ. This nuclear receptor is a key regulator of cellular metabolism. In the setting of heart failure, which is often characterized by a metabolic shift away from fatty acid oxidation, this compound helps to restore metabolic homeostasis. The activation of ERRγ by this compound leads to the transcriptional upregulation of a broad spectrum of genes involved in fatty acid metabolism and mitochondrial function.[1][2][3] This enhancement of mitochondrial energetics is crucial for providing the failing heart with the necessary energy to maintain contractile function.[1][4]

Furthermore, this compound has been shown to induce the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[5][6] Autophagy is a cellular recycling process that is essential for clearing damaged organelles and proteins, and its proper function is critical for maintaining cardiomyocyte health. By activating TFEB, this compound may enhance the clearance of cellular debris that accumulates in the stressed myocardium.[5]

Preclinical Efficacy in Heart Failure Models

In preclinical studies utilizing a pressure overload-induced heart failure model (transaortic constriction, TAC), this compound has demonstrated significant therapeutic benefits. Treatment with this compound in animal models of heart failure resulted in a significant improvement in ejection fraction, a key measure of cardiac pumping capacity.[1][7] Additionally, this compound treatment was associated with a reduction in cardiac fibrosis and an overall increase in survival, without affecting the extent of cardiac hypertrophy.[1][7]

Quantitative In Vitro Data
ParameterValueCell Line/SystemReference
EC50 for ERRα ~400 nMIn vitro assay[5]
EC50 for ERRβ ~400 nMIn vitro assay[5]
EC50 for ERRγ ~400 nMIn vitro assay[5]
Concentration for TFEB gene and protein expression increase 2.5 µM (72 h)Neonatal rat ventricular myocytes (NRVMs)[5]
Concentration for TFEB gene and protein expression increase 5 µM (3h for gene, 72h for protein)C2C12 cells[5]
Concentration for ERR target gene expression increase (PGC1a, p62, PDK4, CTSD, LAMP1, LAMP2, MCOLN1) 5 µM (48h or 72h)C2C12 cells[5]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for this compound in cardiomyocytes and a typical experimental workflow for evaluating its efficacy in a preclinical heart failure model are depicted below.

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ERRg ERRγ This compound->ERRg Binds & Activates TFEB TFEB ERRg->TFEB Upregulates Transcription Metabolic_Genes Fatty Acid Metabolism & Mitochondrial Function Genes ERRg->Metabolic_Genes Upregulates Transcription Autophagy_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Genes Upregulates Transcription Cardioprotection Improved Cardiac Function Reduced Fibrosis Increased Survival Metabolic_Genes->Cardioprotection Autophagy_Genes->Cardioprotection

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_in_vivo In Vivo Heart Failure Model TAC Transaortic Constriction (TAC) Surgery in Mice HF_Dev Development of Heart Failure TAC->HF_Dev Treatment Treatment with this compound or Vehicle HF_Dev->Treatment Echo Echocardiography to Assess Cardiac Function Treatment->Echo Histo Histological Analysis for Fibrosis (e.g., Masson's Trichrome) Treatment->Histo Mol_Bio Molecular Analysis (RNA-seq, Metabolomics) Treatment->Mol_Bio Survival Survival Analysis Treatment->Survival

Caption: Experimental workflow for in vivo heart failure studies.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should refer to the specific publications for detailed and optimized protocols.

In Vitro Studies in Neonatal Rat Ventricular Myocytes (NRVMs)
  • Isolation and Culture of NRVMs :

    • Hearts are excised from 1-2 day old Sprague-Dawley rat pups.

    • Ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to isolate individual cardiomyocytes.

    • Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

    • NRVMs are then seeded onto culture plates (e.g., coated with fibronectin or gelatin) and maintained in appropriate culture medium (e.g., DMEM/F12 supplemented with serum).

  • Treatment with this compound :

    • After allowing the cells to attach and resume beating (typically 24-48 hours), the culture medium is replaced with serum-free medium.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at the desired final concentration (e.g., 2.5 µM). A vehicle control (DMSO) is run in parallel.

    • Cells are incubated for the specified duration (e.g., 72 hours).

  • Analysis of Gene and Protein Expression :

    • RNA Isolation and qPCR : Total RNA is extracted from the cells using a commercial kit. cDNA is synthesized, and quantitative PCR is performed using primers specific for TFEB and other target genes.

    • Western Blotting : Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for TFEB and loading controls (e.g., GAPDH).

In Vivo Transaortic Constriction (TAC) Model
  • Surgical Procedure :

    • Adult male mice (e.g., C57BL/6J) are anesthetized.

    • A transverse incision is made in the chest to expose the aortic arch.

    • A ligature (e.g., a 7-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a defined degree of constriction. The needle is then removed.

    • The chest is closed, and the animals are allowed to recover. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration :

    • Following a period of heart failure development (e.g., 2 weeks post-TAC), animals are randomly assigned to treatment groups.

    • This compound is administered, for example, via intraperitoneal injection at a specified dose and frequency. A vehicle control group receives injections of the vehicle solution.

  • Assessment of Cardiac Function and Pathology :

    • Echocardiography : Transthoracic echocardiography is performed at baseline and at specified time points post-treatment to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

    • Histological Analysis : At the end of the study, hearts are harvested, fixed, and sectioned. Fibrosis is assessed by staining with Masson's trichrome or Picrosirius red. Cardiomyocyte size can be measured from sections stained with wheat germ agglutinin.

    • Molecular and Metabolomic Analyses : Cardiac tissue is collected for RNA sequencing to analyze global changes in gene expression and for metabolomic profiling to assess changes in cardiac metabolism.

Conclusion

This compound represents a promising new therapeutic agent for heart failure. Its mechanism of action, centered on the restoration of cardiac metabolism through the activation of the ERRγ/TFEB signaling axis, addresses a fundamental aspect of heart failure pathophysiology. The robust preclinical data demonstrating improved cardiac function and survival warrant further investigation and development of this compound as a potential novel treatment for patients with heart failure.

References

Slu-PP-915: A Technical Guide to a Novel Pan-ERR Agonist for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a novel, synthetic, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRs) with demonstrated therapeutic potential, particularly in the context of heart failure. Developed through a structure-based design approach, this compound activates all three ERR isoforms (α, β, and γ), modulating a key transcriptional network that enhances cardiac metabolism and mitochondrial function. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key feature of the failing heart is a metabolic shift away from fatty acid oxidation towards glycolysis, leading to energy starvation and contractile dysfunction. The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, are crucial regulators of cardiac energy metabolism. Their activation presents a promising therapeutic strategy to reverse the detrimental metabolic remodeling in heart failure. This compound has emerged as a potent pan-ERR agonist, demonstrating significant cardioprotective effects in preclinical models.

Discovery and Synthesis

This compound was developed as a more advanced iteration of a preceding compound, SLU-PP-332, with the goal of creating a more potent and efficient pan-ERR agonist.[1] Its design was informed by a structure-based approach, leveraging the crystal structure of ERRγ in complex with a known agonist. This rational design led to the synthesis of a novel chemical scaffold with improved pharmacological properties.

Quantitative Data: In Vitro Efficacy

This compound demonstrates potent agonistic activity across all three ERR isoforms.

TargetEC50 (nM)
ERRα~400
ERRβ~400
ERRγ~400

Table 1: In vitro potency of this compound on human ERR isoforms.[2][3]

Experimental Protocol: Chemical Synthesis of this compound

The synthesis of this compound is a two-step process starting from 5-bromo-2-thiophenecarboxylic acid.

Step 1: Amide Coupling

  • Dissolve 5-bromo-2-thiophenecarboxylic acid and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry DMF (N,N-Dimethylformamide).

  • Add DIPEA (N,N-Diisopropylethylamine) to the solution and stir at room temperature for 20 minutes.

  • Add 2-fluoroaniline (B146934) to the reaction mixture and continue stirring overnight at room temperature.

  • Quench the reaction with water to precipitate the product.

  • Filter the solid product and wash with cold methanol.

Step 2: Suzuki Coupling

  • Combine the product from Step 1 with (4-(hydroxymethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., dioxane and water).

  • Heat the reaction mixture in a microwave reactor at 120°C for 40 minutes.

  • After cooling, wash the reaction mixture with ethyl acetate (B1210297) through a pad of celite.

  • Evaporate the solvent and purify the crude product using reverse-phase column chromatography to yield this compound as a white solid.

Mechanism of Action

This compound exerts its effects by binding to and activating the ligand-binding domain of the ERRα, ERRβ, and ERRγ nuclear receptors. As a pan-agonist, it initiates a transcriptional cascade that upregulates genes involved in fatty acid metabolism, mitochondrial biogenesis, and autophagy.

Signaling Pathway

Upon activation by this compound, ERRs, primarily ERRγ, directly bind to ERR response elements (ERREs) in the promoter regions of target genes.[4] A key target is the gene encoding Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2] Increased TFEB expression leads to the upregulation of a suite of genes involved in cellular clearance and energy metabolism, including PGC1α, PDK4, and various lysosomal proteins.[1][2] This ultimately results in enhanced mitochondrial function and a restoration of fatty acid oxidation in the heart.

This compound Signaling Pathway cluster_cell Cardiomyocyte cluster_nucleus Nucleus This compound This compound ERRs ERRα/β/γ This compound->ERRs Activation ERRE ERRE ERRs->ERRE Binding TFEB_gene TFEB Gene ERRE->TFEB_gene Transcription Metabolic_genes Metabolic Genes (PGC1α, PDK4, etc.) ERRE->Metabolic_genes Transcription TFEB_protein TFEB Protein TFEB_gene->TFEB_protein Translation Mito_function Enhanced Mitochondrial Function & FAO Metabolic_genes->Mito_function Autophagy Increased Autophagy TFEB_protein->Autophagy

This compound activates ERRs to promote transcription of TFEB and metabolic genes.

Preclinical Development in Heart Failure

The therapeutic potential of this compound has been primarily investigated in a mouse model of pressure overload-induced heart failure.

Quantitative Data: In Vivo Efficacy
ParameterVehicleThis compound
Ejection Fraction (%)DecreasedSignificantly Improved
Cardiac FibrosisIncreasedAmeliorated
Survival RateDecreasedIncreased

Table 2: In vivo effects of this compound in a mouse model of heart failure.[5][6]

Experimental Protocol: Transaortic Constriction (TAC) Induced Heart Failure in Mice

This model mimics the pressure overload on the heart seen in conditions like hypertension and aortic stenosis.

Animal Model: Adult male C57BL/6J mice are used.

Surgical Procedure:

  • Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).

  • Perform a partial upper sternotomy to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

  • Ligate the aorta with a suture (e.g., 6-0 silk) against a blunted 27-gauge needle to create a standardized constriction.

  • Remove the needle, leaving a stenotic aorta.

  • Close the chest and skin in layers.

  • Administer post-operative analgesia.

This compound Administration:

  • Dose: 25 mg/kg body weight.

  • Route: Intraperitoneal (IP) injection.

  • Frequency: Twice daily.

  • Formulation: Dissolved in a vehicle of 12% DMSO, 15% Cremophor in PBS.

Assessment of Cardiac Function:

  • Method: Transthoracic echocardiography.

  • Procedure: Anesthetized mice are imaged using a high-frequency ultrasound system. Standard M-mode and 2D imaging from parasternal long- and short-axis views are used to measure left ventricular dimensions, wall thickness, and calculate ejection fraction and fractional shortening.

TAC_Workflow cluster_surgery Surgical Phase cluster_treatment Treatment & Monitoring Anesthesia Anesthesia Sternotomy Upper Sternotomy Anesthesia->Sternotomy Aortic_Dissection Aortic Dissection Sternotomy->Aortic_Dissection Ligation Aortic Ligation (27G needle) Aortic_Dissection->Ligation Closure Closure Ligation->Closure Dosing This compound (25 mg/kg, IP, bid) Closure->Dosing Echocardiography Echocardiography (Baseline & Follow-up) Dosing->Echocardiography Histology Histological Analysis (Fibrosis) Echocardiography->Histology Gene_Expression Gene Expression Analysis (qPCR) Histology->Gene_Expression

Workflow for the in vivo evaluation of this compound in the TAC mouse model.

Key In Vitro Assays

Luciferase Reporter Assay for ERR Activity

This assay is used to quantify the agonist activity of this compound on the ERR receptors.

Protocol Outline:

  • Cell Line: HEK293T cells are commonly used due to their high transfectability.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector for the full-length human ERRα, ERRβ, or ERRγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an Estrogen-Related Receptor Response Element (ERRE).

  • Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with varying concentrations of this compound.

  • Lysis and Luminescence Reading: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of ERR target genes following treatment with this compound.

Protocol Outline:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., C2C12 myoblasts or neonatal rat ventricular myocytes) and treat with this compound (e.g., 5 µM) for a specified duration (e.g., 24-72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., Pgc1a, Pdk4, Ldha, Tfeb) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

  • Data Analysis: Quantify the relative gene expression using the ΔΔCt method.

Pharmacokinetics

Pharmacokinetic studies in mice have been performed to assess the in vivo properties of this compound.

Protocol Outline:

  • Animal Model: C57BL/6J male mice.

  • Administration: A single intraperitoneal injection of this compound (20 mg/kg) formulated in 10% Cremophor, 10% DMSO, and 80% PBS.

  • Sample Collection: Collect blood samples at various time points (e.g., 1, 2, and 4 hours) post-injection.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Conclusion

This compound is a promising preclinical candidate for the treatment of heart failure. Its rational design as a pan-ERR agonist allows it to target the metabolic dysregulation that is a hallmark of the disease. The in vitro and in vivo data strongly support its mechanism of action in enhancing mitochondrial function and autophagy through the activation of the ERR-TFEB signaling axis. Further development and investigation of this compound are warranted to explore its full therapeutic potential in cardiovascular and other metabolic diseases.

References

Methodological & Application

Slu-PP-915: In Vitro Application Notes and Protocols for a Novel Pan-ERR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent synthetic pan-agonist for the estrogen-related receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are key regulators of cellular metabolism and mitochondrial function. As an exercise mimetic, this compound offers a promising tool for investigating the therapeutic potential of ERR activation in metabolic diseases, cardiovascular conditions, and muscle performance. This document provides detailed in vitro experimental protocols and data for researchers utilizing this compound.

Mechanism of Action

This compound functions by binding to and activating all three ERR isoforms. This activation leads to the recruitment of co-activators, such as PGC-1α, and subsequent upregulation of a broad spectrum of genes involved in fatty acid metabolism, mitochondrial biogenesis, and oxidative phosphorylation.[1][2][3] A key pathway activated by this compound is the induction of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[4][5] This suggests that this compound can enhance cellular clearance and quality control mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and target gene modulation by this compound in various cell lines.

Table 1: Receptor Activation Potency (EC50)

Receptor IsoformEC50 (nM)
ERRα~400 - 414
ERRβ~400 - 435
ERRγ~378 - 400

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Cellular Effects of this compound

Cell LineConcentrationDurationKey Effects
Neonatal Rat Ventricular Myocytes (NRVMs)2.5 µM72 hIncreased gene and protein expression of TFEB.[5][7]
C2C12 Myoblasts5 µM3 hIncreased TFEB gene expression.[5][7]
C2C12 Myoblasts5 µM48-72 hIncreased expression of PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, and MCOLN1.[5][7] Increased levels of LDHA gene expression.[6]
HEK293T CellsVariableN/APotent agonist activity in cell-based co-transfection assays.[8]

Signaling Pathway and Experimental Workflow

Slu_PP_915_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates PGC1a_coactivator PGC-1α (Co-activator) ERRs->PGC1a_coactivator recruits TFEB_gene TFEB Gene PGC1a_coactivator->TFEB_gene upregulates Metabolic_genes Metabolic Genes (PDK4, LDHA, etc.) PGC1a_coactivator->Metabolic_genes upregulates TFEB_protein TFEB Protein TFEB_gene->TFEB_protein translates to Mitochondrial_function Mitochondrial Function & Metabolism Metabolic_genes->Mitochondrial_function enhances Autophagy_genes Autophagy Genes (LAMP1, CTSD, etc.) TFEB_protein->Autophagy_genes upregulates Autophagy Autophagy & Lysosomal Biogenesis TFEB_protein->Autophagy promotes

Caption: this compound signaling pathway.

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • C2C12 Myoblasts: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching 80-90% confluency.

  • Neonatal Rat Ventricular Myocytes (NRVMs): Isolate and culture according to standard laboratory protocols.

  • HEK293T Cells: Maintain in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.[9][10]

  • Store aliquots at -20°C.[9][10]

  • For experiments, dilute the stock solution to the desired final concentration (e.g., 2.5 µM or 5 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

Gene Expression Analysis (qPCR)

This protocol details the steps to quantify changes in target gene expression upon this compound treatment.

qPCR_Workflow A 1. Cell Treatment (e.g., C2C12 with 5µM this compound) B 2. RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR (with primers for target genes like TFEB, PGC1α, PDK4) C->D E 5. Data Analysis (Relative quantification, e.g., ΔΔCt method) D->E

Caption: Workflow for gene expression analysis.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (e.g., TFEB, PGC1α, PDK4, LDHA) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Cell Treatment: Plate cells and treat with this compound or vehicle (DMSO) for the desired duration (e.g., 3 to 72 hours).

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TFEB, anti-LAMP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

Cell-Based Co-transfection Luciferase Reporter Assay

This assay is used to assess the agonist activity of this compound on ERR isoforms.[8]

Luciferase_Assay_Workflow A 1. Co-transfect HEK293T cells with: - ERR expression vector - Luciferase reporter vector (with ERR response element) B 2. Treat with this compound (various concentrations) A->B C 3. Lyse cells and measure luciferase activity B->C D 4. Data Analysis (Generate dose-response curve and calculate EC50) C->D

Caption: Workflow for luciferase reporter assay.

Materials:

  • HEK293T cells

  • Expression plasmids for full-length ERRα, ERRβ, or ERRγ

  • Luciferase reporter plasmid containing an ERR response element (ERRE)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay system

Protocol:

  • Cell Plating: Plate HEK293T cells in 96-well plates 24 hours before transfection.

  • Co-transfection: Transfect cells with the ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Luciferase Assay: After an additional 24-48 hours, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of ERR receptors in health and disease. The protocols outlined in this document provide a framework for conducting in vitro experiments to characterize the activity and downstream effects of this potent pan-ERR agonist. Proper experimental design and data interpretation are crucial for advancing our understanding of the therapeutic potential of targeting ERR pathways.

References

Application Notes and Protocols for Slu-PP-915 in C2C12 Myoblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent, orally bioavailable pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are orphan nuclear receptors that play a critical role in the regulation of cellular energy metabolism.[1][2] In skeletal muscle, ERRs are key regulators of mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[1][2] The C2C12 myoblast cell line is a well-established in vitro model for studying myogenesis, the process of muscle cell differentiation and fusion into multinucleated myotubes.[3] This document provides detailed application notes and protocols for utilizing this compound to study its effects on C2C12 myoblast differentiation.

Mechanism of Action

This compound functions as an exercise mimetic by activating ERR isoforms.[4] This activation leads to the transcriptional upregulation of target genes involved in metabolic pathways.[1][2] Notably, ERRα, which is highly expressed in tissues with high energy demand like skeletal muscle, is known to be activated during myotube differentiation.[5] The activation of ERRα can promote myogenesis by influencing metabolic and sarcomeric gene expression.[3] One of the pathways ERRα modulates is the ERK MAP kinase pathway, which is crucial for normal myocyte differentiation.[3]

Data Presentation

Quantitative Analysis of this compound on Gene Expression in C2C12 Myoblasts

Treatment of C2C12 myoblasts with this compound has been shown to significantly upregulate the expression of key ERR target genes involved in metabolic regulation. The following table summarizes the reported effects on gene expression after 24 hours of treatment.

GeneFunctionFold Change vs. Control (5µM this compound)
PGC1αMaster regulator of mitochondrial biogenesisSignificant Increase
PDK4Pyruvate dehydrogenase kinase 4 (regulates glucose metabolism)Significant Increase
LDHALactate dehydrogenase ASignificant Increase

Data is based on findings reported in literature.[1]

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the C2C12 myoblast cell line.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing: Thaw cryopreserved C2C12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed Growth Medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh Growth Medium.

  • Seeding: Plate the cells in a suitable culture flask or dish.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the Growth Medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, and detach them using 0.25% Trypsin-EDTA. Neutralize the trypsin with Growth Medium and re-plate the cells at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10). Do not allow cells to become fully confluent during the proliferation phase as this can initiate spontaneous differentiation.[3]

Protocol 2: Induction of Myogenic Differentiation with this compound

This protocol describes how to induce the differentiation of C2C12 myoblasts into myotubes and treat them with this compound.

Materials:

  • C2C12 myoblasts cultured to 90-100% confluency

  • Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[6]

  • This compound stock solution (dissolved in DMSO)

  • Growth Medium (GM)

  • PBS, sterile

Procedure:

  • Seeding for Differentiation: Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach 90-100% confluency on the day of differentiation induction.

  • Induction of Differentiation: Once the cells are confluent, aspirate the Growth Medium and wash the cells twice with sterile PBS.

  • Treatment: Add Differentiation Medium containing the desired concentration of this compound (e.g., 5 µM) or a vehicle control (DMSO) to the cells.

  • Maintenance: Change the Differentiation Medium containing the respective treatments every 24 hours.

  • Observation: Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Differentiation is typically observed over 3-7 days.[6][7]

Protocol 3: Quantification of Myotube Formation by Immunofluorescence

This protocol provides a method to quantify the extent of myogenesis by staining for a muscle-specific protein, Myosin Heavy Chain (MyHC), and calculating the fusion index.

Materials:

  • Differentiated C2C12 cells in multi-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Goat Serum in PBS)

  • Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody

  • Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Fixation: After the desired differentiation period, aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash three times with PBS, add a drop of mounting medium, and cover with a coverslip. Acquire images using a fluorescence microscope.

Quantification - Fusion Index: The fusion index is a quantitative measure of myotube formation.[8][9] It is calculated as the percentage of nuclei within myotubes (defined as cells with two or more nuclei) relative to the total number of nuclei in a given field of view.

Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Myoblast Differentiation

Slu_PP_915_Signaling Slu_PP_915 This compound ERR ERRα / ERRγ Slu_PP_915->ERR activates PGC1a PGC1α ERR->PGC1a co-activates ERK_Pathway ERK MAP Kinase Pathway ERR->ERK_Pathway modulates Metabolic_Genes Metabolic Genes (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Myoblast_Differentiation Myoblast Differentiation Metabolic_Genes->Myoblast_Differentiation Mitochondrial_Biogenesis->Myoblast_Differentiation ERK_Pathway->Myoblast_Differentiation regulates Myotube_Formation Myotube Formation Myoblast_Differentiation->Myotube_Formation

Caption: this compound activates ERR, influencing metabolic gene expression and signaling pathways that promote myoblast differentiation.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Start: C2C12 Myoblasts Culture Culture to 90-100% Confluency in Growth Medium Start->Culture Induce_Diff Induce Differentiation in Differentiation Medium Culture->Induce_Diff Treatment Treat with this compound or Vehicle Control Induce_Diff->Treatment Incubate Incubate for 3-7 Days (Change medium daily) Treatment->Incubate Analysis Analysis Incubate->Analysis Gene_Expression Gene Expression Analysis (qPCR for PGC1α, MyoD, MyoG) Analysis->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for MyHC) Analysis->Protein_Expression Immunofluorescence Immunofluorescence (MyHC Staining) Analysis->Immunofluorescence Fusion_Index Calculate Fusion Index Immunofluorescence->Fusion_Index

Caption: Workflow for studying the impact of this compound on C2C12 myoblast differentiation from cell culture to quantitative analysis.

References

Application Notes and Protocols for Slu-PP-915 in Neonatal Rat Ventricular Myocytes (NRVMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a synthetic, structurally distinct pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) that has demonstrated significant cardioprotective effects.[1][2][3] It plays a crucial role in regulating cardiac metabolism, particularly by enhancing fatty acid metabolism and mitochondrial function.[1][2][4] These application notes provide detailed protocols for utilizing this compound in neonatal rat ventricular myocyte (NRVM) assays to investigate its effects on cardiomyocyte physiology, with a focus on gene expression, metabolic pathways, and cellular signaling. While this compound has shown therapeutic potential in heart failure models by improving cardiac function, it is noteworthy that it does not typically prevent agonist-induced cardiomyocyte hypertrophy.[1][4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterReceptorEC50Cell TypeReference
Agonist ActivityERRα~450 nM-[1]
Agonist ActivityERRγ~450 nM-[1]
Agonist ActivityERRβ~1.8 µM-[1]
Table 2: Effect of this compound on Gene and Protein Expression in NRVMs
TreatmentTarget Gene/ProteinEffectConcentrationDurationReference
This compoundTFEBIncreased gene and protein expression2.5 µM72 h[6]
This compoundMetabolic-related genes (e.g., those in fatty acid metabolism)UpregulationNot specifiedNot specified[1]
This compoundCell cycle and development pathwaysDownregulationNot specifiedNot specified[1][2]
Phenylephrine (PE) + this compoundFos and Egr1 (hypertrophic signaling)Attenuated PE-induced expressionNot specifiedNot specified[1]
Table 3: Effect of this compound on Phenylephrine (PE)-Induced Hypertrophy in NRVMs
TreatmentParameterResultConcentration of this compoundConcentration of PEDurationReference
This compoundBaseline Cell SizeModestly reducedNot specified-24 h[1][4]
PE + this compoundCell Size IncreaseDid not prevent PE-induced hypertrophyNot specifiedNot specified24 h[1][4]
PE + this compoundNFAT SignalingDid not inhibit PE-induced activationNot specifiedNot specified24 h[1][4]

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating a high yield of viable ventricular cardiomyocytes.[7][8][9]

Materials:

  • Sprague-Dawley rat pups (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.05% Trypsin-EDTA

  • Type 2 Collagenase

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS)

  • Percoll density gradient solutions

  • Culture dishes coated with Poly-D-Lysine and Laminin[8]

Procedure:

  • Heart Isolation: Euthanize neonatal rat pups in accordance with approved animal care protocols. Excise the hearts and place them in ice-cold HBSS.

  • Tissue Digestion: Mince the ventricular tissue and incubate in 0.05% trypsin-EDTA overnight at 4°C. The following day, dissociate the cells using Type 2 Collagenase in HBSS.[10]

  • Cell Purification: Stop the digestion with DMEM containing 10% FBS. To enrich for cardiomyocytes and deplete fibroblasts, perform a pre-plating step by incubating the cell suspension in an uncoated culture dish for 90 minutes. Alternatively, for higher purity, use a Percoll density gradient centrifugation method.[8][9]

  • Cell Plating: Plate the purified cardiomyocytes onto culture dishes pre-coated with Poly-D-Lysine and Laminin. Culture the cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: this compound Treatment and Hypertrophy Induction in NRVMs

This protocol outlines the treatment of NRVMs with this compound and induction of hypertrophy using Phenylephrine (PE).

Materials:

  • Cultured NRVMs (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Phenylephrine (PE) (stock solution in sterile water)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Starvation: Twenty-four hours after plating, replace the culture medium with serum-free medium to synchronize the cells and inhibit proliferation.

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours) before inducing hypertrophy.

  • Hypertrophy Induction: Add PE to the culture medium to a final concentration known to induce hypertrophy (e.g., 50 µM).

  • Incubation: Incubate the cells for 24-48 hours to allow for the hypertrophic response.

  • Endpoint Analysis: After incubation, the cells are ready for various downstream analyses such as immunocytochemistry for cell size measurement, RNA extraction for gene expression analysis, or protein extraction for Western blotting.

Protocol 3: Analysis of Cardiomyocyte Hypertrophy

This protocol describes methods to quantify the hypertrophic response in NRVMs.

Methods:

  • Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain for a cardiomyocyte-specific marker, such as α-actinin, and a nuclear stain (e.g., DAPI).

    • Capture images using fluorescence microscopy.

    • Measure the cell surface area using image analysis software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.[11]

  • Gene Expression Analysis of Hypertrophic Markers:

    • Isolate total RNA from the treated NRVMs.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[12]

  • Protein Synthesis Assay:

    • Measure protein synthesis by incorporating a labeled amino acid (e.g., ³H-leucine) into newly synthesized proteins. An increase in incorporation indicates a hypertrophic state.

Visualizations

Slu_PP_915_Signaling_Pathway cluster_0 This compound Action cluster_1 ERR Signaling cluster_2 Hypertrophic Signaling Slu_PP_915 This compound ERR ERRα / ERRγ Slu_PP_915->ERR agonism Hypertrophy Cardiomyocyte Hypertrophy Slu_PP_915->Hypertrophy does not prevent PE-induced Fos_Egr1 Fos / Egr1 Slu_PP_915->Fos_Egr1 attenuates PE-induced expression TFEB TFEB ERR->TFEB upregulates Metabolic_Genes Metabolic Genes (Fatty Acid Metabolism) ERR->Metabolic_Genes activates Autophagy_Lysosome Autophagy-Lysosome Pathway TFEB->Autophagy_Lysosome master regulator PE Phenylephrine (PE) Gq Gq Protein PE->Gq PLC PLC Gq->PLC ERK1_2 ERK1/2 PLC->ERK1_2 NFAT NFAT PLC->NFAT ERK1_2->Fos_Egr1 NFAT->Hypertrophy Fos_Egr1->Hypertrophy

Caption: this compound signaling pathway in neonatal rat ventricular myocytes.

Experimental_Workflow cluster_0 NRVM Preparation cluster_1 Treatment cluster_2 Analysis Isolation Isolate NRVMs from rat pups Culture Culture NRVMs on coated dishes Isolation->Culture Starvation Serum Starvation (24h) Culture->Starvation Pretreatment Pre-treat with this compound or Vehicle Starvation->Pretreatment Induction Induce Hypertrophy with Phenylephrine (PE) Pretreatment->Induction Incubation Incubate (24-48h) Induction->Incubation Analysis Endpoint Analysis: - Cell Size - Gene Expression - Protein Synthesis Incubation->Analysis

Caption: Experimental workflow for this compound assay in NRVMs.

References

Application Notes and Protocols for Slu-PP-915 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent synthetic pan-agonist of the Estrogen-Related Receptors (ERRs), with activity towards all three isoforms: ERRα, ERRβ, and ERRγ.[1][2] It is an orphan nuclear receptor agonist that plays a critical role in the regulation of cellular energy homeostasis, mitochondrial function, and metabolism.[1][3] In preclinical mouse models, this compound has demonstrated potential therapeutic effects in conditions such as heart failure and metabolic syndrome by modulating gene expression related to fatty acid metabolism and mitochondrial biogenesis.[4][5] These application notes provide a comprehensive overview of the recommended dosages, formulation, and protocols for the use of this compound in in vivo mouse studies based on currently available literature.

Mechanism of Action: Estrogen-Related Receptor (ERR) Agonism

This compound functions by binding to and activating the Estrogen-Related Receptors (ERRs), which are key transcriptional regulators of cellular metabolism.[1] Unlike estrogen receptors, ERRs do not bind to estrogens.[3] The activation of ERRs by this compound leads to the recruitment of co-activators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to the promoter regions of target genes.[1][3] This interaction initiates the transcription of genes involved in:

  • Mitochondrial Biogenesis: Increasing the number and function of mitochondria.[3]

  • Fatty Acid Oxidation: Promoting the use of fats for energy production.[4]

  • Oxidative Phosphorylation: Enhancing cellular respiration.[4]

  • TCA Cycle: Upregulating the central pathway for energy production.[4]

The activation of these pathways underlies the observed physiological effects of this compound, such as improved cardiac function and enhanced exercise capacity.[4][6]

Quantitative Data Summary for In Vivo Mouse Studies

The following tables summarize the reported dosages and experimental details for this compound in various mouse models.

Table 1: this compound Dosage and Administration

ParameterDetailsReference
Dosage 20 mg/kg or 25 mg/kg[2][7]
Administration Route Intraperitoneal (IP) Injection[7]
Frequency Single dose or twice daily[7]
Vehicle/Formulation 1 10% Cremophor, 10% DMSO, 80% PBS[7]
Vehicle/Formulation 2 12% DMSO, 15% Cremophor in PBS (without Ca2+/Mg2+)[7]

Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, single IP dose)

ParameterValueReference
Tmax (h) 0.5[8]
Cmax (ng/mL) 2813[8]
AUC last (h*ng/mL) 1846[8]
Vz/F (L/kg) 11[8]
CL/F (mL/min/kg) 179[8]
T1/2 (h) 0.71[8]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of this compound for in vivo administration via intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL or similar solubilizing agent

  • Phosphate-buffered saline (PBS), sterile, without Ca2+/Mg2+

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into light-protected tubes and store at -20°C for long-term use.[7]

  • Working Solution Preparation (based on Formulation 2):

    • On the day of injection, thaw an aliquot of the this compound DMSO stock solution.

    • For a final concentration of 5 mg/mL, dilute the stock solution with Cremophor and sterile PBS. For example, to prepare 1 mL of the final formulation (12% DMSO, 15% Cremophor in PBS):

      • 120 µL of this compound stock in DMSO

      • 150 µL of Cremophor

      • 730 µL of sterile PBS (without Ca2+/Mg2+)

    • Vortex the solution thoroughly to ensure a homogenous suspension.

    • Store the working solution at 4°C for no more than 5 days.[7]

Note: The final volume to be injected should be calculated based on the mouse's body weight and the desired dose (e.g., for a 25 g mouse receiving a 25 mg/kg dose, the injection volume of a 5 mg/mL solution would be 125 µL). The maximum recommended injection volume for an IP injection in a mouse is typically < 10 ml/kg.[9][10]

In Vivo Administration of this compound via Intraperitoneal Injection

This protocol details the standard procedure for administering this compound to mice.

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Sharps container

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

    • Tilt the mouse so that its head is pointing downwards.[11]

  • Injection Site Identification:

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[12]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[11][12]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[12]

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, bleeding, or adverse reactions.[11]

Visualizations

Signaling Pathway of this compound as an ERR Agonist

Slu_PP_915_Signaling_Pathway cluster_nucleus Cellular Processes Slu_PP_915 This compound ERRs ERRα / ERRβ / ERRγ (Nuclear Receptors) Slu_PP_915->ERRs Binds and Activates PGC1a PGC-1α (Co-activator) ERRs->PGC1a Recruits Target_Genes Target Gene Promoters (e.g., PDK4, PGC1α, DDIT4) ERRs->Target_Genes Binds to PGC1a->Target_Genes Co-activates Nucleus Nucleus Transcription Increased Transcription Metabolic_Outcomes Metabolic Outcomes Transcription->Metabolic_Outcomes Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Outcomes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Outcomes->Fatty_Acid_Oxidation Oxidative_Phosphorylation Oxidative Phosphorylation Metabolic_Outcomes->Oxidative_Phosphorylation Slu_PP_915_Experimental_Workflow Start Start: Acclimatize Mice Animal_Model Induce Disease Model (e.g., Heart Failure, Metabolic Syndrome) Start->Animal_Model Grouping Randomize into Groups (Vehicle vs. This compound) Animal_Model->Grouping Formulation Prepare this compound Formulation Grouping->Formulation Administration Administer this compound (IP Injection) (e.g., 20-25 mg/kg, daily or twice daily) Formulation->Administration Monitoring Monitor Animal Health & Body Weight Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis At study conclusion Tissue_Collection Tissue Collection (e.g., Heart, Muscle) Endpoint_Analysis->Tissue_Collection Functional_Assays Functional Assays (e.g., Echocardiography, Exercise Capacity) Endpoint_Analysis->Functional_Assays Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Tissue_Collection->Gene_Expression Metabolomics Metabolomics Analysis Tissue_Collection->Metabolomics Data_Analysis Data Analysis & Interpretation Gene_Expression->Data_Analysis Metabolomics->Data_Analysis Functional_Assays->Data_Analysis

References

Application Notes and Protocols for Intraperitoneal Administration of Slu-PP-915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent, synthetic pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are key regulators of cellular energy metabolism.[1][2][3][4][5][6] As an "exercise mimetic," this compound stimulates metabolic pathways typically activated by physical exercise, such as fatty acid oxidation and mitochondrial biogenesis.[1][7][8] These characteristics make it a valuable research tool for studying metabolic diseases, heart failure, and muscle performance.[4][7]

This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound in a research setting, based on currently available data.

Mechanism of Action

This compound exerts its effects by binding to and activating all three isoforms of the Estrogen-Related Receptors. This activation leads to the upregulation of a suite of genes involved in metabolic regulation. A key target is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][8] Additionally, this compound has been shown to increase the expression of Transcription Factor EB (TFEB), a primary regulator of the autophagy-lysosome pathway.[2] The activation of these pathways leads to enhanced mitochondrial function, improved glucose and fatty acid metabolism, and cellular quality control.[1]

Signaling Pathway

Slu_PP_915_Signaling_Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ (Estrogen-Related Receptors) Slu_PP_915->ERRs  Agonist Activity PGC1a PGC-1α ERRs->PGC1a Upregulation TFEB TFEB ERRs->TFEB Upregulation Metabolic_Genes Metabolic Gene Expression (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Autophagy Autophagy TFEB->Autophagy

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound based on available in vitro and in vivo studies.

In Vitro Efficacy
ParameterCell LineConcentrationTime PointObserved EffectReference
EC50-~400 nM-Agonist activity for ERRα, ERRβ, and ERRγ
Gene ExpressionNeonatal rat ventricular myocytes2.5 µM72 hIncreased TFEB gene and protein expression
Gene ExpressionC2C12 cells5 µM3 hIncreased TFEB gene expression
Protein ExpressionC2C12 cells5 µM72 hIncreased TFEB protein expression
Gene ExpressionC2C12 cells5 µM48 h or 72 hIncreased expression of PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, and MCOLN1
In Vivo Administration and Efficacy
Animal ModelDosageAdministration RouteVehicleFrequencyObserved EffectReference
C57Bl6/J male mice20 mg/kgIntraperitoneal10% Cremophor, 10% DMSO, 80% PBSSingle doseUpregulation of ERR target genes in quadricep muscle at 1 hour[8][9]
C57Bl6/J male mice25 mg/kgIntraperitoneal12% DMSO, 15% Cremophor in PBSTwice a dayImproved ejection fraction in a heart failure model[9]
C57Bl6/J male mice20 mg/kgIntraperitoneal10% DMSO, 10% Tween in PBSNot specifiedPharmacokinetic profiling[9]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL or Tween 80

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol 1: Cremophor-based Vehicle

This protocol is based on a formulation used in pharmacokinetic and efficacy studies.[9]

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.

    • Aliquot the stock solution and store at -20°C for long-term use.

  • Working Solution Preparation (for a final concentration of 2 mg/mL):

    • For a 1 mL final volume, combine the following in a sterile tube:

      • 100 µL of 100% DMSO (or an equivalent volume of your stock solution to achieve the final concentration)

      • 100 µL of Cremophor EL

      • 800 µL of sterile PBS

    • Vortex thoroughly to ensure a homogenous emulsion. The solution may appear slightly cloudy.

    • Prepare fresh on the day of injection.

Protocol 2: Alternative Cremophor-based Vehicle

This protocol provides a slightly different ratio of components.[9]

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Working Solution Preparation (for a final concentration of 5 mg/mL):

    • For a 1 mL final volume, combine the following:

      • 120 µL of 100% DMSO (or an equivalent volume of your stock solution)

      • 150 µL of Cremophor EL

      • 730 µL of sterile PBS

    • Vortex thoroughly. This formulation can be stored at 4°C for up to 5 days.[9]

Intraperitoneal Administration in Mice

Materials:

  • Prepared this compound injection solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh the mouse to determine the precise injection volume.

    • Calculate the required volume based on the desired dosage (e.g., for a 20 mg/kg dose and a 2 mg/mL solution, a 25 g mouse would require 0.25 mL).

  • Injection Procedure:

    • Properly restrain the mouse to expose the abdomen.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Experimental Workflow

IP_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Prep_Stock Prepare this compound Stock in DMSO Prep_Working Prepare Working Solution Prep_Stock->Prep_Working Prep_Vehicle Prepare Vehicle (e.g., Cremophor, PBS) Prep_Vehicle->Prep_Working Weigh_Animal Weigh Animal Prep_Working->Weigh_Animal Calc_Dose Calculate Injection Volume Weigh_Animal->Calc_Dose Inject_IP Perform Intraperitoneal Injection Calc_Dose->Inject_IP Monitor Monitor Animal Inject_IP->Monitor Collect_Samples Collect Tissues/Plasma at Desired Timepoints Monitor->Collect_Samples Analyze Perform Downstream Analysis Collect_Samples->Analyze

Caption: Intraperitoneal administration workflow.

Important Considerations

  • Solubility: this compound is poorly soluble in aqueous solutions and requires a vehicle containing DMSO and a surfactant like Cremophor or Tween for in vivo administration.

  • Vehicle Controls: It is crucial to include a vehicle-only control group in all experiments to account for any effects of the injection solution itself.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

  • Compound Stability: While stock solutions in DMSO are generally stable when frozen, working solutions in aqueous-based vehicles should ideally be prepared fresh for each experiment.

Disclaimer

This compound is a research chemical and is not intended for human use. The information provided in this document is for research purposes only and should be used by qualified professionals in a laboratory setting. Researchers should always consult the primary literature and conduct their own optimization studies for their specific experimental models.

References

Quantifying Mitochondrial Function with Slu-PP-915: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ) that has emerged as a significant tool for modulating mitochondrial function.[1] By activating ERRs, particularly ERRγ, this compound stimulates a transcriptional cascade that enhances mitochondrial biogenesis, fatty acid metabolism, and oxidative phosphorylation.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to quantify and enhance mitochondrial function in both in vitro and in vivo models, supporting research in metabolic diseases, cardiovascular conditions, and drug development.

Introduction

Estrogen-related receptors (ERRs) are orphan nuclear receptors that are key regulators of cellular energy homeostasis.[1] The three isoforms, ERRα, ERRβ, and ERRγ, are highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and kidneys.[4] They play a critical role in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[4][5]

This compound acts as a pan-agonist of these receptors, with EC50 values of approximately 400 nM for ERRα, ERRβ, and ERRγ.[6] Its activation of ERRs, primarily through ERRγ, leads to the upregulation of key metabolic regulators, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Transcription factor EB (TFEB).[7] This, in turn, drives the expression of a broad spectrum of genes that collectively enhance mitochondrial function and cellular metabolic capacity.[2][8] These characteristics make this compound a valuable pharmacological tool for investigating mitochondrial biology and its therapeutic potential.

Data Presentation

In Vitro Efficacy of this compound
Cell LineConcentrationTreatment DurationTarget Gene/ProteinEffectReference
C2C12 Myoblasts5 µM24 hoursPGC1α, PDK4, LDHAIncreased mRNA expression[6]
C2C12 Myoblasts5 µM3 hoursTFEBIncreased gene expression[2]
C2C12 Myoblasts5 µM72 hoursTFEBIncreased protein expression[2]
C2C12 Myoblasts5 µM48 hoursTFEBIncreased protein expression (Immunofluorescence)[2]
Neonatal Rat Ventricular Myocytes (NRVMs)2.5 µM72 hoursTFEB, LAMP1Increased gene and protein expression[2]
In Vivo Efficacy of this compound
Animal ModelDosageAdministrationTreatment DurationTarget GenesEffectReference
C57BL/6J Mice20 mg/kgIntraperitoneal (i.p.)1 hourDDIT4, PDK4, PGC1αUpregulation in quadricep muscle[4]
C57BL/6J Mice25 mg/kgIntraperitoneal (i.p.)-Metabolic GenesUpregulation[9]

Signaling Pathway and Experimental Workflow

Slu_PP_915_Signaling_Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates PGC1a PGC-1α ERRs->PGC1a upregulates TFEB TFEB ERRs->TFEB upregulates Metabolic_Genes Metabolic Gene Expression PGC1a->Metabolic_Genes TFEB->Metabolic_Genes FAO Fatty Acid Oxidation Metabolic_Genes->FAO Mito_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mito_Biogenesis Mitochondrial_Function Enhanced Mitochondrial Function FAO->Mitochondrial_Function Mito_Biogenesis->Mitochondrial_Function

Experimental_Workflow

Experimental Protocols

Protocol 1: In Vitro Gene Expression Analysis using qPCR

This protocol details the quantification of ERR target gene expression in C2C12 myoblasts following treatment with this compound.

1. Cell Culture and Treatment: a. Culture C2C12 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[4] b. Seed 1x10^5 cells per well in a 12-well plate and allow them to adhere overnight.[4] c. Prepare a 10 mM stock solution of this compound in DMSO.[9] d. Treat the cells with a final concentration of 5 µM this compound (or vehicle control, e.g., 0.1% DMSO) for 24 hours.[4]

2. RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.[4] b. Quantify the RNA concentration and assess its purity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA Synthesis Kit, Quanta Biosciences).[4]

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., SYBR Select Master Mix, Applied Biosystems).[4] b. Use the following primer sequences for mouse genes (5' to 3'):[4]

  • PDK4 Forward: ATCTAACATCGCCAGAATTAAACC
  • PDK4 Reverse: GGAACGTACACAATGTGGATTG
  • PGC1α Forward: CCCTGCCATTGTTAAGACC
  • PGC1α Reverse: TGCTGCTGTTCCTGTTTTC
  • DDIT4 Forward: CCTGCGCGTTTGCTCATGCC
  • DDIT4 Reverse: GGCCGCACGGCTCACTGTAT
  • 36B4 (Housekeeping) Forward: ACCTCCTTCTTCCAGGCTT
  • 36B4 (Housekeeping) Reverse: CCCACCTTGTCTCCAGTCTTT c. Perform qPCR using a real-time PCR system. d. Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene (36B4).[4]

Protocol 2: In Vitro Protein Expression Analysis by Western Blot

This protocol outlines the detection of TFEB and LAMP1 protein levels in NRVMs treated with this compound.

1. Cell Culture and Treatment: a. Isolate and culture NRVMs using standard laboratory procedures. b. Treat the cells with 2.5 µM this compound for 72 hours.[2]

2. Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against TFEB and LAMP1 (and a loading control like GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions. e. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Quantification of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes the measurement of oxygen consumption rate (OCR) in cardiomyocytes treated with this compound.

1. Cell Culture and Treatment: a. Seed cardiomyocytes (e.g., NRVMs or adult mouse cardiomyocytes) in a Seahorse XF cell culture microplate at an appropriate density. b. Treat the cells with 10 µM this compound for the desired duration (e.g., 24-48 hours).[9]

2. Seahorse XF Assay: a. One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like pyruvate (B1213749) or palmitate-BSA conjugate, and incubate the cells in a non-CO2 incubator at 37°C.[9] b. Prepare the injector ports of the Seahorse XF sensor cartridge with the following mitochondrial stress test compounds:[9]

  • Port A: Oligomycin (e.g., 1.5 µM)
  • Port B: FCCP (e.g., 1 µM)
  • Port C: Rotenone (e.g., 5 µM) and Antimycin A (e.g., 5 µM) c. Calibrate the Seahorse XF analyzer and then place the cell culture plate in the instrument. d. Run the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]

3. Data Analysis: a. Normalize the OCR data to cell number or protein concentration. b. Analyze the different parameters of mitochondrial respiration to determine the effect of this compound. An increase in maximal respiratory capacity indicates enhanced mitochondrial function.[9]

Conclusion

This compound is a powerful research tool for the pharmacological activation of ERR-mediated signaling pathways to enhance mitochondrial function. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies. By enabling the quantification of changes in gene expression, protein levels, and cellular respiration, this compound facilitates a deeper understanding of mitochondrial biology and its role in health and disease, thereby aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Slu-PP-915 Co-transfection Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent, synthetic pan-agonist of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ.[1][2][3] These receptors are key regulators of cellular energy metabolism, mitochondrial biogenesis, and function.[1][2][4] this compound has demonstrated potential in preclinical models for enhancing aerobic exercise capacity and ameliorating heart failure by activating a broad spectrum of metabolic genes.[4][5] This document provides detailed protocols for a co-transfection assay to characterize the activity of this compound on ERR isoforms, a critical tool for researchers investigating its mechanism of action and therapeutic potential.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of ERRα, ERRβ, and ERRγ, thereby recruiting co-activator proteins, such as PGC-1α, to stimulate the transcription of target genes.[2] These target genes are centrally involved in metabolic processes, including fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[4][6] The activation of these pathways underlies the compound's ability to mimic the effects of exercise and improve metabolic function.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its impact on the expression of key ERR target genes.

Table 1: In Vitro Agonist Activity of this compound on ERR Isoforms

IsoformEC50 (nM)Cell LineAssay TypeReference
ERRα~400 - 414HEK293TCo-transfection Luciferase Assay[3][7]
ERRβ~435HEK293TCo-transfection Luciferase Assay[3]
ERRγ~378 - 400HEK293TCo-transfection Luciferase Assay[3][7]

Table 2: this compound-Mediated Upregulation of ERR Target Genes in C2C12 Myoblasts

Target GeneConcentration (µM)Incubation Time (hours)EffectReference
PGC1α548 or 72Increased expression[7]
PDK4548 or 72Increased expression[7]
LDHA5Not SpecifiedIncreased expression[3]
TFEB53 (gene), 72 (protein)Increased expression[7]
p62548 or 72Increased expression[7]
CTSD548 or 72Increased expression[7]
LAMP1548 or 72Increased expression[7]
LAMP2548 or 72Increased expression[7]
MCOLN1548 or 72Increased expression[7]

Experimental Protocols

This compound Co-transfection Assay for ERR Activity

This protocol describes a luciferase reporter assay to quantify the agonist activity of this compound on a specific ERR isoform (e.g., ERRγ) in HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or a similar transfection reagent

  • Expression plasmid for full-length human ERRγ (or ERRα/ERRβ)

  • Luciferase reporter plasmid containing an ERR Response Element (ERRE) upstream of a minimal promoter (e.g., pGL3-ERRE-Luc)

  • Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate at 37°C in a 5% CO2 incubator until cells are 70-80% confluent.

  • Transfection:

    • For each well, prepare the transfection complexes in Opti-MEM.

    • In tube A, dilute the plasmids:

      • 50 ng ERRγ expression plasmid

      • 100 ng ERRE-luciferase reporter plasmid

      • 5 ng pRL-TK control plasmid

    • In tube B, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.

    • Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex to each well containing cells.

  • Compound Treatment:

    • After 6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.

    • Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Add the this compound dilutions to the appropriate wells.

  • Luciferase Assay:

    • Incubate the cells for 24-48 hours at 37°C.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERR ERRα/β/γ This compound->ERR Enters Cell & Binds ERR_active Activated ERR Complex ERR->ERR_active Translocates to Nucleus ERRE ERR Response Element (ERRE) ERR_active->ERRE Binds to DNA PGC1a PGC-1α PGC1a->ERR_active Co-activator Binding Target_Genes Target Genes (PDK4, LDHA, etc.) ERRE->Target_Genes Promotes Transcription Metabolism Increased Mitochondrial Biogenesis & Metabolism Target_Genes->Metabolism

Caption: this compound signaling pathway.

Co_transfection_Workflow Start Start Seed_Cells 1. Seed HEK293T Cells (96-well plate) Start->Seed_Cells Prepare_Transfection 2. Prepare Transfection Mix (ERRγ Plasmid, Reporter Plasmid, Control Plasmid, Reagent) Seed_Cells->Prepare_Transfection Transfect_Cells 3. Transfect Cells (Incubate 6h) Prepare_Transfection->Transfect_Cells Treat_Cells 4. Treat with this compound (or vehicle) Transfect_Cells->Treat_Cells Incubate 5. Incubate (24-48h) Treat_Cells->Incubate Lyse_Cells 6. Lyse Cells Incubate->Lyse_Cells Measure_Luciferase 7. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data 8. Analyze Data (Normalize & Plot) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Slu-PP-915 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are orphan nuclear receptors that play a critical role in the regulation of cellular energy metabolism, mitochondrial function, and autophagy.[1][2][3] As an exercise mimetic, this compound has garnered significant interest for its potential therapeutic applications in metabolic diseases and heart failure.[4][5][6][7] These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, including detailed protocols and expected outcomes.

Data Presentation

ParameterValueCell Line(s)Reference
EC50 (ERRα) 414 nMHEK293T[8]
EC50 (ERRβ) 435 nMHEK293T[8]
EC50 (ERRγ) 378 nMHEK293T[8]
Stock Solution 10 mMN/A[4][8]
Solvent DMSON/A[4][8]
Storage -20°CN/A[4]
Working Concentration 2.5 µM - 10 µMC2C12 myoblasts, Neonatal Rat Ventricular Myocytes (NRVMs)[4][9][10][11]
Incubation Time 3 - 72 hoursC2C12 myoblasts, NRVMs[9][10][11]

Signaling Pathway

This compound acts as an agonist for the Estrogen-Related Receptors (ERRs). Upon binding, it modulates the transcriptional activity of these receptors, leading to the upregulation of target genes involved in key metabolic pathways. A significant downstream effect is the induction of autophagy through the transcription factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[2][9][12] Activation of ERRs by this compound increases TFEB expression, which in turn promotes the expression of genes essential for autophagy and lysosomal biogenesis.[2][9] This compound has been shown to upregulate ERR target genes such as PGC1α, PDK4, and LDHA in C2C12 myoblast cells.[3][8]

Slu_PP_915_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs Agonist Binding TFEB_gene TFEB Gene ERRs->TFEB_gene Induces Expression Target_Genes Metabolic & Autophagy Target Genes (e.g., PGC1α, PDK4, LDHA) ERRs->Target_Genes Upregulates TFEB_protein TFEB Protein TFEB_gene->TFEB_protein Transcription & Translation Autophagy Increased Autophagy & Mitochondrial Function Target_Genes->Autophagy TFEB_protein->Target_Genes Activates Transcription

Caption: Signaling pathway of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 341.16 g/mol )[8]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[4]

2. Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent cells with this compound. The final concentration and incubation time should be optimized for your specific cell line and experimental goals.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • The following day, prepare the working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., for a final concentration of 5 µM, dilute the stock solution 1:2000).

  • Prepare a vehicle control by adding the same volume of DMSO to complete cell culture medium as was used for the highest concentration of this compound.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 3, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3][9]

  • Following incubation, proceed with downstream analysis such as gene expression analysis (e.g., qPCR for PGC1A, PDK4, LDHA), western blotting for protein expression (e.g., TFEB, LAMP1), or functional assays.[9][10][11]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

Slu_PP_915_Workflow cluster_prep Preparation cluster_experiment Cell Culture Experiment cluster_analysis Downstream Analysis A Weigh this compound Powder B Dissolve in DMSO to make 10 mM Stock A->B C Aliquot and Store at -20°C B->C E Prepare Working Solutions (e.g., 2.5-10 µM) C->E D Seed Cells in Multi-well Plate D->E F Treat Cells with This compound & Vehicle E->F G Incubate for Desired Time (3-72h) F->G H Gene Expression (qPCR) G->H I Protein Expression (Western Blot) G->I J Functional Assays G->J

Caption: Workflow for this compound cell culture experiments.

References

Slu-PP-915: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the novel pan-ERR agonist, Slu-PP-915, with a focus on its stability and solubility in Dimethyl Sulfoxide (DMSO).

This compound is a potent small molecule agonist that targets all three estrogen-related receptor (ERR) isoforms: ERRα, ERRβ, and ERRγ.[1][2][3] As a modulator of these key nuclear receptors, this compound plays a significant role in regulating cellular energy homeostasis, mitochondrial function, and fatty acid metabolism.[4][5][6] Its ability to mimic the effects of exercise by activating metabolic pathways has positioned it as a valuable tool in preclinical research for various conditions, including heart failure and metabolic diseases.[4][7][8][9]

Mechanism of Action

This compound exerts its effects by binding to and activating the ERRα, ERRβ, and ERRγ nuclear receptors. This activation leads to the transcriptional upregulation of a suite of genes involved in critical metabolic processes.[10] Key downstream targets include PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis, and enzymes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle.[1][10]

Furthermore, this compound has been shown to induce the expression of Transcription Factor EB (TFEB), a primary regulator of the autophagy-lysosome pathway.[7][11] This induction of autophagy suggests a role for this compound in cellular clearance and homeostasis.

Solubility and Stability in DMSO

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. DMSO is the recommended solvent for creating stock solutions.

Quantitative Data Summary

ParameterValueSource
Solubility in DMSO 10 mM[2][8]
Storage of DMSO Stock Solution Aliquoted and stored at -20°C[8]
General Compound Stability in DMSO Most compounds are stable for 15 weeks at 40°C. Water is a more significant factor in compound degradation than oxygen. No significant compound loss was observed after 11 freeze/thaw cycles.[12]

Note: While specific long-term stability studies for this compound in DMSO are not extensively published, the general stability of compounds in DMSO is well-documented. For optimal results, it is recommended to use fresh DMSO and store aliquots at -20°C to minimize freeze-thaw cycles.[8][12][13]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for cell-based assays.

Materials:

  • This compound (MW: 341.16 g/mol )[3][14]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 341.16 g/mol * 1000 mg/g = 3.4116 mg

  • Weigh this compound. Accurately weigh out 3.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot and store. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[8]

In Vitro Treatment of C2C12 Myoblast Cells

This protocol outlines the treatment of C2C12 myoblast cells with this compound to assess its effect on target gene expression.

Materials:

  • C2C12 myoblast cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding. Seed C2C12 myoblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Media. Prepare the desired concentrations of this compound in fresh cell culture medium. For example, to achieve a final concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in the medium. Prepare a vehicle control using the same concentration of DMSO.

  • Cell Treatment. Remove the old medium from the cells and wash once with PBS. Add the prepared treatment and vehicle control media to the respective wells. A typical treatment concentration is 5 µM.[2][7]

  • Incubation. Incubate the cells for the desired time period (e.g., 3, 48, or 72 hours) to assess changes in gene and protein expression.[7]

  • Harvesting and Analysis. After incubation, wash the cells with PBS and proceed with RNA or protein extraction to analyze the expression of ERR target genes such as PGC1α, PDK4, and LDHA using qRT-PCR or Western blotting.[2]

Visualizations

Slu_PP_915_Signaling_Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates PGC1a PGC1α ERRs->PGC1a upregulates TFEB TFEB ERRs->TFEB upregulates Metabolic_Genes Metabolic Genes (PDK4, LDHA, etc.) ERRs->Metabolic_Genes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Biogenesis Autophagy_Genes Autophagy/Lysosomal Genes TFEB->Autophagy_Genes upregulates Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Autophagy Autophagy Autophagy_Genes->Autophagy

Caption: this compound signaling pathway.

In_Vitro_Protocol_Workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot treat Treat with this compound (e.g., 5 µM) aliquot->treat seed Seed C2C12 Cells seed->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest extract Extract RNA/Protein harvest->extract analyze Analyze Gene/Protein Expression extract->analyze

Caption: In Vitro experimental workflow.

References

Application Notes and Protocols for Slu-PP-915 in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 is a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are key regulators of cellular metabolism.[1][2][3] As a synthetic "exercise mimetic," this compound has garnered significant interest for its potential therapeutic applications in metabolic diseases and heart failure.[4][5] Its mechanism of action involves the transcriptional activation of a broad spectrum of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the autophagy-lysosome system.[1][6] Key downstream targets include Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Transcription Factor EB (TFEB).[1][6]

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. This document provides detailed application notes and a protocol for utilizing this compound in Seahorse XF assays to investigate its effects on cellular bioenergetics.

Mechanism of Action of this compound

This compound acts as an agonist for all three ERR isoforms, thereby stimulating the expression of genes that enhance mitochondrial function and fatty acid metabolism.[1][2][3] This leads to an increase in the cell's capacity for oxidative phosphorylation. The signaling cascade initiated by this compound is pivotal for cellular energy homeostasis and is a key area of investigation for this compound.

Slu_PP_915_Signaling_Pathway This compound This compound ERRs ERRα, ERRβ, ERRγ This compound->ERRs activates PGC1a PGC-1α ERRs->PGC1a induces TFEB TFEB ERRs->TFEB induces Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation PGC1a->FAO Autophagy Autophagy & Lysosomal Biogenesis TFEB->Autophagy OCR_increase Increased OCR Mitochondrial_Biogenesis->OCR_increase FAO->OCR_increase

Figure 1: Simplified signaling pathway of this compound.

Data Presentation: Expected Effects of this compound on Cellular Bioenergetics

Treatment of cells with this compound is expected to lead to a significant increase in mitochondrial respiration. The following table summarizes the anticipated quantitative changes in key bioenergetic parameters measured in a Seahorse XF Mito Stress Test. Please note that the following data is illustrative and represents expected outcomes based on the known mechanism of action of ERR agonists. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.

ParameterVehicle Control (pmol/min)This compound (10 µM) (pmol/min)Expected Change
Basal Respiration 100 ± 10150 ± 15
ATP Production 75 ± 8115 ± 12
Maximal Respiration 200 ± 20300 ± 25
Spare Respiratory Capacity 100 ± 15150 ± 20
Proton Leak 25 ± 535 ± 6
Non-Mitochondrial Oxygen Consumption 10 ± 210 ± 2
Basal ECAR (mpH/min) 50 ± 545 ± 5↓ or ↔

Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound

This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on the mitochondrial function of adherent cells (e.g., C2C12 myoblasts).

Materials
  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Adherent cells of interest (e.g., C2C12)

  • Standard cell culture reagents

Experimental Workflow

Seahorse_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Seed_Cells Seed cells in Seahorse XF microplate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Slu_PP_915 Prepare this compound working solution Pre_incubate Pre-incubate with this compound Prepare_Slu_PP_915->Pre_incubate Medium_Change Change to Seahorse XF assay medium Medium_Change->Pre_incubate Load_Cartridge Load Seahorse cartridge with mitochondrial inhibitors Pre_incubate->Load_Cartridge Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze OCR and ECAR data Run_Assay->Analyze_Data

Figure 2: Experimental workflow for the Seahorse XF assay.

Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The seeding density should be optimized for the specific cell type to ensure a confluent monolayer on the day of the assay.

  • Incubation: Incubate the plate overnight in a CO₂ incubator at 37°C.

Day 2: Seahorse XF Assay

  • Prepare this compound: Prepare a working solution of this compound in Seahorse XF assay medium. A final concentration of 10 µM is a good starting point for many cell types.[3] Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

  • Medium Exchange: Remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of Seahorse XF assay medium containing either this compound or vehicle control to each well.

  • Pre-incubation: Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for equilibration and for this compound to exert its effects. The optimal pre-incubation time may need to be determined empirically (e.g., 1, 6, or 24 hours).

  • Cartridge Hydration: On the day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO₂ incubator at 37°C.

  • Load Injection Ports: On the day of the assay, load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and ECAR, and then sequentially inject the inhibitors to measure key parameters of mitochondrial function.

  • Data Analysis: After the run is complete, analyze the data using the Seahorse Wave software. Normalize the OCR and ECAR data to cell number or protein concentration.

Conclusion

This compound presents a valuable tool for investigating the role of ERR-mediated metabolic reprogramming. The use of Seahorse XF technology provides a robust and sensitive method to quantify the effects of this compound on cellular bioenergetics. The provided protocol and expected outcomes serve as a guide for researchers to design and execute experiments to further elucidate the metabolic impact of this promising compound. Researchers should optimize parameters such as cell density, this compound concentration, and incubation time for their specific experimental system to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Slu-PP-915 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Slu-PP-915, a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent pan-agonist for the estrogen-related receptors ERRα, ERRβ, and ERRγ.[1] As a small molecule agonist, it activates these orphan nuclear receptors, which are key regulators of cellular energy metabolism, mitochondrial function, and autophagy.[2] Activation of ERRs by this compound leads to the increased expression of target genes such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α), Lactate Dehydrogenase A (LDHA), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[2] Additionally, this compound has been shown to induce the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[3]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A good starting point for this compound concentration is in the low micromolar range. For instance, a concentration of 5 µM has been effectively used in C2C12 myoblast cells to induce the expression of target genes like PGC1α, PDK4, and LDHA.[1] In neonatal rat ventricular myocytes (NRVMs), a concentration of 2.5 µM has been shown to increase the gene and protein expression of TFEB after 72 hours.[3] The half-maximal effective concentration (EC50) for this compound is approximately 400 nM for all three ERR isoforms (ERRα, ERRβ, and ERRγ), which can serve as a reference for dose-response studies.[4][5]

Q3: How should I prepare and store this compound stock solutions?

For in vitro studies, this compound can be prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[6]

Q4: I am not observing the expected upregulation of target genes. What could be the issue?

Several factors could contribute to a lack of response. Consider the following:

  • Cell Type and Condition: The responsiveness to this compound can be cell-type dependent. Ensure your cell line expresses the ERR receptors. Also, the confluency and overall health of your cells can impact experimental outcomes.

  • Incubation Time: The induction of target genes is time-dependent. For example, in C2C12 cells, TFEB gene expression was observed to increase at 3 hours, while protein expression increased at 72 hours with a 5 µM treatment.[3] You may need to perform a time-course experiment to determine the optimal incubation period for your specific target and cell line.

  • Compound Stability: While this compound has demonstrated improved metabolic stability in microsomal in vitro assays, its stability in your specific cell culture medium over long incubation times should be considered.[2]

  • Assay Sensitivity: Ensure that your detection method (e.g., qPCR, Western blot) is sensitive enough to detect changes in your target gene or protein expression.

Q5: I am observing cytotoxicity at higher concentrations of this compound. What should I do?

If you observe cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Pushing the dose too high can lead to off-target effects.[7] It is recommended to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target activities.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Variation in cell density or passage number- Inconsistent preparation of this compound working solutions- Fluctuation in incubator conditions (CO2, temperature, humidity)- Standardize cell seeding density and use cells within a consistent passage number range.- Prepare fresh working solutions of this compound from a frozen stock for each experiment.- Regularly calibrate and monitor incubator conditions.
Precipitation of this compound in culture medium - Exceeding the solubility limit of the compound in the aqueous medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility.- Prepare intermediate dilutions of the this compound stock in culture medium before adding to the cells.- Visually inspect the medium for any precipitation after adding the compound.
Unexpected or off-target effects - Concentration of this compound is too high.- The specific cell line may have unique sensitivities or express other targets.- Perform a careful dose-response analysis to identify the optimal concentration window.- Consider using a negative control compound with a similar chemical structure but no activity on ERRs to rule out non-specific effects.- Knockdown of ERRγ has been shown to abolish most of the transcriptional effects of this compound, confirming its on-target action.[8][9]

Quantitative Data Summary

Table 1: In Vitro Effective Concentrations of this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
C2C12 Myoblasts5 µM24 hoursIncreased gene expression of PGC1α, PDK4, and LDHA.[1]
C2C12 Myoblasts5 µM3 hoursIncreased TFEB gene expression.[3]
C2C12 Myoblasts5 µM72 hoursIncreased TFEB protein expression.[3]
Neonatal Rat Ventricular Myocytes (NRVMs)2.5 µM72 hoursIncreased gene and protein expression of TFEB.[3]

Table 2: In Vitro Potency of this compound

TargetEC50AssayReference
ERRα~400 nMCo-transfection assay[4][5]
ERRβ~400 nMCo-transfection assay[4][5]
ERRγ~400 nMCo-transfection assay[4][5]

Experimental Protocols

Protocol 1: Determination of ERR Agonist Activity using a Luciferase Reporter Assay

This protocol is adapted from established methods for assessing ERR agonist activity.[10][11]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS.
  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
  • Co-transfect cells with an ERR expression vector (e.g., for ERRα, ERRβ, or ERRγ) and a luciferase reporter plasmid containing ERR response elements. A constitutively active reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. It is advisable to perform a serial dilution to cover a broad concentration range (e.g., from 1 nM to 10 µM).
  • Include a vehicle control (DMSO) and a known ERR agonist as a positive control.

3. Luciferase Assay:

  • After 24-48 hours of incubation with the compound, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Analysis of Target Gene Expression by qPCR in C2C12 Cells

This protocol outlines the steps to measure the induction of ERR target genes in C2C12 myoblasts.[12]

1. Cell Culture and Treatment:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.[12]
  • Seed cells in a 12-well plate at a density of 1x10^5 cells/well.[12]
  • Allow cells to adhere overnight, then treat with 5 µM this compound or vehicle (DMSO) for 24 hours.[12]

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercial kit.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]

3. Quantitative PCR (qPCR):

  • Perform qPCR using SYBR Green master mix and primers specific for your target genes (e.g., Pgc1a, Pdk4, Ldha) and a housekeeping gene for normalization (e.g., 36b4).[12]
  • Primer sequences used in a published study are:[12]
  • Pdk4 Forward: ATCTAACATCGCCAGAATTAAACC
  • Pdk4 Reverse: GGAACGTACACAATGTGGATTG
  • Pgc1a Forward: CCCTGCCATTGTTAAGACC
  • Pgc1a Reverse: TGCTGCTGTTCCTGTTTTC
  • 36b4 Forward: ACCTCCTTCTTCCAGGCTT
  • 36b4 Reverse: CCCACCTTGTCTCCAGTCTTT

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Slu_PP_915_Signaling_Pathway This compound This compound ERRs ERRα, ERRβ, ERRγ This compound->ERRs TFEB TFEB ERRs->TFEB Metabolic_Genes PGC1α, PDK4, LDHA ERRs->Metabolic_Genes Autophagy_Lysosome Autophagy & Lysosomal Biogenesis TFEB->Autophagy_Lysosome Mitochondrial_Function Mitochondrial Function & Energy Metabolism Metabolic_Genes->Mitochondrial_Function Experimental_Workflow_qPCR cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed C2C12 cells B Treat with this compound or Vehicle (DMSO) A->B C Harvest cells & extract RNA B->C D Synthesize cDNA C->D E Perform qPCR D->E F Analyze relative gene expression (ΔΔCt method) E->F

References

Slu-PP-915 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Slu-PP-915. The information is tailored for scientists and drug development professionals to address potential issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small-molecule pan-agonist for the Estrogen-Related Receptors (ERRs): ERRα, ERRβ, and ERRγ.[1][2][3] ERRs are orphan nuclear receptors that are constitutively active and play a critical role in regulating gene transcription related to cellular energy metabolism, mitochondrial function, and homeostasis.[2] this compound activates these receptors, leading to the upregulation of target genes involved in these processes.[2] It was developed as a more advanced and metabolically stable version of its predecessor, Slu-PP-332.[1][2]

Q2: What are the key downstream targets and pathways affected by this compound?

This compound has been shown to upregulate the expression of several key ERR target genes.[2] These include:

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis.[2]

  • PDK4 (Pyruvate dehydrogenase kinase 4): Involved in regulating glucose metabolism.[2][3]

  • LDHA (Lactate dehydrogenase A): Plays a role in anaerobic glycolysis.[2][3]

  • TFEB (Transcription factor EB): A master regulator of the autophagy-lysosome pathway.[4][5]

Activation of these pathways contributes to enhanced mitochondrial function, fatty acid metabolism, and cellular quality control.[5][6][7]

Q3: Is this compound selective for ERR receptors?

Yes, this compound is designed to be a selective agonist for the ERR isoforms. Studies have shown that it does not have activity on the estrogen receptors (ERα or ERβ).[2] Genetic dependency experiments have confirmed that the effects of this compound on gene transcription are primarily mediated by ERRs, with a significant dependency on ERRγ in some contexts.[7][8]

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be handled as follows:

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[3]

  • In Solvent: Prepare stock solutions in DMSO. These should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 6 months.[3][6] Avoid repeated freeze-thaw cycles.

Data Presentation

In Vitro Activity of this compound
ParameterReceptorEC50 Value (nM)Cell LineObserved EffectConcentration
Agonist ActivityERRα414HEK293T--
Agonist ActivityERRβ435HEK293T--
Agonist ActivityERRγ378HEK293T--
Gene Expression--C2C12 myoblastsIncreased PGC1α, PDK4, LDHA5 µM
Gene Expression--Neonatal Rat Ventricular Myocytes (NRVMs)Increased TFEB gene and protein expression2.5 µM

Data compiled from multiple sources.[3][5]

In Vivo Administration of this compound
Animal ModelDosageAdministration RouteVehicleObserved Effect
Mice20 mg/kgIntraperitoneal (I.P.)-Upregulation of ERR target genes in muscle.[2][3]
Mice25 mg/kgIntraperitoneal (I.P.)12% DMSO, 15% Cremophor in PBSAmelioration of heart failure.[6][7]

Experimental Protocols

Cell-Based Co-transfection Assay for ERR Agonist Activity

This protocol is used to determine the agonist activity of this compound on ERR isoforms.

  • Cell Culture: Culture HEK293T cells in appropriate media and conditions.

  • Transfection: Co-transfect the cells with a full-length ERR expression vector (e.g., for ERRα, ERRβ, or ERRγ) and a luciferase reporter plasmid containing an ERR response element.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a known agonist as a positive control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate EC50 values by fitting the dose-response data to a suitable model.[2]

In Vivo Gene Expression Analysis in Mice

This protocol details the steps to assess the in vivo efficacy of this compound on target gene expression.

  • Compound Preparation: Prepare this compound for in vivo administration. For intraperitoneal injection, a vehicle of 12% DMSO, 15% Cremophor in PBS can be used.[6] First, dissolve the powder in DMSO to create a stock, which can then be diluted with Cremophor and PBS.[6]

  • Animal Dosing: Administer this compound to mice via intraperitoneal injection at a specified dose (e.g., 20 mg/kg).[2][3] A vehicle control group should be included.

  • Tissue Harvesting: At a predetermined time point after injection (e.g., 1 hour), euthanize the mice and harvest the tissue of interest (e.g., skeletal muscle).[2]

  • RNA Extraction and qPCR: Extract total RNA from the harvested tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of ERR target genes (e.g., PGC1α, PDK4, DDIT4).[2]

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene. Compare the gene expression levels in the this compound-treated group to the vehicle-treated group to determine the fold change.

Troubleshooting Guides

Issue 1: Low or no observed activity of this compound in vitro.

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: this compound is soluble in DMSO up to 10 mM.[3] Ensure the compound is fully dissolved in the DMSO stock before diluting it in aqueous media. Precipitates in the final culture media can significantly reduce the effective concentration. Visually inspect the media for any precipitation after adding the compound.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting: Store the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[6] When preparing for an experiment, thaw an aliquot and use it immediately. Do not store diluted solutions in aqueous buffers for extended periods.

  • Possible Cause 3: Cell System Specificity.

    • Troubleshooting: The expression levels of ERR isoforms can vary between cell types. Confirm that your cell line expresses the target ERR isoforms (α, β, or γ) at sufficient levels for a robust response. Consider performing siRNA-mediated knockdown of the specific ERR isoforms to confirm that the observed effects are on-target.[8]

Issue 2: High variability in experimental results between replicates.

  • Possible Cause 1: Inconsistent Compound Dosing.

    • Troubleshooting: Ensure accurate and consistent pipetting of the this compound stock solution when preparing dilutions and treating cells. Use calibrated pipettes and perform serial dilutions carefully.

  • Possible Cause 2: Vehicle Effects.

    • Troubleshooting: The vehicle (typically DMSO) can have effects on cells, especially at higher concentrations. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control. Keep the final DMSO concentration below 0.5% to minimize off-target effects.

  • Possible Cause 3: Cell Plating Density and Health.

    • Troubleshooting: Inconsistent cell numbers or poor cell health can lead to variable results. Ensure that cells are plated at a consistent density and are in a healthy, logarithmic growth phase before treatment.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause 1: High Compound Concentration.

    • Troubleshooting: While this compound is selective, very high concentrations of any small molecule can lead to off-target effects.[9] Perform a dose-response experiment to identify the optimal concentration range that elicits the desired on-target effects without significant toxicity or off-target activity.

  • Possible Cause 2: Over-stimulation of Pathways.

    • Troubleshooting: Continuous and high-level activation of metabolic pathways can sometimes have unintended consequences.[1] Consider the duration of the treatment. For some endpoints, a shorter exposure time may be sufficient to observe the desired effect without inducing compensatory or detrimental cellular responses.

  • Possible Cause 3: Purity of the Compound.

    • Troubleshooting: Ensure the this compound used is of high purity. Impurities could be responsible for unexpected biological activity. Obtain a certificate of analysis (CoA) from the supplier if available.[3]

Mandatory Visualizations

Slu_PP_915_Signaling_Pathway cluster_nucleus Cellular Compartment Slu_PP_915 This compound ERRs ERRα / ERRβ / ERRγ (Nuclear Receptors) Slu_PP_915->ERRs Activates Transcription Gene Transcription ERRs->Transcription Regulates Nucleus Nucleus PGC1a PGC1α Transcription->PGC1a PDK4 PDK4 Transcription->PDK4 LDHA LDHA Transcription->LDHA TFEB TFEB Transcription->TFEB Mito Mitochondrial Biogenesis PGC1a->Mito Promotes Metabolism Energy Metabolism PDK4->Metabolism Modulates LDHA->Metabolism Modulates Autophagy Autophagy & Lysosomal Function TFEB->Autophagy Promotes Experimental_Workflow Prep 1. This compound Preparation (Dissolve in DMSO) Dilute 2. Serial Dilution (in Culture Media / Vehicle) Prep->Dilute Treatment 3. Cell/Animal Treatment (Incubate for defined time) Dilute->Treatment Harvest 4. Sample Collection (Cell Lysate / Tissue) Treatment->Harvest Analysis 5. Downstream Analysis (qPCR, Western Blot, etc.) Harvest->Analysis Data 6. Data Interpretation & Controls Check Analysis->Data Troubleshoot Troubleshooting Data->Troubleshoot If issues arise

References

potential off-target effects of Slu-PP-915

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Slu-PP-915. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule pan-agonist for the Estrogen-Related Receptors (ERRs), with activity towards all three isoforms: ERRα, ERRβ, and ERRγ.[1][2] Its primary mechanism of action is the activation of these nuclear receptors, which are key regulators of cellular energy metabolism and mitochondrial function.[1][3] By activating ERRs, this compound upregulates the expression of target genes involved in mitochondrial biogenesis, fatty acid oxidation, and other metabolic processes.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are consistent with its role as a pan-ERR agonist. These include:

  • Upregulation of metabolic genes: this compound significantly increases the expression of ERR target genes such as PGC1α, Lactate Dehydrogenase A (LDHA), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2]

  • Enhanced mitochondrial function: By activating metabolic pathways, this compound can improve mitochondrial efficiency.[3]

  • Induction of autophagy: this compound has been shown to induce the autophagy pathway in cardiomyocytes by increasing the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[4]

  • Exercise mimetic effects: In preclinical models, ERR agonists like this compound have demonstrated effects that mimic aerobic exercise.

Q3: Have any off-target effects or toxicities been reported for this compound?

A3: Currently, there is limited publicly available data from dedicated toxicology studies on this compound. In a six-week in vivo study in mice, no overt toxicity was observed at a dose of 25 mg/kg.[5][6] One preclinical study noted that this compound was selective for ERRs and did not alter the activity of other nuclear receptors or GPCRs in a screening panel; however, the detailed quantitative data from this screen is not available.[6] For the related compound SLU-PP-332, no preclinical toxicological studies have been published, and its safety profile remains largely unknown.[7]

Q4: Are there any theoretical or potential off-target concerns to be aware of?

A4: While specific off-target data is limited, researchers should consider the following theoretical possibilities:

  • Activity at other nuclear receptors: As with any small molecule targeting a specific nuclear receptor, there is a potential for cross-reactivity with other members of the nuclear receptor superfamily. A comprehensive off-target binding assay is recommended to rule out significant interactions with other receptors.

  • Metabolic pathway overstimulation: Excessive activation of ERR-mediated pathways could potentially lead to metabolic inflexibility. For instance, long-term, high-dose treatment might overly suppress glucose utilization in favor of fatty acid oxidation, which could be detrimental in certain tissues or physiological conditions.[8]

  • Effects of downstream gene regulation: The upregulation of ERR target genes can have wide-ranging effects. Researchers should carefully consider the potential consequences of modulating these pathways in their specific experimental model.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with known ERR activation. Potential off-target effect of this compound.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally distinct ERR agonist as a control to see if the same phenotype is observed. 3. Conduct an off-target screening assay (see Experimental Protocols section).
Cellular toxicity or reduced cell viability at high concentrations. Off-target toxicity or exaggerated on-target effects.1. Determine the EC50 for the on-target effect and use concentrations in that range. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to establish a non-toxic concentration range. 3. If toxicity persists at effective concentrations, consider investigating the underlying mechanism (e.g., apoptosis, necrosis).
Inconsistent results between experimental batches. Compound stability or experimental variability.1. Ensure proper storage of this compound (as recommended by the supplier). 2. Prepare fresh stock solutions for each experiment. 3. Include appropriate positive and negative controls in all assays.

Data Presentation

Table 1: On-Target Potency of this compound

TargetEC50 (nM)
ERRα414
ERRβ435
ERRγ378

Data sourced from Probechem Biochemicals.[2]

Table 2: Off-Target Activity Profile of this compound

Off-TargetAssay TypeActivity
Other Nuclear ReceptorsNuclear Receptor Panel ScreenNo significant activity reported[6]
G-Protein Coupled Receptors (GPCRs)GPCR Panel ScreenNo significant activity reported[6]

Note: While a study has reported no significant off-target activity in a panel screen, the detailed quantitative data is not publicly available. Researchers are encouraged to perform their own comprehensive off-target profiling.

Experimental Protocols

Protocol: Assessing Off-Target Effects of this compound using a Luciferase Reporter Assay

This protocol describes a general method for screening this compound against a panel of nuclear receptors to identify potential off-target activity.

1. Materials:

  • HEK293T cells

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Expression plasmids for the ligand-binding domain (LBD) of various nuclear receptors fused to a GAL4 DNA-binding domain (DBD)

  • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase

  • A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • This compound

  • Known agonists for each nuclear receptor being tested (positive controls)

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • For each well, prepare a transfection mix containing the GAL4-NR-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

3. Compound Treatment:

  • 24 hours post-transfection, prepare serial dilutions of this compound and the positive control agonists in the appropriate vehicle (e.g., DMSO).

  • Add the diluted compounds to the transfected cells. Include a vehicle-only control.

  • Incubate for 18-24 hours.

4. Luciferase Assay:

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

  • Calculate the fold activation for each concentration of this compound and the positive controls relative to the vehicle control.

  • Plot the dose-response curves and determine the EC50 values for any off-target activation.

Visualizations

on_target_pathway SluPP915 This compound ERRs ERRα, ERRβ, ERRγ (Nuclear Receptors) SluPP915->ERRs activates TFEB TFEB ERRs->TFEB upregulates MetabolicGenes Metabolic Genes (e.g., PGC1α, PDK4, LDHA) ERRs->MetabolicGenes upregulates Autophagy Autophagy TFEB->Autophagy induces MitochondrialFunction Mitochondrial Function MetabolicGenes->MitochondrialFunction enhances

Caption: On-target signaling pathway of this compound.

experimental_workflow start Start: Assess Off-Target Effects transfection Transfect HEK293T cells with Nuclear Receptor & Reporter Plasmids start->transfection treatment Treat cells with this compound (and positive/vehicle controls) transfection->treatment luciferase_assay Perform Dual-Luciferase Assay treatment->luciferase_assay data_analysis Analyze Data: Normalize & Calculate Fold Activation luciferase_assay->data_analysis dose_response Generate Dose-Response Curves & Determine EC50 data_analysis->dose_response end End: Identify Off-Target Activity dose_response->end

Caption: Experimental workflow for off-target screening.

References

Slu-PP-915 Technical Support Center: Long-Term Cell Culture Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of Slu-PP-915 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

This compound is a potent, small-molecule pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with EC50 values of approximately 400 nM for all three isoforms.[1][2][3][4] In cell culture, this compound activates these nuclear receptors, leading to the regulation of genes involved in a variety of cellular processes, most notably metabolic pathways.

The primary mechanism of action involves the upregulation of ERR target genes.[5][6] One of the key targets is the transcription factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[7] Activation of ERRs by this compound increases TFEB expression, which in turn stimulates autophagy.[7][8]

Q2: What are the typical short-term effects of this compound in cell culture?

Short-term (24-72 hours) treatment with this compound has been shown to induce several key effects in cell lines such as C2C12 myoblasts and neonatal rat ventricular myocytes (NRVMs):

  • Increased expression of ERR target genes: This includes peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and lactate (B86563) dehydrogenase A (LDHA).[1][9]

  • Upregulation of autophagy-related genes: Increased gene and protein expression of TFEB and the lysosomal-associated membrane protein 1 (LAMP1) have been observed.[3]

  • Enhanced mitochondrial function and fatty acid metabolism: this compound promotes the expression of genes involved in oxidative phosphorylation and fatty acid metabolism.[10]

Q3: What are the known long-term effects of this compound in cell culture (beyond 72 hours)?

Currently, there is limited published data specifically detailing the effects of continuous, long-term exposure to this compound in cell culture beyond 72 hours. Most available studies focus on acute or short-term treatment to elucidate the primary mechanism of action. Long-term studies are necessary to understand potential secondary effects, cellular adaptation, and any potential for cytotoxicity. Researchers planning long-term experiments should carefully monitor cell health and key experimental readouts over time.

Q4: In which cell lines has this compound been tested?

The most commonly reported cell lines used for in vitro studies with this compound are:

  • C2C12 mouse myoblast cells: Used to study the effects on muscle cell metabolism and gene expression.[1][9]

  • Neonatal rat ventricular myocytes (NRVMs): Used to investigate the cardioprotective and metabolic effects.[3][10]

  • HEK293T cells: Utilized for co-transfection assays to determine the agonist activity of this compound on ERR isoforms.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no induction of target genes (e.g., PGC1α, PDK4) 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Incorrect preparation of this compound stock solution: this compound is typically dissolved in DMSO. Improper dissolution can affect its activity. 3. Cell line does not express sufficient levels of ERR isoforms. 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line (typically in the range of 1-10 µM). 2. Ensure the this compound powder is fully dissolved in high-quality, anhydrous DMSO to make a stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][11] 3. Verify the expression of ERRα, ERRβ, and ERRγ in your cell line using qPCR or Western blotting.
Decreased cell viability or signs of cytotoxicity with prolonged treatment 1. High concentration of this compound: Although not extensively reported, high concentrations may lead to off-target effects or cellular stress over time. 2. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high.1. Test a lower range of this compound concentrations for long-term experiments. 2. Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v) to minimize solvent toxicity. Prepare a vehicle control with the same final DMSO concentration.
Changes in cell morphology (e.g., detachment, altered shape) 1. Cellular stress due to treatment. 2. Induction of specific cellular programs: Changes in metabolism or autophagy can sometimes influence cell morphology.1. Monitor cell morphology daily using light microscopy. 2. If significant changes are observed, consider performing a cell viability assay (e.g., MTT, Trypan Blue exclusion) to assess cytotoxicity. 3. Document any consistent morphological changes as a potential phenotypic effect of this compound in your cell model.
Inconsistent results between experiments 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent treatment duration or timing. 3. Variability in this compound stock solution. 1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize the timing of cell seeding, treatment, and harvesting. 3. Use freshly thawed aliquots of the this compound stock solution for each experiment to ensure consistent potency.

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Cell culture plates/flasks

  • Adherent cells of interest (e.g., C2C12)

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Under sterile conditions, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[5][11]

  • Cell Seeding:

    • Seed the cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvesting.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound:

    • Prepare the final working concentrations of this compound by diluting the 10 mM stock solution in fresh, pre-warmed complete cell culture medium. A typical final concentration is 5 µM.[1]

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Return the cells to the incubator and culture for the desired duration (e.g., 24, 48, or 72 hours for short-term studies). For long-term studies, the medium should be replaced with fresh this compound or vehicle-containing medium every 2-3 days.

  • Downstream Analysis:

    • After the incubation period, the cells can be harvested for various downstream analyses, such as:

      • Gene Expression Analysis: RNA extraction followed by qPCR to measure the expression of target genes (e.g., Pgc1a, Pdk4, Tfeb).

      • Western Blotting: Protein extraction to analyze the protein levels of TFEB, LAMP1, or other proteins of interest.

      • Cell Viability Assays: MTT, MTS, or Trypan Blue exclusion assays to assess cytotoxicity.

      • Immunofluorescence: To visualize the subcellular localization of proteins like TFEB.

Data Summary

In Vitro Efficacy of this compound
ParameterERRαERRβERRγReference
EC50 ~400 nM~400 nM~400 nM[1][2][3]
Reported Effects of this compound in C2C12 and NRVM Cells
Cell LineConcentrationDurationObserved EffectsReference
C2C125 µM3 hoursIncreased Tfeb gene expression[3]
C2C125 µM24 hoursIncreased expression of Pgc1a, Pdk4, and Ldha genes[1]
C2C125 µM48-72 hoursIncreased expression of PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, and MCOLN1[3]
C2C125 µM72 hoursIncreased TFEB protein expression[3]
NRVMs2.5 µM72 hoursIncreased TFEB gene and protein expression[3]

Visualizations

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRs ERRα/β/γ This compound->ERRs Enters Cell & Binds ERRs_active Activated ERRα/β/γ ERRs->ERRs_active Translocates to Nucleus TFEB_gene TFEB Gene ERRs_active->TFEB_gene Binds to Promoter Metabolic_genes Metabolic Genes (PGC1α, PDK4, etc.) ERRs_active->Metabolic_genes Binds to Promoters TFEB_mRNA TFEB mRNA TFEB_gene->TFEB_mRNA Transcription Metabolic_mRNA Metabolic mRNA Metabolic_genes->Metabolic_mRNA Transcription TFEB_protein TFEB Protein TFEB_mRNA->TFEB_protein Translation Metabolism ↑ Fatty Acid Oxidation & Mitochondrial Function Metabolic_mRNA->Metabolism Promotes Autophagy ↑ Autophagy & Lysosomal Biogenesis TFEB_protein->Autophagy Promotes

Caption: this compound signaling pathway in a typical cell.

Experimental_Workflow cluster_analysis Downstream Analyses A 1. Prepare 10 mM this compound stock solution in DMSO B 2. Seed cells in culture plates and allow to adhere for 24h A->B C 3. Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) B->C D 4. Incubate for desired duration (e.g., 24h, 48h, 72h) C->D E 5. Harvest cells for analysis D->E qPCR qPCR for Gene Expression E->qPCR WB Western Blot for Protein Levels E->WB VA Viability Assays E->VA

References

Slu-PP-915 In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the pan-ERR agonist Slu-PP-915, this technical support center provides essential guidance on navigating the complexities of in vivo studies. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ).[1][2][3][4] These receptors are nuclear transcription factors that play a critical role in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[5] this compound was developed as a more advanced and potent version of its predecessor, Slu-PP-332. Unlike its predecessor, this compound is noted for its oral bioavailability.[6][7] Its mechanism of action involves binding to ERR isoforms, leading to the transcriptional activation of target genes, such as PGC1α, LDHA, and PDK4, which are involved in mitochondrial function and energy metabolism.[1][2]

Q2: What are the key therapeutic areas being explored for this compound?

  • Heart Failure: In vivo studies have demonstrated that this compound can improve cardiac function, reduce fibrosis, and increase survival in models of pressure overload-induced heart failure.[8][9] It appears to exert its cardioprotective effects by enhancing cardiac fatty acid metabolism and mitochondrial function, primarily through the ERRγ isoform.[9][10]

  • Exercise Mimetic: this compound is considered an "exercise mimetic" due to its ability to induce a phenotype of increased oxidative muscle fibers, enhance fatty acid oxidation, and improve exercise endurance in mice.[5]

  • Metabolic Diseases: Given the central role of ERRs in metabolic regulation, this compound is being investigated for its potential in treating metabolic disorders.[5]

Q3: Is this compound orally bioavailable?

Yes, this compound is characterized as a chemically distinct ERR pan-agonist that is orally bioavailable and exhibits potent in vivo exercise mimetic activity.[7] This is a key advantage over its predecessor, Slu-PP-332, which lacks oral bioavailability.[6]

Troubleshooting Guide

Issue 1: Suboptimal or No In Vivo Efficacy
Possible Cause Troubleshooting Steps
Improper Formulation - Vehicle Composition: A commonly used vehicle for intraperitoneal (IP) injection is a mixture of 12% DMSO, 15% Cremophor in PBS.[11] Ensure all components are properly mixed and the compound is fully dissolved. For oral administration, the formulation may differ. - Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the chosen vehicle is appropriate and that the compound is completely solubilized before administration. Sonication may aid in dissolution. - Stability: Prepare fresh formulations for your experiments. Stock solutions in DMSO can be stored at -20°C, but the final diluted formulation should be used promptly.[11]
Inadequate Dosing or Administration - Dosage: In mouse models of heart failure, a dosage of 25 mg/kg administered intraperitoneally twice daily has been reported.[11] For exercise mimetic studies, a single IP dose of 20 mg/kg has been used.[5] Verify that your dosage is within the reported effective range. - Route of Administration: While orally active, many initial studies have utilized intraperitoneal injections.[5][11] Ensure the chosen route of administration is appropriate for your experimental design and that proper technique is used to ensure complete delivery of the dose.
Pharmacokinetic Variability - Strain, Age, and Sex Differences: The pharmacokinetic and pharmacodynamic profile of this compound may vary between different animal strains, ages, and sexes. Ensure consistency in your experimental groups. - Timing of Assessment: The onset and duration of action of this compound will influence the optimal time for assessing endpoints. Consider the reported pharmacokinetic profile when designing your study.
Issue 2: Off-Target Effects or Toxicity
Possible Cause Troubleshooting Steps
High Dosage - Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose that elicits the desired therapeutic effect without causing overt toxicity. - Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function.
Metabolic Overdrive - Excessive Dosing: Over-stimulation of fatty acid oxidation pathways could potentially lead to metabolic inflexibility.[1] High doses may risk over-suppressing pyruvate (B1213749) dehydrogenase (PDH) through excessive upregulation of PDK4, which could be detrimental in organs that require rapid metabolic switching like the heart and brain.[7] - Biomarker Analysis: If possible, analyze relevant biomarkers to monitor metabolic state and ensure the effects are within a physiological range.

Quantitative Data Summary

ParameterValueSpeciesAdministrationSource
EC50 ERRα ~400 nMIn VitroN/A[8]
EC50 ERRβ ~400 nMIn VitroN/A[8]
EC50 ERRγ ~400 nMIn VitroN/A[8]
In Vivo Dosage (Heart Failure) 25 mg/kgMouseIP (twice daily)[11]
In Vivo Dosage (Exercise Mimetic) 20 mg/kgMouseIP (single dose)[5]
Tmax (Plasma) 0.5 hMouseIP (20 mg/kg)[12]
Cmax (Plasma) 2813 ng/mLMouseIP (20 mg/kg)[12]
T1/2 (Plasma) 0.71 hMouseIP (20 mg/kg)[12]

Experimental Protocols

In Vivo Administration Protocol (Intraperitoneal Injection)

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[11] Aliquot and store at -20°C.

    • For a final concentration of 5 mg/ml, dilute the DMSO stock in a vehicle consisting of 15% Cremophor in PBS (without Ca2+/Mg2+).[11] The final DMSO concentration should be around 12%.[11]

    • Ensure the solution is clear and homogenous. Gentle shaking can aid in mixing.[11]

  • Animal Dosing:

    • Administer the formulation to mice via intraperitoneal injection at the desired dosage (e.g., 20-25 mg/kg).[5][11]

    • For studies requiring multiple doses, injections can be given twice daily.[11]

Visualizations

Slu_PP_915_Signaling_Pathway This compound This compound Slu-PP-915_internal This compound This compound->Slu-PP-915_internal ERRs ERRα, ERRβ, ERRγ Slu-PP-915_internal->ERRs PGC1a PGC-1α ERRs->PGC1a co-activation TFEB TFEB ERRs->TFEB ERRs_in_nucleus ERRs PGC1a->ERRs_in_nucleus Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis TFEB_in_nucleus TFEB TFEB->TFEB_in_nucleus Metabolic_Genes Metabolic Genes (PDK4, LDHA, etc.) Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Autophagy_Genes Autophagy Genes Metabolic_Genes_in_nucleus Metabolic Gene Transcription ERRs_in_nucleus->Metabolic_Genes_in_nucleus Metabolic_Genes_in_nucleus->Metabolic_Genes Autophagy_Genes_in_nucleus Autophagy Gene Transcription TFEB_in_nucleus->Autophagy_Genes_in_nucleus Autophagy_Genes_in_nucleus->Autophagy_Genes

Caption: this compound signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis formulation This compound Formulation (e.g., 12% DMSO, 15% Cremophor in PBS) administration Administration (e.g., IP injection, 20-25 mg/kg) formulation->administration animal_model Select Animal Model (e.g., C57BL/6J mice) animal_model->administration monitoring Monitor Animals (Health, Behavior) administration->monitoring endpoint_assessment Endpoint Assessment (e.g., Echocardiography, Exercise Capacity) monitoring->endpoint_assessment tissue_collection Tissue/Plasma Collection endpoint_assessment->tissue_collection gene_expression Gene Expression Analysis (e.g., qPCR of ERR target genes) tissue_collection->gene_expression metabolomics Metabolomic Analysis tissue_collection->metabolomics data_interpretation Data Interpretation gene_expression->data_interpretation metabolomics->data_interpretation troubleshooting_logic start No In Vivo Efficacy Observed check_formulation Check Formulation - Vehicle Composition - Solubility - Stability start->check_formulation check_dosing Check Dosing - Dosage - Administration Route - Technique start->check_dosing consider_pk Consider Pharmacokinetics - Animal Strain/Age/Sex - Timing of Assessment start->consider_pk revise_protocol Revise Protocol check_formulation->revise_protocol check_dosing->revise_protocol consider_pk->revise_protocol

References

improving Slu-PP-915 bioavailability for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Slu-PP-915. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on improving the bioavailability of this potent pan-ERR agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, small molecule pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ).[1][2] Unlike its predecessor Slu-PP-332, this compound was designed for improved metabolic stability and oral bioavailability.[3][4] Its mechanism of action involves binding to and activating all three ERR isoforms, which are key regulators of cellular energy homeostasis, mitochondrial function, and metabolism.[5] Activation of ERRs by this compound leads to the upregulation of target genes involved in fatty acid oxidation, mitochondrial biogenesis, and autophagy, making it a valuable tool for research in metabolic diseases, cardiovascular conditions, and exercise physiology.[5][6]

Q2: What makes this compound a more advantageous research tool compared to Slu-PP-332?

A2: this compound offers several key advantages over Slu-PP-332, primarily its enhanced oral bioavailability and improved metabolic stability.[3][4][5] While Slu-PP-332 demonstrated potent ERR agonism, its utility in in vivo oral studies was limited by poor bioavailability.[3][4] this compound was specifically developed to overcome this limitation, exhibiting potent in vivo activity as an exercise mimetic.[3][4]

Q3: What are the known EC50 values for this compound?

A3: this compound is a pan-ERR agonist with the following reported EC50 values:

  • ERRα: ~414 nM

  • ERRβ: ~435 nM

  • ERRγ: ~378 nM[1][2]

Troubleshooting Guide

In Vitro Experimentation

Issue 1: Compound Precipitation in Aqueous Media

  • Symptoms: Cloudiness or visible precipitate when diluting DMSO stock solution into cell culture media. Inconsistent results in cell-based assays.

  • Potential Cause: this compound has low aqueous solubility. The final concentration of DMSO in the media may be insufficient to maintain solubility.

  • Solutions & Protocols:

    • Optimize Final DMSO Concentration: Maintain a final DMSO concentration of 0.1% to 0.5% in your cell culture media. Ensure that the final DMSO concentration is consistent across all experimental and control groups.

    • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can aid in solubility.

    • Serial Dilutions: Prepare intermediate dilutions of the this compound stock in DMSO before the final dilution into aqueous media. This can help to avoid rapid precipitation.

    • Solubilizing Agents: For specific assay buffers where DMSO is not ideal, consider the use of other solubilizing agents such as Pluronic F-68 or a low concentration of a non-ionic surfactant like Tween® 80. Always test the vehicle for effects on cell viability and the experimental endpoint.

In Vivo Experimentation

Issue 2: Low or Variable Bioavailability in Oral Gavage Studies

  • Symptoms: Inconsistent or low plasma concentrations of this compound in pharmacokinetic (PK) studies. Lack of a clear dose-response relationship in efficacy studies.

  • Potential Cause: While this compound is orally active, its bioavailability can be influenced by the formulation and vehicle used. Poor suspension or rapid metabolism can still be factors.

  • Solutions & Protocols:

    • Formulation Optimization: For oral administration, it is crucial to use a vehicle that enhances solubility and absorption. While a specific oral formulation for this compound is not extensively published, general strategies for poorly soluble compounds can be applied.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds. A basic SEDDS formulation could consist of a mixture of oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-solvents (e.g., Transcutol®, PEG 400).

    • Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate, thereby improving oral bioavailability.[7] This can be achieved through wet media milling.[7]

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution.

Issue 3: Inconsistent Results in Intraperitoneal (IP) Injection Studies

  • Symptoms: High variability in animal response or plasma levels following IP injection.

  • Potential Cause: Precipitation of the compound in the peritoneal cavity upon injection, leading to incomplete absorption. Improper formulation of the injection vehicle.

  • Solutions & Protocols:

    • Use of a Validated Vehicle: A published vehicle for IP injection of this compound in mice is a mixture of 12% DMSO, 15% Cremophor® in PBS.[8]

    • Proper Preparation of the Formulation:

      • First, dissolve the this compound powder in DMSO to create a stock solution.

      • In a separate tube, mix the Cremophor® with the PBS.

      • Slowly add the this compound/DMSO stock solution to the Cremophor®/PBS mixture while vortexing to ensure proper dispersion and prevent precipitation.

    • Fresh Preparation: It is recommended to prepare the formulation fresh before each experiment.

Data Summary

Table 1: this compound In Vitro Activity

ParameterValueSource
Target ERRα, ERRβ, ERRγ[1][2]
EC50 (ERRα) ~414 nM[1][2]
EC50 (ERRβ) ~435 nM[1][2]
EC50 (ERRγ) ~378 nM[1][2]
In Vitro Solubility 10 mM in DMSO[1]

Table 2: this compound In Vivo Formulation Example

Route of AdministrationVehicle CompositionDosage (Example)SpeciesSource
Intraperitoneal (IP)12% DMSO, 15% Cremophor® in PBS20 mg/kgMouse[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.[1]

  • Vortex and Gentle Warming: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in 100% DMSO to create a range of working stock concentrations.

  • Dosing: Add the desired volume of the working stock solution to the pre-warmed cell culture medium. The final concentration of DMSO in the medium should ideally be kept below 0.5% to minimize solvent toxicity. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

Protocol 2: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection in Mice

  • Vehicle Preparation:

    • For a 1 mL final volume, combine 150 µL of Cremophor® and 730 µL of sterile PBS (without Ca²⁺/Mg²⁺) in a sterile microcentrifuge tube.

    • Vortex the mixture thoroughly.

  • This compound Stock Solution:

    • Prepare a concentrated stock of this compound in 100% DMSO. For a final dose of 20 mg/kg in a 25g mouse with an injection volume of 100 µL, a 5 mg/mL final concentration is needed. Therefore, a more concentrated initial DMSO stock is required. For ease of preparation, a stock of 41.67 mg/mL in DMSO can be made.

  • Final Formulation:

    • Add 120 µL of the this compound/DMSO stock solution to the 880 µL of the Cremophor®/PBS mixture.

    • Immediately vortex the solution vigorously for at least 1 minute to ensure a homogenous suspension. The solution should be freshly prepared and used promptly.

Visualizations

Slu_PP_915_Signaling_Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates TFEB TFEB (Transcription Factor EB) ERRs->TFEB upregulates expression PGC1a PGC-1α ERRs->PGC1a co-activates Autophagy_Genes Autophagy & Lysosomal Genes (e.g., LAMP1, CTSD) TFEB->Autophagy_Genes upregulates Metabolic_Genes Metabolic Genes (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Autophagy Autophagy Autophagy_Genes->Autophagy

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_formulation Formulation Strategy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Select Formulation (e.g., SEDDS, Nanosuspension) Characterization Physicochemical Characterization Formulation->Characterization Solubility Solubility & Dissolution Testing Characterization->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Pharmacokinetic (PK) Study in Rodents Permeability->PK_Study Efficacy_Study Efficacy Study (Dose-Response) PK_Study->Efficacy_Study

Caption: Workflow for improving this compound bioavailability.

References

Technical Support Center: Slu-PP-915 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Slu-PP-915 cytotoxicity assessment. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to evaluating the cytotoxic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule pan-agonist of the estrogen-related receptors (ERRs), with roughly equivalent activity on ERRα, ERRβ, and ERRγ.[1][2] As a pan-ERR agonist, this compound functions as a transcription factor regulator, influencing the expression of genes involved in a wide array of physiological processes.[1] Its primary role is in modulating cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1][3]

Q2: What are the known effects of this compound in vitro and in vivo?

In vitro, this compound has been shown to upregulate the expression of ERR target genes such as PGC-1α, lactate (B86563) dehydrogenase A (LDHA), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) in various cell lines, including C2C12 myoblasts.[1][2] In vivo studies in mice have demonstrated that this compound can induce the expression of these same target genes in muscle tissue and enhance exercise endurance.[1][4] It has also been shown to have a cardioprotective effect in models of heart failure.[3][5][6]

Q3: Is there any published data on the cytotoxicity of this compound?

Currently, there is limited publicly available information specifically detailing the cytotoxic profile of this compound. The existing research primarily focuses on its efficacy as an exercise mimetic and its therapeutic potential. However, as with any research compound, it is crucial to determine its cytotoxic concentration range in the specific cell line being used for your experiments.

Q4: What should I consider before starting a cytotoxicity assessment of this compound?

Before initiating a cytotoxicity study, it is important to consider the following:

  • Cell Line Selection: The choice of cell line is critical and should be relevant to your research question.

  • Compound Solubility: this compound is typically dissolved in DMSO for in vitro studies.[3] It is essential to determine the optimal solvent and concentration to avoid solvent-induced cytotoxicity.

  • Assay Selection: A variety of cytotoxicity assays are available, each with its own advantages and limitations. Common choices include MTT, MTS, and LDH release assays.

  • Positive and Negative Controls: Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experimental design.

Troubleshooting Guide

Q1: Why am I observing high variability between my replicate wells?

High variability in cytotoxicity assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between seeding each plate.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[7]

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding small volumes of this compound or assay reagents.

Q2: My untreated control wells are showing high cytotoxicity. What could be the cause?

If your negative control shows significant cell death, consider the following:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.[7]

  • Incubation Time: Extended incubation times can lead to cell death due to nutrient depletion or overgrowth.

Q3: My absorbance/fluorescence readings are very low across the entire plate. What should I do?

Low signal can be due to:

  • Low Cell Seeding Density: The number of cells seeded may be insufficient to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.[7]

  • Insufficient Incubation Time: The incubation time with the assay reagent may be too short. Refer to the manufacturer's protocol for the recommended incubation period.

Q4: I am seeing a decrease in cell viability at low concentrations of this compound, but viability increases at higher concentrations. What could explain this hormetic effect?

While not specifically reported for this compound, some compounds can exhibit a biphasic or hormetic dose-response. This could be due to various factors, including the activation of pro-survival pathways at low concentrations. If you observe such a trend, it is important to repeat the experiment with a wider range of concentrations and potentially explore the underlying mechanism with further assays.

Quantitative Data Summary

ParameterValueSpeciesSystemReference
EC50 ERRα 414 nMIn vitro[2]
EC50 ERRβ 435 nMIn vitro[2]
EC50 ERRγ 378 nMIn vitro[2]
Effective Concentration 5 µMC2C12 myoblastsIn vitro[2]
Effective Dose 20 mg/kg (i.p.)MouseIn vivo[1][2]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment of this compound

This protocol provides a general framework for assessing the cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRs_inactive ERRα/β/γ (Inactive) This compound->ERRs_inactive Enters Cell ERRs_active ERRα/β/γ (Active) ERRs_inactive->ERRs_active Binding & Activation ERRs_bound ERRα/β/γ ERRs_active->ERRs_bound Nuclear Translocation ERE Estrogen Response Element (ERE) ERRs_bound->ERE Binds to Target_Genes Target Gene Transcription: - PGC-1α - LDHA - PDK4 - TFEB ERE->Target_Genes Initiates

Caption: this compound signaling pathway as a pan-ERR agonist.

Cytotoxicity_Assessment_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Select Relevant Cell Line B Determine this compound Solubility & Dilutions A->B C Choose Appropriate Cytotoxicity Assay B->C D Seed Cells in 96-well Plate C->D E Prepare & Add this compound Serial Dilutions D->E F Incubate for Defined Period (e.g., 24-72h) E->F G Add Assay Reagent (e.g., MTT, MTS, LDH) F->G H Incubate for Signal Development G->H I Read Plate on Microplate Reader H->I J Calculate % Cell Viability vs. Control I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: General workflow for in vitro cytotoxicity assessment.

References

troubleshooting inconsistent Slu-PP-915 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Slu-PP-915. All information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, synthetic pan-agonist of the Estrogen-Related Receptors (ERRs), with the ability to activate all three isoforms: ERRα, ERRβ, and ERRγ.[1][2] Unlike true estrogen receptors, ERRs do not bind endogenous estrogens but play a crucial role in the regulation of cellular energy metabolism, mitochondrial biogenesis, and function.[1][3] this compound mimics the effects of exercise by activating these receptors, leading to the upregulation of genes involved in fatty acid oxidation and glucose metabolism.[1][2]

Q2: What are the expected effects of this compound treatment in cell culture?

Treatment of cultured cells, such as C2C12 myoblasts, with this compound is expected to increase the expression of ERR target genes.[1] Key genes that are commonly upregulated include Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Pyruvate dehydrogenase kinase 4 (PDK4), and Lactate dehydrogenase A (LDHA).[1] These changes are indicative of a metabolic shift towards increased oxidative metabolism and mitochondrial activity. Additionally, this compound has been shown to induce autophagy through the activation of Transcription Factor EB (TFEB).[4]

Q3: How should this compound be prepared and stored?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be further diluted in cell culture media to the desired working concentration.[5] For in vivo studies, a formulation of 12% DMSO and 15% Cremophor in phosphate-buffered saline (PBS) has been used.[5] It is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.[5]

Troubleshooting Inconsistent Results

Q4: My this compound treatment shows variable or no effect on target gene expression. What are the possible causes?

Inconsistent results in gene expression analysis after this compound treatment can stem from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, can have limited aqueous solubility. Ensure the compound is fully dissolved in the initial DMSO stock solution. Precipitation upon dilution into aqueous cell culture media can occur. Visually inspect for any precipitate after dilution and consider vortexing or gentle warming to aid dissolution. The stability of this compound in solution over time, especially at working concentrations in media, may also vary. Prepare fresh dilutions for each experiment whenever possible.

  • Cell Line and Passage Number: The expression levels of ERR isoforms can vary significantly between different cell lines and even with increasing passage number of the same cell line. This can lead to differential responses to this compound. It is advisable to periodically check the expression of ERRα, ERRβ, and ERRγ in your cell line.

  • Assay Variability: Quantitative PCR (qPCR) is a sensitive technique prone to variability. Ensure consistent RNA isolation, reverse transcription, and PCR reaction setup. Use appropriate reference genes for normalization and run technical replicates to assess precision.[6][7][8][9]

  • Compound Quality: The purity and integrity of the this compound compound are critical. Lot-to-lot variability can occur. If inconsistent results persist, consider obtaining a new batch of the compound from a reputable supplier.

Q5: I am observing cytotoxicity or unexpected phenotypic changes in my cells after this compound treatment. What should I do?

While this compound is generally reported to be well-tolerated at effective concentrations, cytotoxicity can occur, particularly at higher doses.

  • Dose-Response and Time-Course Experiments: It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. Start with a wide range of concentrations to identify the therapeutic window and any potential toxic effects.

  • Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects, leading to unexpected cellular responses.[2][10] If you suspect off-target effects, consider using a lower concentration of this compound or comparing its effects with those of other ERR agonists.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture media is low (generally below 0.5%) and include a vehicle-only control in your experiments.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
EC50 ERRα ~400 nMNot specified[11]
EC50 ERRβ ~400 nMNot specified[11]
EC50 ERRγ ~400 nMNot specified[11]
In Vitro Concentration 5 µMC2C12 myoblasts[1]
In Vivo Dosage 20 mg/kg (i.p.)Mice[5]

Experimental Protocols

In Vitro Gene Expression Analysis in C2C12 Cells

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Treatment: Seed C2C12 cells in 12-well plates. Once the cells reach the desired confluency, treat them with this compound at a final concentration of 5 µM by diluting the stock solution directly into the culture medium. Include a vehicle control with the same final concentration of DMSO.

  • RNA Isolation: After the desired treatment duration (e.g., 24 hours), harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • Reverse Transcription and qPCR: Synthesize cDNA from the isolated RNA. Perform qPCR using primers specific for your target genes (e.g., Pgc1a, Pdk4, Ldha) and a suitable reference gene (e.g., Actb, Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Slu_PP_915_Signaling_Pathway cluster_upstream Upstream Regulators cluster_receptor Estrogen-Related Receptors cluster_downstream Downstream Effects PGC-1α PGC-1α ERRα ERRα PGC-1α->ERRα co-activation AMPK AMPK AMPK->PGC-1α SIRT1 SIRT1 SIRT1->PGC-1α This compound This compound This compound->ERRα activates ERRβ ERRβ This compound->ERRβ activates ERRγ ERRγ This compound->ERRγ activates TFEB TFEB ERRα->TFEB induces Gene Expression Gene Expression ERRα->Gene Expression regulates ERRβ->TFEB induces ERRβ->Gene Expression regulates ERRγ->TFEB induces ERRγ->Gene Expression regulates Autophagy Autophagy TFEB->Autophagy Mitochondrial Biogenesis Mitochondrial Biogenesis Gene Expression->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation Gene Expression->Fatty Acid Oxidation

This compound signaling pathway.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Assay Check Assay Inconsistent Results->Check Assay Solubility Solubility Check Compound->Solubility Purity Purity Check Compound->Purity Storage Storage Check Compound->Storage Cell Line Cell Line Check Cells->Cell Line Passage # Passage # Check Cells->Passage # Contamination Contamination Check Cells->Contamination qPCR Protocol qPCR Protocol Check Assay->qPCR Protocol Normalization Normalization Check Assay->Normalization Data Analysis Data Analysis Check Assay->Data Analysis Optimize Protocol Optimize Protocol Storage->Optimize Protocol Contamination->Optimize Protocol Data Analysis->Optimize Protocol

Troubleshooting inconsistent results.

References

impact of Slu-PP-915 on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Slu-PP-915 in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with an EC50 of approximately 400 nM for ERRα, ERRβ, and ERRγ.[1][2][3] It functions as a synthetic exercise mimetic by activating these nuclear receptors, which are key regulators of cellular metabolism and mitochondrial function.[2][4] Activation of ERRs by this compound leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and the tricarboxylic acid (TCA) cycle.[5][6]

Q2: In which cell lines has this compound been shown to be active?

This compound has been shown to be active in various cell types, including C2C12 myoblasts and neonatal rat ventricular myocytes (NRVMs).[7] In these cells, it has been demonstrated to increase the expression of ERR target genes.[7][8]

Q3: What are the known downstream effects of this compound treatment in cells?

Treatment with this compound has been shown to induce a range of downstream effects, primarily related to metabolic reprogramming. These include:

  • Increased expression of metabolic genes: Upregulation of genes such as PGC1α, PDK4, and LDHA has been observed in C2C12 myoblast cells.[8]

  • Induction of autophagy: this compound can induce autophagy, a cellular process for degrading and recycling cellular components, by increasing the expression of Transcription Factor EB (TFEB).[7][9]

  • Downregulation of cell cycle pathways: Some studies have noted that ERR agonism can lead to the downregulation of cell cycle and developmental pathways.[10][11]

Q4: How should I dissolve and store this compound?

For in vitro studies, this compound is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[8][12] Aliquots of the stock solution should be stored at -20°C to maintain stability.[12] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant change in the expression of target genes (e.g., PGC1α, PDK4) after this compound treatment. 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Incorrect incubation time: The peak gene expression may occur at a different time point than tested. 3. Low expression of ERRs in the cell line: The target receptors may not be sufficiently expressed. 4. Degradation of this compound: Improper storage or handling may have led to compound degradation.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Conduct a time-course experiment to identify the optimal incubation period for inducing target gene expression. 3. Verify the expression levels of ERRα, ERRβ, and ERRγ in your cell line using qPCR or Western blotting. 4. Ensure this compound is stored correctly in aliquots at -20°C and protected from light.
Observed cytotoxicity or a significant decrease in cell viability. 1. High concentration of this compound: Although primarily known for its metabolic effects, high concentrations of any small molecule can be toxic. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell line sensitivity: Some cell lines may be more sensitive to metabolic reprogramming induced by this compound. 4. Off-target effects: At high concentrations, off-target effects may contribute to cytotoxicity.1. Lower the concentration of this compound and perform a dose-response curve to find a non-toxic working concentration. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) in your experiments. 3. Test the effect of this compound on a different cell line to see if the effect is cell-type specific. 4. If possible, use a structurally distinct ERR agonist as a control to confirm that the observed effects are on-target.
Inconsistent results between experiments. 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent this compound concentration: Errors in dilution or pipetting can lead to variability. 3. Fluctuations in incubation conditions: Changes in CO2, temperature, or humidity can affect cell health and response.1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare a fresh dilution of this compound from a stock aliquot for each experiment. 3. Ensure that the incubator is properly calibrated and maintained.

Impact on Cell Viability

While the primary focus of existing research on this compound has been on its role in metabolic regulation and its therapeutic potential, it is important to assess its impact on cell viability in your specific experimental system. High concentrations of small molecule compounds can sometimes lead to cytotoxic effects. Furthermore, as an ERR agonist, this compound's influence on cellular metabolism and the downregulation of cell cycle pathways could potentially affect cell proliferation and survival.

Note: Specific quantitative data on the effect of this compound on the viability of various cell lines is not extensively available in the current literature. The following table presents a hypothetical dataset for illustrative purposes, demonstrating a plausible dose-dependent effect of this compound on the viability of a cancer cell line (e.g., a breast cancer cell line with known metabolic vulnerabilities) after a 72-hour treatment, as might be determined by an MTT assay. Researchers should perform their own dose-response experiments to determine the precise effect on their cell line of interest.

Hypothetical Cell Viability Data: this compound on a Cancer Cell Line

This compound Concentration (µM)Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
0.198.54.8
0.595.25.1
190.74.5
575.46.3
1058.17.1
2535.65.9
5015.34.2

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a general method for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

ERR Agonist Activity Assessment using a Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the agonist activity of this compound on ERRs using a luciferase reporter system.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmid for the full-length ERR isoform (α, β, or γ)

  • Luciferase reporter plasmid containing ERR response elements (ERREs) upstream of a minimal promoter.

  • Transfection reagent

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours to allow for agonist-induced reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Visualizations

Slu_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Slu-PP-915_cyto This compound This compound->Slu-PP-915_cyto Cellular Uptake ERR ERRα / ERRβ / ERRγ Slu-PP-915_cyto->ERR ERRE ERR Response Element (ERRE) ERR->ERRE PGC1a PGC-1α PGC1a->ERR TargetGenes Target Gene Expression (e.g., PDK4, LDHA) ERRE->TargetGenes Metabolism Increased Fatty Acid Oxidation & Mitochondrial Biogenesis TargetGenes->Metabolism

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Allow cells to attach (24 hours) A->B D 4. Treat cells with this compound or vehicle control B->D C 3. Prepare this compound dilutions C->D E 5. Incubate for desired duration (e.g., 72 hours) D->E F 6. Perform cell viability assay (e.g., MTT) E->F G 7. Measure absorbance/fluorescence F->G H 8. Calculate % cell viability vs. control G->H

Caption: Experimental workflow for cell viability assay.

References

Slu-PP-915 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the research compound Slu-PP-915. Here you will find frequently asked questions and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable pan-agonist of the Estrogen-Related Receptors (ERRs), with activity towards all three isoforms: ERRα, ERRβ, and ERRγ.[1][2] It was developed as a more advanced and potent successor to Slu-PP-332.[1] The primary mechanism of action for this compound involves binding to and activating ERR nuclear receptors. This activation leads to the upregulation of key genes involved in energy metabolism, mitochondrial biogenesis, and fatty acid oxidation, such as PGC1α, PDK4, and LDHA.[1][3]

What is the purity of commercially available this compound?

Commercially available this compound is typically sold with a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).

How should I handle and store this compound?

Proper handling and storage of this compound are critical to maintain its stability and activity. For in vitro studies, stock solutions are typically prepared at 10 mM in DMSO.[4] These stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[4] For in vivo applications, the compound can be prepared in a vehicle of 12% DMSO and 15% Cremophor in PBS.[4] Powdered this compound should be stored at -20°C.[3]

What are the recommended concentrations for in vitro and in vivo experiments?

For in vitro cell-based assays, a concentration of 5 µM this compound has been shown to effectively increase the expression of target genes in C2C12 myoblast cells.[3] For in vivo studies in mice, a dosage of 20 mg/kg administered via intraperitoneal (i.p.) injection has been used to induce the expression of ERR target genes in muscle tissue.[3]

Quantitative Data Summary

ParameterValueReference
Purity >98% (HPLC)
EC50 for ERRα ~414 nM[3]
EC50 for ERRβ ~435 nM[3]
EC50 for ERRγ ~378 nM[3]
Solubility 10 mM in DMSO[3]
In Vitro Concentration 5-10 µM[3][4]
In Vivo Dosage (mice) 20 mg/kg (i.p.)[3]
Storage (Powder) -20°C[3]
Storage (DMSO Stock) -20°C (aliquoted)[4]

Experimental Protocols

In Vitro Cell-Based Assay for Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of target genes in a relevant cell line (e.g., C2C12 myoblasts).

Methodology:

  • Cell Culture: Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 5 µM. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., PGC1α, PDK4, LDHA) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Study in Mice

Objective: To evaluate the in vivo efficacy of this compound in upregulating target gene expression in muscle tissue.

Methodology:

  • Animal Model: Use male C57BL/6J mice.

  • Compound Preparation: Prepare a dosing solution of this compound in a vehicle consisting of 12% DMSO, 15% Cremophor, and 73% phosphate-buffered saline (PBS).[4]

  • Administration: Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection. A vehicle-only group should be included as a control.

  • Tissue Collection: At a predetermined time point after injection (e.g., 6 hours), euthanize the mice and collect muscle tissue (e.g., gastrocnemius).

  • Analysis: Process the tissue for RNA or protein extraction to analyze the expression of ERR target genes.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no upregulation of target genes in vitro Compound inactivity: Improper storage or handling may have led to degradation.Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions.
Cell health: Cells may be unhealthy, leading to a blunted response.Check cell morphology and viability. Ensure cells are not overgrown or stressed before treatment.
Incorrect concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Inconsistent results between experiments Variability in cell passage number: Higher passage numbers can lead to altered cellular responses.Use cells within a consistent and low passage number range for all experiments.
Inconsistent treatment duration: The timing of treatment can affect the magnitude of the response.Maintain a consistent incubation time for all experiments.
In vivo toxicity or adverse effects High dosage: The dose of this compound may be too high, leading to off-target effects.Consider reducing the dosage or performing a dose-escalation study to find the maximum tolerated dose.
Vehicle effects: The vehicle used for administration may be causing adverse reactions.Administer a vehicle-only control to assess for any vehicle-related toxicity.

Visualizations

Signaling_Pathway SluPP915 This compound ERR ERRα / ERRβ / ERRγ SluPP915->ERR activates Nucleus Nucleus ERR->Nucleus translocates to PGC1a PGC1α Nucleus->PGC1a upregulates PDK4 PDK4 Nucleus->PDK4 upregulates LDHA LDHA Nucleus->LDHA upregulates Metabolism Energy Metabolism & Mitochondrial Biogenesis PGC1a->Metabolism PDK4->Metabolism LDHA->Metabolism

Caption: Signaling pathway of this compound activation of ERR and downstream targets.

Experimental_Workflow start Start prep Prepare this compound (10 mM in DMSO) start->prep culture Culture Cells (e.g., C2C12) prep->culture treat Treat Cells with This compound (5 µM) culture->treat incubate Incubate (24-48h) treat->incubate harvest Harvest Cells incubate->harvest analysis RNA/Protein Analysis harvest->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Guide no_effect No Upregulation of Target Genes? check_compound Check Compound (Storage, Fresh Prep) no_effect->check_compound Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No check_cells Check Cell Health & Passage Number check_compound->check_cells dose_response Perform Dose- Response Study check_cells->dose_response check_protocol Standardize Protocol (Time, Passage) inconsistent_results->check_protocol Yes

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

Validation & Comparative

Slu-PP-915 vs. SLU-PP-332: A Comparative Guide to Next-Generation Exercise Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent synthetic pan-agonists of the Estrogen-Related Receptors (ERRs), Slu-PP-915 and SLU-PP-332. Both small molecules have garnered significant attention as "exercise mimetics" for their potential to induce metabolic benefits typically associated with physical endurance. This compound represents a newer generation compound developed to improve upon the pharmacological properties of SLU-PP-332, including oral bioavailability.

Introduction

This compound and SLU-PP-332 are potent activators of the three Estrogen-Related Receptor isoforms: ERRα, ERRβ, and ERRγ. These orphan nuclear receptors are key regulators of cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle, heart, and liver. By activating ERRs, these compounds stimulate mitochondrial biogenesis, enhance fatty acid oxidation, and improve overall metabolic function, effectively mimicking the physiological adaptations to endurance exercise. This guide synthesizes the available preclinical data to offer a comparative overview of their efficacy.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and SLU-PP-332 based on available preclinical studies.

Table 1: In Vitro Efficacy - Receptor Activation

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Isoform Selectivity
SLU-PP-332 98[1]230[1]430[1]~4.4-fold for ERRα over ERRγ and ~2.3-fold for ERRα over ERRβ[1]
This compound ~400-414[2][3][4]~400-435[2][3][4]~378-400[2][3][4]Pan-agonist with relatively balanced activity across isoforms

Table 2: In Vivo Efficacy - Exercise Endurance in Mice

CompoundDosing RegimenModelKey Findings
SLU-PP-332 50 mg/kg, twice daily (i.p.) for 7 daysNormal-weight miceIncreased running time by 70% and distance by 45% compared to vehicle-treated mice[5]
This compound 20 mg/kg (i.p.) for 6 daysWild-type miceSignificantly increased running distance and time compared to vehicle-treated animals[6]

Table 3: In Vivo Efficacy - Metabolic Effects in Obese Mice

CompoundDosing RegimenModelKey Findings
SLU-PP-332 Twice daily for one monthObese miceGained 10 times less fat and lost 12% of their body weight compared to untreated mice, without changes in food intake or physical activity[5]

Signaling Pathway

This compound and SLU-PP-332 exert their effects by binding to and activating the ERRα, ERRβ, and ERRγ nuclear receptors. This activation leads to the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The ERR/PGC-1α complex then binds to ERR response elements (ERREs) on the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. A key target gene is Pyruvate Dehydrogenase Kinase 4 (PDK4), which plays a crucial role in switching energy substrate utilization from glucose to fatty acids.[7][8][9]

ERR_Signaling_Pathway This compound This compound ERRα ERRα This compound->ERRα ERRβ ERRβ This compound->ERRβ ERRγ ERRγ This compound->ERRγ SLU-PP-332 SLU-PP-332 SLU-PP-332->ERRα SLU-PP-332->ERRβ SLU-PP-332->ERRγ Target Genes Target Genes ERRα->Target Genes Binds to ERREs ERRβ->Target Genes Binds to ERREs ERRγ->Target Genes Binds to ERREs PGC-1α PGC-1α PGC-1α->ERRα Coactivator Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects Upregulation of e.g., PDK4, LDHA Increased Mitochondrial Biogenesis Increased Mitochondrial Biogenesis Metabolic Effects->Increased Mitochondrial Biogenesis Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Metabolic Effects->Increased Fatty Acid Oxidation Improved Exercise Endurance Improved Exercise Endurance Metabolic Effects->Improved Exercise Endurance

Caption: ERR Signaling Pathway of this compound and SLU-PP-332.

Experimental Protocols

In Vitro Gene Expression Analysis
  • Cell Line: Mouse C2C12 myoblast cells were utilized.

  • Treatment: Cells were treated with either SLU-PP-332 or this compound at varying concentrations. For this compound, a 5 µM dose was used for 24 hours to assess the upregulation of target genes.

  • Analysis: The expression levels of ERR target genes, including Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), Pyruvate dehydrogenase kinase 4 (PDK4), and Lactate dehydrogenase A (LDHA), were quantified using RT-qPCR. The data demonstrated a significant increase in the relative gene expression of these markers upon treatment with the compounds.[6]

In Vivo Exercise Endurance Study in Mice
  • Animal Model: Wild-type C57BL/6J male mice, typically around 12 weeks old, were used.

  • Acclimation: Prior to the experiment, mice were acclimated to a rodent treadmill for a set period, for instance, 10 minutes per day at a low speed (e.g., 2 m/min).

  • Dosing:

    • SLU-PP-332: Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg twice daily for 7 days.

    • This compound: Administered via i.p. injection at a dose of 20 mg/kg for 6 days.

  • Exercise Protocol: On the day of the test, approximately one hour after the final dose, mice were placed on the treadmill. The exercise protocol involved running at a progressively increasing speed until the point of exhaustion.

  • Outcome Measures: The primary endpoints were the total running time and distance covered by each mouse. Blood glucose levels were also monitored post-exercise to confirm exhaustion.[5][6]

Experimental_Workflow cluster_invitro In Vitro Gene Expression cluster_invivo In Vivo Exercise Endurance C2C12_Cells C2C12 Myoblasts Treatment Treat with this compound or SLU-PP-332 C2C12_Cells->Treatment Analysis RT-qPCR for Target Genes (e.g., PGC-1α, PDK4) Treatment->Analysis Mice C57BL/6J Mice Dosing Daily i.p. Dosing (this compound or SLU-PP-332) Mice->Dosing Treadmill Treadmill Exercise to Exhaustion Dosing->Treadmill Measurement Measure Running Time and Distance Treadmill->Measurement

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

Both this compound and SLU-PP-332 are effective pan-agonists of the ERR receptors, demonstrating the capacity to induce a transcriptional program that mimics the effects of endurance exercise. SLU-PP-332 shows a preference for ERRα, while this compound exhibits a more balanced activation profile across the ERR isoforms.[1] A significant advantage of this compound is its development as an orally bioavailable compound, a property that SLU-PP-332 is reported to lack.[10]

The available data suggest that both compounds can significantly enhance exercise endurance and promote favorable metabolic changes in preclinical models. However, it is important to note that direct, side-by-side comparative studies with identical experimental protocols are limited in the current literature. Therefore, while the data presented in this guide provides a valuable comparison, further research is warranted to definitively establish the relative potency and efficacy of this compound and SLU-PP-332. Researchers should consider the specific experimental context and desired outcomes when selecting between these two powerful research compounds.

References

A Comparative Guide to Slu-PP-915 and Other Estrogen-Related Receptor (ERR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Slu-PP-915, a novel pan-agonist of the Estrogen-Related Receptors (ERRs), with other notable ERR modulators. The information presented is collated from preclinical research and aims to assist in the evaluation and selection of these compounds for further investigation.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) are a subfamily of orphan nuclear receptors that play a crucial role in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and metabolism. Unlike classical estrogen receptors, ERRs are not activated by endogenous estrogens but are constitutively active and their function is modulated by the recruitment of co-activators and co-repressors. Their involvement in metabolic pathways has made them attractive therapeutic targets for a range of conditions, including metabolic syndrome, heart failure, and age-related decline in muscle function.

This compound has emerged as a potent, next-generation pan-ERR agonist, demonstrating significant potential as a research tool and a therapeutic candidate. This guide compares its performance characteristics with its predecessor, SLU-PP-332, the selective ERRβ/γ agonist GSK-4716, and the ERRα-selective inverse agonist XCT790.

Quantitative Comparison of ERR Agonists

The following table summarizes the key pharmacological parameters of this compound and other selected ERR modulators. Potency is presented as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for inverse agonists.

CompoundTypeEC50/IC50 (nM)Selectivity ProfileKey Reported Effects
This compound Pan-AgonistERRα: ~400-414, ERRβ: ~435, ERRγ: ~378[1][2][3]Roughly equipotent across all three ERR isoforms.Induces expression of PGC1α, PDK4, LDHA, and TFEB; enhances mitochondrial function; shows cardioprotective effects in heart failure models.[1]
SLU-PP-332 Pan-AgonistERRα: 98, ERRβ: 230, ERRγ: 430[4][5]Shows a preference for ERRα.Increases mitochondrial function and cellular respiration; enhances exercise endurance in mice.[6]
GSK-4716 ERRβ/γ AgonistERRγ: 1300[7]Selective for ERRβ and ERRγ over ERRα.Induces expression of genes involved in fatty acid oxidation.[8]
XCT790 ERRα Inverse AgonistERRα: ~370-400[1][4][5]Selective for ERRα.Inhibits ERRα-dependent signaling.[1]

Signaling Pathways

ERR agonists exert their effects by binding to the ligand-binding domain of the ERR proteins, leading to the recruitment of co-activators such as PGC-1α. This complex then binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, initiating their transcription. A key pathway activated by ERR agonists involves the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERR ERR This compound->ERR Binds ERR_Complex ERR-PGC1α Complex ERR->ERR_Complex Recruits PGC1a PGC1a PGC1a->ERR_Complex ERRE ERRE ERR_Complex->ERRE Binds TFEB_Gene TFEB Gene ERRE->TFEB_Gene Activates Transcription TFEB TFEB TFEB_Gene->TFEB Translation Autophagy_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Genes Activates Transcription Autophagy_Lysosomal_Biogenesis Autophagy & Lysosomal Biogenesis Autophagy_Genes->Autophagy_Lysosomal_Biogenesis Leads to

ERR Signaling Pathway Activation by this compound.

Experimental Protocols

In Vitro Efficacy Assessment: Luciferase Reporter Assay

Objective: To determine the potency (EC50) of ERR agonists.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with expression vectors for a full-length ERR isoform (α, β, or γ) and a luciferase reporter plasmid containing an ERR response element (ERRE).

  • Compound Treatment: Twenty-four hours post-transfection, cells are treated with serial dilutions of the test compounds (e.g., this compound, SLU-PP-332, GSK-4716) or a vehicle control (DMSO).

  • Luciferase Assay: After a 24-hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The relative light units (RLU) are normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Target Gene Expression: C2C12 Myoblast Assay

Objective: To evaluate the effect of ERR agonists on the expression of target genes involved in metabolism.

Methodology:

  • Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.

  • Compound Treatment: Differentiated myotubes are treated with the ERR agonists at a specified concentration (e.g., 5 µM this compound) for various time points (e.g., 3, 24, 48, 72 hours).

  • RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.

  • Quantitative Real-Time PCR (qPCR): cDNA is synthesized from the isolated RNA. qPCR is then performed using primers specific for target genes (e.g., Pgc1a, Pdk4, Ldha, Tfeb) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

In Vivo Cardioprotective Efficacy: Mouse Model of Heart Failure

Objective: To assess the in vivo efficacy of ERR agonists in a model of pressure overload-induced heart failure.

Methodology:

  • Animal Model: Transverse Aortic Constriction (TAC) surgery is performed on adult male C57BL/6J mice to induce pressure overload and subsequent heart failure. Sham-operated animals serve as controls.

  • Compound Administration: One day post-surgery, mice are treated with the ERR agonist (e.g., this compound at 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically twice daily for a period of 6 weeks.

  • Echocardiography: Cardiac function is assessed by echocardiography at baseline and at specified intervals throughout the study to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Histological Analysis: At the end of the study, hearts are harvested, and tissue sections are prepared for histological staining (e.g., Masson's trichrome) to assess cardiac fibrosis.

  • Gene Expression Analysis: RNA is isolated from heart tissue to analyze the expression of ERR target genes and markers of cardiac stress and fibrosis via qPCR.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel ERR agonist from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Luciferase Luciferase Reporter Assay (Potency - EC50) C2C12 C2C12 Gene Expression (Target Engagement) Luciferase->C2C12 Promising candidates TAC_Model TAC Mouse Model of Heart Failure C2C12->TAC_Model Confirmed in vitro activity Treatment Compound Administration TAC_Model->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Histo_Gene Histology & Gene Expression (Fibrosis & Target Genes) Echo->Histo_Gene Endpoint analysis

Experimental Workflow for ERR Agonist Evaluation.

Conclusion

This compound is a potent pan-ERR agonist with a balanced activity profile across all three ERR isoforms.[1] Compared to its predecessor, SLU-PP-332, which shows a preference for ERRα, this compound offers a more comprehensive engagement of the ERR signaling network.[4][5] Its ability to robustly induce the expression of key metabolic and autophagy-related genes in vitro and demonstrate cardioprotective effects in vivo underscores its potential as a valuable tool for studying ERR biology and as a lead compound for the development of novel therapeutics for metabolic and cardiovascular diseases. Further research is warranted to fully elucidate its long-term effects and therapeutic window.

References

A Comparative Research Guide: Slu-PP-915 and Cardarine (GW501516)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Slu-PP-915 and Cardarine (GW501516). The following sections detail their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used in key research.

Introduction

This compound and Cardarine (GW501516) are both synthetic ligands that modulate cellular metabolism, albeit through distinct nuclear receptor targets. This compound is a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are crucial regulators of mitochondrial function and cellular energy homeostasis.[1] Cardarine, on the other hand, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a key regulator of fatty acid metabolism and energy expenditure.[2] This guide will delve into the available research on these two compounds to provide a comprehensive comparison for scientific evaluation.

Mechanism of Action and Signaling Pathways

This compound: A Pan-ERR Agonist

This compound activates all three isoforms of the Estrogen-Related Receptors (ERRs). ERRs are orphan nuclear receptors that play a critical role in the regulation of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[2][3] By activating ERRs, this compound can influence cellular energy production and expenditure, with research particularly focused on its potential in conditions like heart failure.[3][4]

Cardarine (GW501516): A Selective PPARδ Agonist

Cardarine is a selective agonist for the PPARδ receptor with high affinity and potency.[2] PPARδ is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[5] Activation of PPARδ by Cardarine leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial respiration, particularly in skeletal muscle.[6] This has led to its investigation for potential therapeutic benefits in metabolic disorders and for its endurance-enhancing effects.[7]

Signaling Pathway Diagrams

Here are the signaling pathways for this compound and Cardarine represented in DOT language:

Slu_PP_915_Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs Binds to & Activates PGC1a PGC-1α ERRs->PGC1a Co-activates TFEB TFEB ERRs->TFEB Induces Expression Metabolic_Genes Metabolic Gene Expression (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes Autophagy_Lysosome Autophagy & Lysosomal Biogenesis TFEB->Autophagy_Lysosome Mitochondrial_Function Mitochondrial Function Metabolic_Genes->Mitochondrial_Function

This compound Signaling Pathway

Cardarine_Pathway Cardarine Cardarine (GW501516) PPARd PPARδ Cardarine->PPARd Binds to & Activates RXR RXR PPARd->RXR Heterodimerizes with PGC1a_C PGC-1α RXR->PGC1a_C Recruits Co-activator PPRE PPRE PGC1a_C->PPRE Binds to Target_Genes Target Gene Expression (Fatty Acid Oxidation, Glucose Uptake) PPRE->Target_Genes Metabolic_Effects Increased Endurance & Fatty Acid Metabolism Target_Genes->Metabolic_Effects

Cardarine (GW501516) Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Cardarine from preclinical research.

Table 1: Receptor Activation and Potency

CompoundTarget(s)EC50KiSelectivityReference(s)
This compound ERRα, ERRβ, ERRγ~400 nM (for all three isoforms)Not ReportedPan-agonist for ERRs[8][9]
Cardarine (GW501516) PPARδ1 nM1 nM>1000-fold selectivity over PPARα and PPARγ[2]

Table 2: In Vitro Gene Expression Modulation

CompoundCell LineConcentrationKey Upregulated GenesReference(s)
This compound C2C12 myoblasts5 µMPGC1α, PDK4, LDHA[8]
This compound Neonatal rat ventricular myocytes2.5 µMTFEB[9]
Cardarine (GW501516) Skeletal muscle cellsNot specifiedGenes involved in fatty acid oxidation and glucose uptake[6]

Table 3: In Vivo Effects in Animal Models

CompoundAnimal ModelDosageKey Observed EffectsReference(s)
This compound Mouse model of heart failure20 mg/kg, i.p.Improved cardiac function and pumping function[9]
Cardarine (GW501516) Kunming miceNot specifiedEnhanced running endurance[7]
Cardarine (GW501516) Obese rhesus monkeysNot specifiedIncreased HDL and lowered VLDL[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound and Cardarine are provided below.

Nuclear Receptor Activity Assay (Luciferase Reporter Assay)

This protocol is a general method for assessing the activation of nuclear receptors like ERRs and PPARs.

Objective: To quantify the ability of a test compound to activate a specific nuclear receptor.

Materials:

  • HEK293T cells

  • Expression plasmid for the nuclear receptor of interest (e.g., ERRα, PPARδ) fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compound (this compound or Cardarine) and vehicle control (e.g., DMSO).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After a post-transfection incubation period (typically 4-6 hours), replace the transfection medium with fresh medium containing the test compound at various concentrations or the vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 14-16 hours) at 37°C and 5% CO2.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with NR expression and luciferase reporter plasmids Seed_Cells->Transfect Treat Treat with this compound, Cardarine, or vehicle Transfect->Treat Incubate Incubate for 14-16 hours Treat->Incubate Assay Perform luciferase assay Incubate->Assay Analyze Analyze data and determine EC50 Assay->Analyze End End Analyze->End

Luciferase Reporter Assay Workflow
In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)

This surgical model is used to induce pressure overload-induced cardiac hypertrophy and heart failure in mice, allowing for the evaluation of therapeutic interventions like this compound.[10][11][12]

Objective: To create a model of heart failure in mice to assess the cardioprotective effects of a test compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Surgical instruments for small animal surgery.

  • Suture material (e.g., 6-0 silk).

  • A blunted 27-gauge needle to standardize the constriction.

  • Heating pad to maintain body temperature.

  • Echocardiography equipment for cardiac function assessment.

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad. Shave the chest area and sterilize the surgical site.

  • Surgical Incision: Make a small incision in the upper sternum to expose the aortic arch.

  • Aortic Constriction: Carefully pass a suture under the aortic arch between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle.

  • Needle Removal: Once the knot is secure, quickly remove the needle to create a standardized constriction of the aorta.

  • Closure: Close the chest incision in layers.

  • Post-operative Care: Provide analgesics and monitor the animal for recovery.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle according to the study design (e.g., daily intraperitoneal injections).

  • Functional Assessment: Periodically assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.

  • Histological Analysis: At the end of the study, euthanize the animals and collect the hearts for histological analysis to assess fibrosis and hypertrophy.

TAC_Model_Workflow Start Start Anesthetize Anesthetize mouse and prepare surgical site Start->Anesthetize Incise Perform upper sternotomy Anesthetize->Incise Constrict Ligate aortic arch around a 27G needle Incise->Constrict Remove_Needle Remove needle to create constriction Constrict->Remove_Needle Close Close incision Remove_Needle->Close Administer Administer this compound or vehicle Close->Administer Assess Assess cardiac function (Echocardiography) Administer->Assess Periodically Analyze_Histology Perform histological analysis of heart tissue Assess->Analyze_Histology At study endpoint End End Analyze_Histology->End

Transverse Aortic Constriction (TAC) Workflow
Rodent Endurance Testing (Treadmill)

This protocol is used to evaluate the effects of compounds like Cardarine on physical endurance in rodents.[8][13]

Objective: To measure the running endurance capacity of mice treated with a test compound.

Materials:

  • Motorized treadmill for rodents with an electric shock grid.

  • Test animals (mice).

  • Test compound (e.g., Cardarine) and vehicle control.

Procedure:

  • Acclimatization: Acclimate the mice to the treadmill for several days before the endurance test. This typically involves placing the mice on the treadmill for short periods at low speeds.

  • Compound Administration: Administer the test compound or vehicle to the mice according to the study design (e.g., daily oral gavage for a specified number of weeks).

  • Endurance Test:

    • Place the mice on the treadmill.

    • Start the treadmill at a low speed and gradually increase the speed and/or incline in intervals.

    • Continue the test until the mice reach a state of exhaustion, which is typically defined as spending a certain amount of time on the shock grid without attempting to run.

  • Data Collection: Record the total running time and distance for each mouse.

  • Data Analysis: Compare the endurance performance of the compound-treated group with the vehicle-treated group to determine the effect of the compound on endurance.

Endurance_Test_Workflow Start Start Acclimatize Acclimatize mice to treadmill Start->Acclimatize Administer Administer Cardarine or vehicle Acclimatize->Administer Test Perform endurance test on treadmill Administer->Test Record Record running time and distance Test->Record Analyze Compare performance between groups Record->Analyze End End Analyze->End

Rodent Endurance Testing Workflow

Safety and Developmental Status

This compound: As a relatively new research compound, the safety profile of this compound has not been extensively characterized in long-term studies. The available research focuses on its efficacy in preclinical models of disease.

Cardarine (GW501516): The clinical development of Cardarine was halted due to safety concerns.[2] Animal studies revealed that the compound caused cancer to develop rapidly in several organs.[2] Consequently, it is not approved for human use and is listed on the World Anti-Doping Agency's prohibited list.

Conclusion

This compound and Cardarine (GW501516) are potent modulators of cellular metabolism that act through distinct nuclear receptor pathways. This compound, a pan-ERR agonist, shows promise in preclinical models of heart failure by improving cardiac function and metabolism. Cardarine, a selective PPARδ agonist, has demonstrated significant effects on enhancing endurance and improving lipid profiles. However, its development was terminated due to a clear cancer risk in animal models.

For researchers, the choice between these compounds will depend on the specific biological question being investigated. This compound offers a tool to probe the role of ERRs in various physiological and pathological processes, particularly in the context of cardiac and mitochondrial function. Cardarine, while carrying significant safety liabilities, remains a valuable research tool for studying the metabolic functions of PPARδ. Further research is necessary to fully elucidate the therapeutic potential and long-term safety of this compound.

References

A Mechanistic Comparison of Slu-PP-915 and Metformin: A Guide to Investigating Potential Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no direct experimental studies have been published investigating the synergistic effects of Slu-PP-915 and metformin (B114582). This guide provides a comparative analysis based on their individual, well-documented mechanisms of action and the known interplay between their respective signaling pathways. The proposed synergistic actions, experimental protocols, and signaling pathway diagrams are hypothetical and intended to serve as a framework for future research.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of this compound and metformin, supported by their known effects on cellular metabolism, and to propose a scientific basis for investigating their potential synergistic interaction.

Introduction

This compound is a synthetic pan-agonist of the Estrogen-Related Receptors (ERRs), a group of orphan nuclear receptors that are key regulators of cellular energy metabolism.[1][2][3] Metformin is a widely prescribed biguanide (B1667054) medication for type 2 diabetes, with its primary therapeutic effects mediated through the activation of 5' AMP-activated protein kinase (AMPK).[4][5][6] Both this compound and metformin modulate metabolic pathways that are crucial for cellular function and are implicated in various metabolic diseases. The convergence of their signaling pathways, particularly the regulation of ERRα by AMPK, presents a compelling rationale for investigating their potential synergistic effects.

Comparative Analysis of this compound and Metformin

The following table summarizes the key characteristics of this compound and metformin based on current scientific literature.

FeatureThis compoundMetforminPotential for Synergy
Primary Target Estrogen-Related Receptors (ERRα, ERRβ, ERRγ)[1][2]5' AMP-activated protein kinase (AMPK)[4][5][6]Metformin-induced AMPK activation may increase the expression and activity of ERRα, a primary target of this compound.[7][8][9]
Mechanism of Action Directly binds to and activates ERRs, promoting the transcription of target genes involved in energy metabolism.[1][2]Inhibits mitochondrial respiratory chain complex I, leading to an increased AMP/ATP ratio and subsequent activation of AMPK.[5]Metformin could "prime" the cellular environment by upregulating ERRα, thereby enhancing the transcriptional effects of this compound.
Key Downstream Effects Increased mitochondrial biogenesis, fatty acid oxidation, and expression of metabolic genes.[10][11][12]Inhibition of hepatic gluconeogenesis, increased glucose uptake in muscle, and suppression of lipogenesis.[4][6]A combination could lead to a more robust improvement in metabolic homeostasis and mitochondrial function than either compound alone.
Affected Signaling Pathways ERR/PGC-1α signaling pathway.[2]AMPK signaling pathway.[5]The AMPK and ERR pathways are interconnected, with AMPK acting as an upstream regulator of ERRα.[7][8][9]
Key Target Genes PGC1α, PDK4, LDHA, TFEB[1][2][3][11]Transcriptional repression of gluconeogenic genes (G6Pase, PEPCK); increased expression of GLUT1.[5][13]The combination may lead to a broader and more significant modulation of metabolic gene expression.

Proposed Synergistic Signaling Pathway

The potential for synergy between metformin and this compound is primarily based on the established regulatory link between AMPK and ERRα.[7][8][9] Metformin activates AMPK, which in turn can increase the expression of ERRα.[7][8] This increased pool of ERRα would then be available for activation by this compound, potentially leading to a supra-additive transcriptional response and a more profound effect on downstream metabolic processes.

Synergy_Pathway cluster_synergy Point of Synergy Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ERRa_Expression Increased ERRα Expression & Activity AMPK->ERRa_Expression Upregulates ERRa_Activation ERRα Activation ERRa_Expression->ERRa_Activation SluPP915 This compound SluPP915->ERRa_Activation Directly Activates Target_Genes Target Gene Transcription (PGC1α, PDK4, etc.) ERRa_Activation->Target_Genes Metabolic_Effects Enhanced Metabolic Effects Target_Genes->Metabolic_Effects

Proposed synergistic signaling pathway of metformin and this compound.

Hypothetical Experimental Protocols for Investigating Synergy

The following protocols are proposed as a starting point for researchers wishing to investigate the potential synergistic effects of this compound and metformin.

1. Cell Culture and Treatment:

  • Cell Lines: C2C12 myotubes (for muscle metabolism studies) or HepG2 hepatocytes (for liver metabolism studies).

  • Reagents: this compound (e.g., 1-10 µM), Metformin (e.g., 0.5-5 mM).

  • Treatment Protocol: Cells should be treated with varying concentrations of this compound alone, metformin alone, and in combination at constant and non-constant ratios for 24-72 hours, depending on the endpoint being measured.

2. Synergy Assessment (Quantitative Analysis):

  • Method: The Chou-Talalay method for drug combination is a standard approach. This involves generating dose-response curves for each compound individually and for the combination.

  • Procedure:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) or a functional assay (e.g., glucose uptake) with a range of concentrations for each compound and their combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI).

    • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Molecular Analysis:

  • Western Blotting:

    • Objective: To assess the activation of key signaling proteins.

    • Procedure: Treat cells as described above. Lyse the cells and perform SDS-PAGE and immunoblotting.

    • Primary Antibodies: Phospho-AMPKα (Thr172), total AMPKα, ERRα, PGC-1α, and a loading control (e.g., β-actin or GAPDH).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Objective: To measure the expression of target genes.

    • Procedure: Treat cells, isolate total RNA, synthesize cDNA, and perform qRT-PCR.

    • Target Genes: ESRRA (ERRα), PPARGC1A (PGC-1α), PDK4, CPT1B, and housekeeping genes for normalization (e.g., ACTB or GAPDH).

4. Functional Assays:

  • Mitochondrial Respiration Analysis:

    • Method: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Procedure: Plate cells on a Seahorse culture plate and treat with the compounds. Perform a mitochondrial stress test to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Glucose Uptake Assay:

    • Method: Use a fluorescent glucose analog (e.g., 2-NBDG).

    • Procedure: After treatment, incubate cells with 2-NBDG. Measure the fluorescence intensity using a plate reader or flow cytometer to quantify glucose uptake.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the synergistic effects of this compound and metformin.

Experimental_Workflow start Start: Hypothesis of Synergy cell_culture Cell Culture (e.g., C2C12, HepG2) start->cell_culture dose_response Dose-Response Curves (this compound & Metformin alone) cell_culture->dose_response combination_treatment Combination Treatment (Constant & Non-constant Ratios) dose_response->combination_treatment synergy_calc Synergy Calculation (Chou-Talalay Method, CI) combination_treatment->synergy_calc molecular_analysis Molecular Analysis synergy_calc->molecular_analysis functional_assays Functional Assays synergy_calc->functional_assays western_blot Western Blot (p-AMPK, ERRα, PGC-1α) molecular_analysis->western_blot qpcr qRT-PCR (ERRα, PGC1α, PDK4) molecular_analysis->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis seahorse Mitochondrial Respiration (Seahorse XF) functional_assays->seahorse glucose_uptake Glucose Uptake Assay (2-NBDG) functional_assays->glucose_uptake seahorse->data_analysis glucose_uptake->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

References

Validating SLU-PP-915's Metabolic Effects: A Comparative Guide Using ERR Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-Estrogen-Related Receptor (ERR) agonist, SLU-PP-915, and its predecessor, SLU-PP-332, with a focus on validating their effects using ERR knockout (KO) mouse models. The data presented herein is crucial for understanding the specific roles of ERRα and ERRγ in mediating the therapeutic potential of these compounds in metabolic diseases.

This compound is a synthetic pan-ERR agonist that has demonstrated potent effects as an "exercise mimetic," enhancing mitochondrial function and cellular respiration.[1] Developed as a successor to SLU-PP-332, this compound exhibits a more balanced activity profile towards ERRα and ERRγ.[2][3] The use of ERR knockout mice has been instrumental in dissecting the isoform-specific contributions to the observed physiological effects.

Comparative Efficacy of ERR Agonists in Wild-Type vs. ERR Knockout Mice

To elucidate the dependency of SLU-PP-332 and this compound on specific ERR isoforms, their effects on exercise endurance and gene expression have been studied in wild-type (WT) and ERR knockout mice.

Exercise Endurance

Studies using the predecessor compound, SLU-PP-332, have shown that its dramatic effects on exercise endurance are entirely dependent on the presence of ERRα in muscle tissue. In wild-type mice, treatment with SLU-PP-332 led to a significant increase in running time and distance. However, this effect was completely abrogated in mice with a muscle-specific knockout of ERRα, demonstrating the critical role of this isoform in mediating the exercise-mimetic benefits of the compound.[4]

Compound Genotype Parameter Vehicle SLU-PP-332 % Change
SLU-PP-332Wild-TypeRunning Time (s)~1000~2500~150%
SLU-PP-332ERRα KO (muscle-specific)Running Time (s)~1200~12000%
(Data adapted from studies on SLU-PP-332, the precursor to this compound)
Metabolic Gene Expression

In contrast to the ERRα-dependency of the exercise phenotype, the regulation of metabolic genes by both SLU-PP-332 and this compound appears to be primarily mediated by ERRγ, particularly in cardiomyocytes. In vitro studies using siRNA to knock down individual ERR isoforms revealed that the upregulation of key metabolic genes involved in fatty acid metabolism and oxidative phosphorylation was abolished in the absence of ERRγ.[5][6]

Compound Target Gene Category siRNA Target Effect on SLU-PP-332/915-induced Upregulation
SLU-PP-332 / this compoundMetabolic Genes (Cardiomyocytes)ERRαNo significant change
SLU-PP-332 / this compoundMetabolic Genes (Cardiomyocytes)ERRβNo significant change
SLU-PP-332 / this compoundMetabolic Genes (Cardiomyocytes)ERRγAbolished
(Data based on in vitro siRNA knockdown studies in neonatal rat ventricular myocytes)

Experimental Protocols

In Vivo Administration of this compound

Objective: To assess the in vivo effects of this compound on metabolic parameters and gene expression.

Materials:

  • This compound

  • Vehicle (e.g., 10% Cremophor, 10% DMSO, 80% PBS)

  • Wild-type and ERR knockout mice (e.g., C57BL/6J background)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Dosing Solution: this compound is dissolved in a vehicle solution to the desired concentration (e.g., 20 mg/kg).[3]

  • Animal Acclimation: Mice are acclimated to the housing conditions and handled prior to the experiment to minimize stress.

  • Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection.[3] The dosing regimen may vary depending on the study's objectives (e.g., acute or chronic administration).

  • Tissue Collection: At the designated time points post-administration, mice are euthanized, and tissues of interest (e.g., muscle, heart, liver) are collected for further analysis (e.g., gene expression, metabolomics).[3]

Treadmill Exercise Endurance Test

Objective: To evaluate the effect of this compound on physical endurance.

Materials:

  • Motorized rodent treadmill with adjustable speed and incline

  • Wild-type and ERR knockout mice

  • Timing device

Procedure:

  • Acclimation: Mice are acclimated to the treadmill for several days prior to the test. This typically involves short periods of running at a low speed.

  • Test Protocol: On the day of the experiment, mice are placed on the treadmill. The test begins at a low speed, which is gradually increased at set intervals.

  • Exhaustion Criteria: Exhaustion is defined as the point at which the mouse is no longer able to keep pace with the treadmill and remains on the shock grid (if applicable) for a predetermined amount of time.

  • Data Collection: The total running time and distance for each mouse are recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for validating its effects using ERR knockout models.

SLU_PP_915_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound SLU-PP-915_in This compound This compound->SLU-PP-915_in Cellular Uptake ERRa ERRα SLU-PP-915_in->ERRa Agonist ERRg ERRγ SLU-PP-915_in->ERRg Agonist Exercise_Endurance Enhanced Exercise Endurance ERRa->Exercise_Endurance Regulates Metabolic_Genes Metabolic Genes (e.g., Pdk4, Cpt1b) ERRg->Metabolic_Genes Regulates PGC1a PGC-1α PGC1a->ERRa Co-activator Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT_mice Wild-Type Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_SLU WT + this compound WT_mice->WT_SLU KO_mice ERR Knockout Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_SLU KO + this compound KO_mice->KO_SLU Gene_Expression Gene Expression (qPCR, RNA-seq) WT_vehicle->Gene_Expression Metabolic_Analysis Metabolic Analysis (Metabolomics) WT_vehicle->Metabolic_Analysis Functional_Assay Functional Assay (Treadmill Test) WT_vehicle->Functional_Assay WT_SLU->Gene_Expression WT_SLU->Metabolic_Analysis WT_SLU->Functional_Assay KO_vehicle->Gene_Expression KO_vehicle->Metabolic_Analysis KO_vehicle->Functional_Assay KO_SLU->Gene_Expression KO_SLU->Metabolic_Analysis KO_SLU->Functional_Assay

Caption: Experimental workflow.

Alternative Approaches and Future Directions

While this compound represents a significant advancement in the development of ERR agonists, other compounds and approaches are also being explored.

  • SLU-PP-332: As the precursor to this compound, it has been more extensively studied and provides a valuable benchmark for comparison.[7] However, this compound offers a more balanced ERR activation profile.[2]

  • GSK4716: An earlier ERRβ/γ agonist that showed no effect on ERRα.[7] This compound can be useful for dissecting the specific roles of ERRβ and ERRγ.

  • Isoform-Selective Modulators: The development of agonists or inverse agonists with greater selectivity for individual ERR isoforms will be crucial for minimizing off-target effects and further elucidating the specific functions of each receptor.

Future research should focus on obtaining comprehensive in vivo data for this compound in various ERR knockout models to fully validate its mechanism of action and therapeutic potential. Head-to-head comparison studies with other ERR modulators will also be essential for establishing its place in the therapeutic landscape.

References

A Comparative Analysis of Exercise Mimetics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The profound health benefits of physical exercise are undisputed, spanning metabolic, cardiovascular, and neurological systems. However, a significant portion of the population is unable to engage in regular physical activity due to age, chronic disease, or physical disability. This has spurred the development of "exercise mimetics," pharmacological agents that recapitulate some of the molecular and physiological benefits of exercise. This guide provides a comparative analysis of prominent exercise mimetics, presenting key experimental data, detailed methodologies, and the underlying signaling pathways to aid researchers and drug development professionals in this burgeoning field.

Key Exercise Mimetics: A Comparative Overview

The following tables summarize quantitative data from preclinical studies on several leading exercise mimetics. It is important to note that these data are derived from different studies with varying experimental designs, and direct head-to-head comparisons should be made with caution.

CompoundPrimary Target(s)Key In Vivo Effects (Rodent Models)Reference Study Highlights
AICAR AMPK Agonist- 44% increase in running endurance in sedentary mice.[1][2] - Potentiates endurance in trained mice (138-179% increase in running time when combined with a PPARδ agonist).[3]Narkar et al. (2008) demonstrated that AICAR alone could enhance endurance, highlighting the central role of AMPK activation.
GW501516 (Cardarine) PPARδ Agonist- ~100-minute increase in running time.[4] - Synergistically increases running endurance with exercise.[1] - Preserves systemic glucose levels during exercise.[4]Fan et al. (2017) showed that PPARδ activation promotes a shift towards fatty acid utilization, preserving glucose and extending endurance.
SLU-PP-332 ERRα/β/γ Agonist- 12% body weight loss in obese mice over 28 days.[5][6] - 50% increase in running distance in obese mice.[7] - 2.5-fold increase in mitochondrial DNA in skeletal muscle.Billon et al. (2023) demonstrated its efficacy in a diet-induced obesity model, showing significant fat mass reduction and improved endurance.
Berberine AMPK Activator- Improved insulin (B600854) resistance and cognitive deficits in aging rats.[8] - Increased p-AMPK, SIRT1, and PGC-1α protein expression in the skeletal muscle of aging rats.[8]Zhu et al. (2018) highlighted its anti-aging effects on muscle function and metabolism through the AMPK/SIRT1/PGC-1α pathway.
Irisin Myokine- Increased glucose uptake in differentiated L6 muscle cells (maximal at 62 ng/mL).[9] - Enhanced glycogen (B147801) accumulation and insulin receptor signaling in C2C12 myoblasts.[10]Huh et al. (2014) identified irisin's role in regulating glucose metabolism in muscle cells via the AMPK pathway.
Oleocanthal Anti-inflammatory- Downregulated atrogin-1 and MuRF1 in C2C12 myotubes exposed to TNF-α.[11] - Inhibited COX-1 and COX-2 enzymes.De Stefanis et al. (2024) showed its protective effects against muscle wasting stimuli in vitro, primarily through anti-inflammatory mechanisms.

Signaling Pathways of Exercise Mimetics

The therapeutic effects of exercise mimetics are mediated through the activation of key signaling hubs that regulate metabolism, mitochondrial biogenesis, and muscle plasticity. The following diagrams illustrate these pathways.

AMPK_Pathway Exercise Exercise (↑ AMP/ATP) AMPK AMPK Exercise->AMPK activates AICAR AICAR AICAR->AMPK activates Berberine Berberine Berberine->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates SIRT1 SIRT1 AMPK->SIRT1 activates GlucoseUptake Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis SIRT1->PGC1a activates PPARd_Pathway GW501516 GW501516 PPARd PPARδ GW501516->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PGC1a PGC-1α RXR->PGC1a recruits FattyAcidMetabolism ↑ Fatty Acid Metabolism Genes (e.g., CPT1, PDK4) PGC1a->FattyAcidMetabolism co-activates GlucoseSparing ↓ Glucose Utilization PGC1a->GlucoseSparing co-activates Endurance ↑ Endurance FattyAcidMetabolism->Endurance GlucoseSparing->Endurance ERR_Pathway SLUPP332 SLU-PP-332 ERRa ERRα/β/γ SLUPP332->ERRa activates PGC1a PGC-1α ERRa->PGC1a co-activates MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis induces OxidativeMetabolism ↑ Oxidative Metabolism Genes PGC1a->OxidativeMetabolism induces EnergyExpenditure ↑ Energy Expenditure MitochondrialBiogenesis->EnergyExpenditure OxidativeMetabolism->EnergyExpenditure

References

Comparative Efficacy of Slu-PP-915 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Slu-PP-915, a potent pan-agonist of Estrogen-Related Receptors (ERRs), across various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ERR signaling pathways. This document summarizes available quantitative data, details experimental protocols for assessing cell viability, and provides visualizations of the underlying signaling pathways and experimental workflows.

This compound has emerged as a significant research tool for investigating the roles of ERRα, ERRβ, and ERRγ in cellular metabolism, mitochondrial function, and disease. While much of the initial research has focused on its potential in metabolic diseases and heart failure, its relevance in oncology is an area of growing interest. This guide aims to consolidate the current understanding of this compound's effects in different cellular contexts and compare its activity with other known ERR modulators.

Quantitative Efficacy Data

This compound is a pan-agonist of Estrogen-Related Receptors (ERRs), exhibiting robust activity across all three isoforms with an EC50 of approximately 400 nM for ERRα, ERRβ, and ERRγ.[1] Its efficacy has been primarily characterized in myoblasts and cardiomyocytes. In C2C12 myoblast cells, this compound at a concentration of 5 µM has been shown to increase the expression of ERR target genes such as PGC1α, PDK4, and LDHA.[1]

To provide a comparative overview, this table summarizes the known efficacy of this compound and its alternatives, Slu-PP-332 and GSK-4716.

CompoundTarget(s)Cell Line(s)Efficacy (EC50/IC50)Key Findings
This compound Pan-ERR agonist (ERRα, ERRβ, ERRγ)C2C12 myoblasts, Neonatal Rat Ventricular Myocytes (NRVMs)EC50: ~400 nM for all ERR isoforms[1]Upregulates ERR target genes involved in metabolism.[1]
Slu-PP-332 Pan-ERR agonist (preference for ERRα)C2C12 myoblasts, Neonatal Rat Ventricular Myocytes (NRVMs)EC50: 98 nM (ERRα), 230 nM (ERRβ), 428 nM (ERRγ)[2]Induces an acute aerobic exercise response and enhances exercise capacity.[2]
GSK-4716 ERRβ/γ agonistC2C12 myotubesEC50: 1.3 µM (ERRγ)Induces expression of genes involved in fatty acid oxidation.[3]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound and the standard procedure for evaluating its efficacy, the following diagrams are provided.

Slu_PP_915_Signaling_Pathway This compound Signaling Pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates PGC1a PGC-1α ERRs->PGC1a co-activates TFEB TFEB ERRs->TFEB induces expression Metabolic_Genes Metabolic Gene Expression (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB->Autophagy_Genes Mitochondrial_Function Mitochondrial Function Metabolic_Genes->Mitochondrial_Function Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation

Caption: this compound activates ERR isoforms, leading to downstream gene expression changes.

Cell_Viability_Assay_Workflow Experimental Workflow for Cell Viability Assays cluster_2D 2D Cell Culture Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat with this compound (or alternative) at varying concentrations Cell_Seeding->Treatment Incubation 3. Incubate for a defined period (e.g., 48-72h) Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (MTT or Crystal Violet) Incubation->Viability_Assay Data_Analysis 5. Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis

Caption: A generalized workflow for determining the efficacy of this compound.

Experimental Protocols

Detailed methodologies for two common cell viability assays are provided below. These protocols can be adapted to test the efficacy of this compound and its alternatives in various adherent cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Crystal Violet Staining Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound and other test compounds

  • Crystal violet solution (0.5% in 25% methanol)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (100%)

  • 33% Acetic acid

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Fixation: Gently wash the cells twice with PBS. Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water until the water runs clear. Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

References

A Comparative Guide to Slu-PP-915: An Exercise Mimetic in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the findings related to Slu-PP-915, a novel pan-Estrogen-Related Receptor (ERR) agonist. This compound is part of a new generation of "exercise mimetics," compounds that pharmacologically replicate the physiological benefits of physical exercise. This document will objectively compare its performance with its predecessor, SLU-PP-332, and another well-known exercise mimetic, Cardarine (GW501516), supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: this compound and Alternatives

The following tables summarize the quantitative data available for this compound and its comparators.

Compound Target EC50 (ERRα) EC50 (ERRβ) EC50 (ERRγ) Oral Bioavailability Key Features
This compound Pan-ERR Agonist~450 nM[1]~1.8 µM[1]~450 nM[1]Orally Bioavailable[2]More potent and comprehensive than SLU-PP-332; activates all three ERR subtypes.[3][4]
SLU-PP-332 Pan-ERR Agonist98 nM[5][6][7][8]230 nM[5][6][7][8]428-430 nM[5][6][7][8]Lacks oral bioavailability[2]Predecessor to this compound; potent ERRα agonist.[6]
Cardarine (GW501516) PPARδ AgonistNot ApplicableNot ApplicableNot ApplicableOrally BioavailableDifferent mechanism of action; targets PPARδ to enhance fat oxidation and endurance.[9]

Note: EC50 values can vary between different assays and experimental conditions.

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for its evaluation, and the logical structure of its cross-validation.

Slu-PP-915_Signaling_Pathway This compound This compound ERRs ERRα, ERRβ, ERRγ This compound->ERRs activates PGC1a PGC-1α ERRs->PGC1a co-activates TFEB TFEB ERRs->TFEB induces expression Metabolic_Genes Metabolic Genes (e.g., PDK4, LDHA) PGC1a->Metabolic_Genes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Autophagy_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Genes upregulates Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Autophagy Autophagy Autophagy_Genes->Autophagy

This compound Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ERR_Assay ERR Agonist Activity Assay C2C12_Culture C2C12 Myoblast Culture & Differentiation Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) C2C12_Culture->Gene_Expression Animal_Model Animal Model (e.g., Mice) Compound_Admin Compound Administration (Oral/IP) Animal_Model->Compound_Admin Endurance_Test Exercise Endurance Test (Treadmill) Compound_Admin->Endurance_Test Tissue_Analysis Tissue & Blood Analysis Endurance_Test->Tissue_Analysis

Experimental Workflow for this compound Evaluation

Cross_Validation_Logic Slu_PP_915 This compound (Pan-ERR Agonist) Performance_Metrics Performance Metrics: - Potency (EC50) - Efficacy - Bioavailability - In Vivo Endurance Slu_PP_915->Performance_Metrics Mechanism_Comparison Mechanism of Action Comparison Slu_PP_915->Mechanism_Comparison SLU_PP_332 SLU-PP-332 (Pan-ERR Agonist) SLU_PP_332->Performance_Metrics Cardarine Cardarine (GW501516) (PPARδ Agonist) Cardarine->Performance_Metrics Cardarine->Mechanism_Comparison Conclusion Conclusion: Superior Profile of This compound Performance_Metrics->Conclusion Mechanism_Comparison->Conclusion

Cross-Validation of this compound Findings

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.

ERR Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)

This protocol is designed to quantify the agonist activity of a test compound on Estrogen-Related Receptors (ERRs).

Materials:

  • HEK293T cells

  • Expression plasmids for full-length ERRα, ERRβ, or ERRγ

  • Luciferase reporter plasmid with an ERR response element (ERRE)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compound (e.g., this compound) and control compounds (e.g., SLU-PP-332)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment: Following incubation, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or control compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

C2C12 Myoblast Differentiation and Gene Expression Analysis

This protocol details the differentiation of C2C12 myoblasts into myotubes and the subsequent analysis of target gene expression.

Materials:

  • C2C12 myoblasts

  • Growth medium: DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium: DMEM with 2% horse serum

  • Test compound (e.g., this compound)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in growth medium until they reach approximately 80-90% confluency.[10]

  • Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium.[10][11]

  • Compound Treatment: Treat the differentiating cells with the desired concentrations of this compound or a vehicle control. The treatment can be initiated at the onset of differentiation and continued for the desired duration (e.g., 24-72 hours).

  • RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit.[12][13]

  • qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., Pgc1a, Pdk4, Ldha) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Mouse Treadmill Exhaustion Test

This protocol is used to assess the effect of a test compound on physical endurance in mice.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Motorized treadmill for mice with an electric shock grid

  • Test compound (e.g., this compound) and vehicle

  • Administration equipment (e.g., oral gavage needles or injection supplies)

Procedure:

  • Acclimatization: Acclimate the mice to the treadmill for several days before the experiment by having them run at a low speed for short durations.[14][15]

  • Compound Administration: Administer the test compound (this compound) or vehicle to the mice at a predetermined time before the exercise test. The route of administration (oral or intraperitoneal) and dosage should be based on prior pharmacokinetic studies.

  • Treadmill Protocol: Place the mice on the treadmill and begin the exercise protocol. A common protocol involves a warm-up period at a low speed, followed by a gradual increase in speed until the mouse reaches exhaustion.[14][16][17]

  • Definition of Exhaustion: Exhaustion is typically defined as the inability of the mouse to continue running, often characterized by spending a predetermined amount of time on the shock grid at the rear of the treadmill.[14][15]

  • Data Collection: Record the total running time and distance for each mouse.

  • Data Analysis: Compare the mean running time and distance between the compound-treated group and the vehicle-treated group using appropriate statistical tests.

TFEB Nuclear Translocation Assay

This protocol is used to visualize and quantify the translocation of Transcription Factor EB (TFEB) from the cytoplasm to the nucleus upon treatment with a test compound.

Materials:

  • Cells expressing TFEB (e.g., C2C12 myoblasts or other suitable cell lines)

  • Test compound (e.g., this compound)

  • Primary antibody against TFEB

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture the cells on coverslips and treat them with this compound or a vehicle control for a specified period.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with the primary anti-TFEB antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a nuclear counterstain like DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of TFEB by measuring the fluorescence intensity of TFEB staining in the nucleus relative to the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates TFEB translocation.[18][19]

References

The Exercise Pill vs. The Treadmill: A Head-to-Head Comparison of Slu-PP-915 and Traditional Exercise in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for interventions that can mimic the profound health benefits of exercise is a pivotal area of investigation. Slu-PP-915, a potent pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), has emerged as a promising "exercise mimetic." This guide provides an objective comparison of the performance of this compound against traditional exercise in animal models, supported by available experimental data, to delineate the parallels and divergences of these two powerful interventions.

This compound is a synthetic small molecule designed to activate the ERR family of nuclear receptors, which are key regulators of cellular energy metabolism and mitochondrial function.[1] These receptors are naturally activated during physical exercise and are responsible for many of the adaptive changes that occur in muscle and other tissues.[2] By targeting these receptors, this compound aims to replicate the physiological and metabolic benefits of exercise without the need for physical exertion.[3] This guide will dissect the available preclinical data to compare the effects of this pharmacological intervention with the gold standard of traditional endurance exercise.

Endurance and Physical Performance

One of the most striking effects of both traditional exercise and this compound's predecessor, Slu-PP-332, is the significant enhancement of endurance capacity in mice. While direct comparative studies with a traditional exercise group are limited, the data from compound-treated versus sedentary animals provides a strong indication of its efficacy.

ParameterSlu-PP-332 TreatmentTraditional Exercise (Typical findings)Vehicle/Sedentary Control
Running Time to Exhaustion ~70% increaseSignificant increaseBaseline
Running Distance to Exhaustion ~45% increaseSignificant increaseBaseline
Grip Strength Increase after 13 days of treatmentMaintained or increasedBaseline

Data for Slu-PP-332 is extracted from studies comparing the compound to vehicle-treated sedentary mice. It is important to note that this compound is considered a more potent successor to Slu-PP-332.

Muscular and Metabolic Adaptations

Both interventions induce profound changes at the cellular and metabolic level, fundamentally reprogramming muscle tissue for greater oxidative capacity and fatigue resistance.

ParameterThis compound / Slu-PP-332 TreatmentTraditional Endurance ExerciseVehicle/Sedentary Control
Muscle Fiber Type Increase in oxidative Type IIa muscle fibers.[4][5]Increase in oxidative Type IIa and Type I muscle fibers.Baseline fiber distribution.
Mitochondrial Biogenesis Upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[1]Potent induction of PGC-1α.Basal PGC-1α levels.
Fatty Acid Oxidation Increased expression of genes involved in fatty acid oxidation (e.g., PDK4).[1]Increased capacity for fatty acid oxidation.Basal metabolic rate.
Gene Expression (Acute) Upregulation of acute exercise-responsive genes (e.g., Ddit4, Slc25a25).Upregulation of a broad range of exercise-responsive genes.Basal gene expression.

Signaling Pathways and Mechanisms

The convergence of effects from this compound and traditional exercise stems from their activation of similar signaling pathways, primarily revolving around the ERR/PGC-1α axis.

This compound Signaling Pathway

slu_pp_915_pathway Slu_PP_915 This compound ERRs ERRα, ERRβ, ERRγ Slu_PP_915->ERRs activates PGC1a PGC-1α ERRs->PGC1a co-activates Metabolic_Genes Metabolic Gene Expression (PDK4, LDHA) PGC1a->Metabolic_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Endurance Increased Endurance Mitochondrial_Biogenesis->Endurance Fatty_Acid_Oxidation->Endurance

Caption: this compound signaling cascade.

Traditional Exercise Signaling Pathway

exercise_pathway Exercise Traditional Exercise AMPK AMPK Exercise->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates Metabolic_Adaptations Metabolic Adaptations PGC1a->Metabolic_Adaptations Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Angiogenesis Angiogenesis PGC1a->Angiogenesis Endurance Increased Endurance Metabolic_Adaptations->Endurance Mitochondrial_Biogenesis->Endurance Angiogenesis->Endurance

Caption: Traditional exercise signaling cascade.

Experimental Protocols

This compound Administration and Endurance Testing
  • Animal Model: C57BL/6J mice are commonly used.

  • Compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 12% DMSO, 15% Cremophor in PBS) and administered via intraperitoneal (i.p.) injection.[6] Dosages in studies with the predecessor compound, Slu-PP-332, ranged from 30 mg/kg to 50 mg/kg, administered once or twice daily.[4]

  • Treadmill Exhaustion Test: Mice are acclimated to the treadmill for several days. On the test day, they are run at a progressively increasing speed and/or incline until exhaustion. Exhaustion is often defined by the inability of the mouse to remain on the treadmill despite repeated stimuli. Running time and distance are recorded.[4]

Traditional Endurance Exercise Protocol
  • Animal Model: C57BL/6J mice.

  • Treadmill Training: A typical endurance training protocol involves running on a motorized treadmill for 30-60 minutes per day, 5 days a week, for several weeks. The speed and incline are gradually increased as the mice adapt.

  • Performance Evaluation: Similar to the drug-treated group, endurance is assessed via a treadmill exhaustion test.

Experimental Workflow

experimental_workflow cluster_groups Experimental Groups cluster_intervention Intervention Phase cluster_analysis Analysis Group1 This compound Intervention1 Daily I.P. Injection Group1->Intervention1 Group2 Traditional Exercise Intervention2 Daily Treadmill Training Group2->Intervention2 Group3 Sedentary Control Intervention3 No Intervention Group3->Intervention3 Analysis1 Endurance Testing Intervention1->Analysis1 Analysis2 Muscle Biopsy (Fiber Typing, Gene Expression) Intervention1->Analysis2 Analysis3 Metabolic Phenotyping Intervention1->Analysis3 Intervention2->Analysis1 Intervention2->Analysis2 Intervention2->Analysis3 Intervention3->Analysis1 Intervention3->Analysis2 Intervention3->Analysis3

Caption: Comparative experimental workflow.

Conclusion

The available preclinical evidence strongly suggests that this compound and its analogs are potent exercise mimetics, capable of recapitulating many of the key benefits of traditional endurance exercise in animal models. Both interventions enhance physical endurance, promote a shift towards a more oxidative muscle phenotype, and activate the foundational ERR/PGC-1α signaling pathway.

However, it is crucial to acknowledge the limitations of the current data. Most studies compare the effects of these compounds to sedentary controls, with a scarcity of research directly comparing them to a concurrent traditional exercise group, particularly in long-term studies. Furthermore, traditional exercise elicits a complex, multi-systemic response, including cardiovascular, neurological, and psychological benefits, that a single molecule is unlikely to fully replicate.

For the research and drug development community, this compound represents a powerful tool to dissect the molecular underpinnings of exercise adaptation and holds therapeutic potential for conditions where exercise is not feasible. Nevertheless, traditional exercise remains the holistic and established standard for improving health and performance. Future studies should aim to conduct more direct, long-term comparative analyses to fully elucidate the complementary or potentially synergistic effects of combining these two approaches.

References

Assessing the Specificity of Slu-PP-915 for ERR Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Slu-PP-915's performance against other Estrogen-Related Receptor (ERR) modulators, focusing on its specificity for the ERRα, ERRβ, and ERRγ isoforms. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound and the Estrogen-Related Receptors

The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that are constitutively active and play a crucial role in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[1] There are three ERR isoforms: ERRα (NR3B1), ERRβ (NR3B2), and ERRγ (NR3B3), each with distinct tissue distribution and physiological functions. This compound is a synthetic small molecule that has been identified as a pan-agonist of the ERR family, meaning it activates all three isoforms.[1][2] This guide assesses the specificity of this compound and compares its activity with other known ERR modulators.

Comparative Analysis of ERR Modulator Specificity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant ERR modulators against the three ERR isoforms. This data is derived from cell-based co-transfection assays.

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Activity Profile
This compound 414[2][3]435[2][3]378[2][3]Pan-Agonist
SLU-PP-332 98[1]230[1]428[1]Pan-Agonist
GSK-4716 >10,000~1,3001,300ERRβ/γ Agonist

Off-Target Selectivity of this compound

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Full-Length ERR Co-Transfection Luciferase Reporter Assay

This assay is used to determine the potency of a compound in activating the full-length ERR isoforms.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Transfection:

  • For each well, a transfection mix is prepared containing:

    • An expression plasmid for the full-length human ERRα, ERRβ, or ERRγ.

    • A luciferase reporter plasmid containing an ERR response element (ERRE) upstream of the luciferase gene.

    • A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

  • The plasmids are mixed with a transfection reagent (e.g., Lipofectamine) in serum-free medium and incubated according to the manufacturer's instructions.

  • The transfection mix is then added to the cells.

3. Compound Treatment:

  • After 4-6 hours of incubation with the transfection mix, the medium is replaced with fresh DMEM containing 10% FBS.

  • The test compound (e.g., this compound) is serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

4. Luciferase Assay:

  • After 16-24 hours of incubation with the compound, the cells are lysed.

  • Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system (e.g., Dual-Glo Luciferase Assay System).

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

5. Data Analysis:

  • The normalized luciferase activity is plotted against the logarithm of the compound concentration.

  • The EC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Gal4-NR-LBD Chimeric Luciferase Reporter Assay for Selectivity Screening

This assay is employed to assess the off-target activity of a compound on a panel of nuclear receptors.

1. Principle:

  • This assay utilizes a two-plasmid system. The first plasmid expresses a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a specific nuclear receptor. The second plasmid contains a luciferase reporter gene under the control of a promoter with GAL4 upstream activation sequences (UAS).[5][6][7]

  • If the test compound binds to the LBD of the chimeric receptor, the GAL4-DBD is recruited to the UAS, driving the expression of the luciferase gene.[5][6][7]

2. Procedure:

  • The procedure is similar to the full-length ERR co-transfection assay, with the following modifications:

    • HEK293T cells are co-transfected with a specific GAL4-NR-LBD expression plasmid and the pFR-Luc reporter plasmid (containing the GAL4 UAS).

    • A panel of plasmids representing various nuclear receptors is used to assess selectivity.

  • This compound is added at a fixed concentration (e.g., 10 µM) to determine its activity on each nuclear receptor in the panel.[4]

  • Luciferase activity is measured and normalized as described above. The fold activation relative to a vehicle control is calculated to determine the extent of off-target activity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay & Data Analysis HEK293T HEK293T Cells Seed Seed in 96-well plate HEK293T->Seed Add_to_cells Add to Cells Seed->Add_to_cells Plasmids ERR Expression Plasmid + ERRE-Luciferase Reporter + Renilla Control Mix Form Transfection Complex Plasmids->Mix Transfection_Reagent Transfection Reagent Transfection_Reagent->Mix Mix->Add_to_cells Add_compound Add to Cells Add_to_cells->Add_compound Compound This compound (Serial Dilutions) Compound->Add_compound Lyse Lyse Cells Add_compound->Lyse Measure Measure Luciferase Activity Lyse->Measure Normalize Normalize Data Measure->Normalize EC50 Calculate EC50 Normalize->EC50

Caption: Workflow for the ERR Co-Transfection Luciferase Reporter Assay.

signaling_pathway SluPP915 This compound ERR ERRα / ERRβ / ERRγ SluPP915->ERR binds & activates ERRE ERRE (Estrogen-Related Response Element) ERR->ERRE binds to PGC1a PGC-1α PGC1a->ERR co-activates TargetGenes Target Gene Transcription (e.g., PDK4, CPT1) ERRE->TargetGenes promotes Metabolism Increased Mitochondrial Biogenesis & Cellular Metabolism TargetGenes->Metabolism

Caption: Simplified Signaling Pathway of ERR Activation by this compound.

Conclusion

This compound is a potent pan-agonist of the ERR isoforms, with comparable activity against ERRα, ERRβ, and ERRγ. Its activity profile is distinct from more isoform-selective compounds like GSK-4716. While initial screening suggests a degree of selectivity for the ERRs, further investigation into its off-target effects at a wider range of concentrations is warranted for a complete specificity profile. The provided experimental protocols offer a foundation for researchers to independently verify these findings and further explore the therapeutic potential of this compound.

References

Comparative Guide: Slu-PP-915 in Combination with Other Metabolic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel pan-Estrogen-Related Receptor (ERR) agonist, Slu-PP-915, and its potential for synergistic application with other key metabolic modulators. While direct preclinical or clinical data on the co-administration of this compound with other specific metabolic modulators is not yet extensively available in peer-reviewed literature, this document outlines the mechanistic rationale for such combinations, compares their individual effects, and provides detailed experimental protocols for future investigation.

This compound is a synthetic agonist that activates all three isoforms of the Estrogen-Related Receptors: ERRα, ERRβ, and ERRγ. These orphan nuclear receptors are critical transcriptional regulators of cellular metabolism, particularly in tissues with high energy demand such as skeletal muscle, heart, and brown adipose tissue. Activation of ERRs by this compound has been shown to upregulate genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation, effectively mimicking the metabolic benefits of endurance exercise.[1][2]

The exploration of this compound in combination with other metabolic modulators is predicated on the principle of targeting complementary pathways to achieve a synergistic effect on metabolic function. This guide will focus on two such classes of modulators: AMPK activators and PPARδ agonists.

This compound and AMPK Activators: A Synergistic Crosstalk

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. It is activated during periods of low energy (high AMP:ATP ratio) and orchestrates a metabolic switch to promote catabolic, ATP-generating processes while inhibiting anabolic, ATP-consuming pathways.

Mechanistic Rationale for Combination:

There is a well-documented molecular crosstalk between the AMPK and ERR pathways. Research has demonstrated that the activation of AMPK can lead to an increased expression of ERRα.[3] This suggests that co-administration of an AMPK activator with an ERR agonist like this compound could create a positive feedback loop, enhancing the transcriptional activity of ERRα and its downstream metabolic benefits.

Comparative Effects of this compound and a Representative AMPK Activator (AICAR):

FeatureThis compound (ERR Agonist)AICAR (AMPK Activator)Potential Combined Effect
Primary Target Estrogen-Related Receptors (ERRα, β, γ)AMP-Activated Protein Kinase (AMPK)Dual activation of complementary master metabolic regulators
Mechanism Binds to and activates ERR nuclear receptors, promoting transcription of target genes.Converted to ZMP, an AMP analog, which allosterically activates AMPK.AMPK activation may increase ERRα expression, potentiating this compound effects.
Key Downstream Effects ↑ PGC-1α, PDK4, TFEB gene expression; ↑ Mitochondrial biogenesis; ↑ Fatty acid oxidation.[1][2]↑ Glucose uptake (GLUT4 translocation); ↓ Fatty acid synthesis (ACC phosphorylation); ↑ Mitochondrial biogenesis.Enhanced and sustained mitochondrial biogenesis and fatty acid oxidation; improved glucose homeostasis.
Reported In Vivo Effects Increased endurance, reduced fat mass, improved cardiac function in heart failure models.[4][5]Increased exercise performance, improved insulin (B600854) sensitivity.Potentially greater improvements in endurance, metabolic flexibility, and insulin sensitivity than either agent alone.

Signaling Pathway Diagram: this compound and AMPK Activator Synergy

AMPK_Activator AMPK Activator (e.g., Metformin, AICAR) AMPK AMPK AMPK_Activator->AMPK activates Slu_PP_915 This compound ERR_Activation ERRα/β/γ Activation Slu_PP_915->ERR_Activation activates ERRa ERRα Expression AMPK->ERRa increases PGC1a PGC-1α AMPK->PGC1a activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake ERRa->ERR_Activation contributes to ERR_Activation->PGC1a activates FAO Fatty Acid Oxidation ERR_Activation->FAO Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis PGC1a->FAO

Caption: Synergistic signaling of this compound and AMPK activators.
This compound and PPARδ Agonists: Parallel Pathways to Enhanced Endurance

Peroxisome proliferator-activated receptor delta (PPARδ) is another nuclear receptor that plays a pivotal role in fatty acid metabolism and endurance. Agonists of PPARδ, such as Cardarine (GW501516), are known to promote a metabolic shift towards fatty acid utilization, particularly in skeletal muscle.

Mechanistic Rationale for Combination:

While both ERR and PPARδ activation lead to increased fatty acid oxidation, they are regulated by distinct mechanisms. Combining an ERR agonist with a PPARδ agonist could therefore result in a more comprehensive and potent activation of fatty acid metabolism. This dual approach could be particularly effective in enhancing endurance and promoting fat loss.

Comparative Effects of this compound and a Representative PPARδ Agonist (Cardarine):

FeatureThis compound (ERR Agonist)Cardarine (PPARδ Agonist)Potential Combined Effect
Primary Target Estrogen-Related Receptors (ERRα, β, γ)Peroxisome Proliferator-Activated Receptor δ (PPARδ)Activation of two distinct but complementary nuclear receptor pathways.
Mechanism Direct agonist of ERR nuclear receptors.Direct agonist of the PPARδ nuclear receptor.Broad transcriptional reprogramming of metabolic genes.
Key Downstream Effects ↑ PGC-1α, PDK4 expression; ↑ Mitochondrial biogenesis.[1][2]↑ CPT1, UCP3 expression; ↑ Fatty acid transport and oxidation.Additive or synergistic increase in fatty acid utilization and oxidative capacity.
Reported In Vivo Effects Increased endurance and oxidative muscle fibers.[1]Increased running endurance, reduced adiposity, improved lipid profile.Potentially dramatic improvements in endurance and fat loss.

Signaling Pathway Diagram: this compound and PPARδ Agonist Parallel Activation

Slu_PP_915 This compound ERR_Activation ERRα/β/γ Slu_PP_915->ERR_Activation activates PPARD_Agonist PPARδ Agonist (e.g., Cardarine) PPARD_Activation PPARδ PPARD_Agonist->PPARD_Activation activates PGC1a PGC-1α ERR_Activation->PGC1a Metabolic_Genes Metabolic Gene Transcription ERR_Activation->Metabolic_Genes PPARD_Activation->PGC1a PPARD_Activation->Metabolic_Genes PGC1a->Metabolic_Genes FAO Fatty Acid Oxidation Metabolic_Genes->FAO Endurance Enhanced Endurance FAO->Endurance

Caption: Parallel metabolic pathways activated by this compound and PPARδ agonists.

Experimental Protocols for Evaluating Metabolic Modulator Combinations

The following are detailed methodologies for key experiments to quantitatively assess the synergistic potential of this compound in combination with other metabolic modulators in vitro.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration.

Experimental Workflow Diagram:

Start Seed Cells in Seahorse Plate Treat Treat with this compound +/- Modulator Start->Treat Equilibrate Equilibrate in CO2-free incubator Treat->Equilibrate Assay Run Seahorse XF Mito Stress Test Equilibrate->Assay Oligo Inject Oligomycin Assay->Oligo FCCP Inject FCCP Oligo->FCCP Rot_AA Inject Rotenone (B1679576)/ Antimycin A FCCP->Rot_AA Analyze Analyze OCR Data Rot_AA->Analyze

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF96 cell culture microplate and allow them to adhere and differentiate as required.

  • Compound Preparation: Prepare stock solutions of this compound and the combination modulator (e.g., metformin) in a suitable solvent (e.g., DMSO). Create a dilution series for each compound and for the combinations.

  • Cell Treatment: Treat the cells with the compounds (single agents and combinations) for a predetermined duration (e.g., 24 hours). Include vehicle-only control wells.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Cartridge Hydration and Loading: Hydrate a Seahorse XF96 sensor cartridge overnight. Load the injection ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse XF Analysis: Calibrate the sensor cartridge and then replace the utility plate with the cell plate. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the effects of single agents versus combinations on the different parameters of mitochondrial respiration.

Western Blot for Phospho-AMPK (Thr172)

This protocol is for detecting the activation of AMPK in response to treatment.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with this compound, an AMPK activator (e.g., AICAR as a positive control), and the combination for a specified time (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPKα at Threonine 172 (e.g., from Cell Signaling Technology, #2535) diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total AMPKα and a loading control (e.g., β-actin) to normalize the data.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes.

Protocol:

  • Cell Culture and Treatment: Treat cells with the compounds as described for the Western blot protocol, typically for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each gene of interest (e.g., PGC1A, PDK4, CPT1B) using a SYBR Green or TaqMan-based master mix. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression between the single-agent and combination treatments.

Disclaimer: this compound is a research compound and is not approved for human consumption. This guide is intended for informational purposes for research professionals only. The combination of this compound with other metabolic modulators has not been extensively studied, and the potential for synergistic effects is based on mechanistic rationale. Further research is required to validate these hypotheses.

References

Safety Operating Guide

Navigating the Proper Disposal of Slu-PP-915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Slu-PP-915, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal procedures for this compound, the standard and safest approach is to treat the compound and any contaminated materials as hazardous chemical waste. Adherence to your institution's established protocols for hazardous waste management is paramount.

This guide provides essential logistical and safety information, adopting a conservative approach to ensure the well-being of laboratory personnel and environmental protection. The following procedures are based on general best practices for the disposal of research-grade chemicals.

Immediate Safety and Operational Plan

When a specific SDS is not available, the primary directive is to consult your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance that aligns with local, state, and federal regulations.

Key Principles for Disposal:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, should be disposed of as hazardous chemical waste.[1]

  • Consult EHS: Before beginning any disposal process, contact your institution's EHS department for specific instructions.[1]

  • Segregation is Critical: Do not mix this compound waste with other chemical waste streams unless compatibility is certain. Improper mixing can lead to dangerous chemical reactions.[2][3] Keep solid and liquid waste in separate, clearly labeled containers.[1]

  • Proper Labeling and Containment: All waste containers must be clearly and accurately labeled.[1][3][4] Use containers that are chemically compatible with this compound and ensure they are sealed to prevent leaks.[2][5]

Chemical and Physical Properties Summary

Understanding the known properties of this compound can help in making informed decisions about its handling and waste management, in consultation with your EHS department.

PropertyValueSource
Chemical Formula C17H13BFNO3S[6][7]
Molecular Weight 341.16 g/mol [6][7]
Appearance Solid[6][7]
CAS Number 2285432-92-8[6]
Solubility 10 mM in DMSO[7]
Recommended Storage Conditions for this compound

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety within the laboratory.

ConditionTemperatureDurationSource
Solid Powder -20°C12 Months[7]
4°C6 Months[7]
In Solvent -80°C6 Months[7]
-20°C6 Months[7]

Experimental Protocols: A General Framework for Disposal

While specific experimental protocols for the disposal of this compound are not published, a universally accepted protocol for the disposal of research chemicals without a dedicated SDS involves the following steps.

Step-by-Step Disposal Protocol:

  • Hazard Assessment: In the absence of an SDS, treat this compound as a substance with unknown hazards. This necessitates a conservative approach to handling and disposal.[1]

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[1] The container should be kept closed except when adding waste.[4]

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container designated for liquid hazardous waste.[8] Do not pour any solution containing this compound down the drain.[4][9] The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[8]

  • Waste Container Labeling: Label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[1]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any known or suspected hazards (in this case, "Caution: Research Chemical with Unknown Hazards" is appropriate).[1]

  • Storage of Waste: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[2][4] This area should be away from general lab traffic and incompatible materials.[1]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][4] Provide them with all the information from the waste label.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect SOLID Waste in Designated Container B->C D Collect LIQUID Waste in Designated Container B->D E Label Waste Container Clearly: 'Hazardous Waste' 'this compound' Dates & Quantity C->E D->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H EHS Manages Final Compliant Disposal G->H

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Slu-PP-915

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Slu-PP-915" is not publicly documented. This guide is based on established safety protocols for handling potent, novel, or uncharacterized research compounds.[1][2][3] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines before handling this substance.[4][5] This document serves as a template to be adapted with information from the official SDS.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to potent research compounds.[1][6] The level of PPE should be determined by a thorough risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[1][4] Always assume a high level of toxicity for uncharacterized substances.[2][7]

Table 1: Recommended Personal Protective Equipment for Handling this compound [1][3]

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[1][2] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile or neoprene).[3] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1][3]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.[1][8] - Lab coat.[6] - Safety glasses with side shields or chemical splash goggles.[9] - Single pair of chemical-resistant gloves (e.g., nitrile).[6][8]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[1] Engineering controls (fume hood) are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat.[10] - Safety glasses.[10] - Appropriate gloves for the solvent and compound.[10]Focus on preventing skin contact and eye exposure.[1][7] The specific procedure will dictate the level of containment needed.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of potent compounds like this compound.[3]

Experimental Protocol: General Handling Workflow

  • Preparation:

    • Thoroughly review the experimental protocol and the SDS for this compound.[4]

    • Ensure all necessary PPE is available and in good condition.[8]

    • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and functional.[3]

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]

  • Execution:

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[3]

    • When weighing the compound, use a disposable weigh boat and handle it with forceps.[3]

    • During the experiment, keep all containers with the substance covered when not in immediate use.[3]

    • Avoid direct contact, inhalation, or exposure to the compound at all times.[10]

  • Cleanup:

    • After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.[3]

    • Carefully doff PPE in the correct sequence to avoid contamination.[1] Remove the outer gloves first and dispose of them in the designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1][12] All waste generated from handling this compound must be treated as hazardous waste.[3][13]

Table 2: this compound Waste Disposal Plan [1][13]

Waste Type Container Disposal Procedure
Solid this compound Waste - Clearly labeled, sealed, and puncture-resistant container.[12] - Compatible with the chemical.[12]- Label as "Hazardous Waste" with the name "this compound".[12] - Dispose of through a certified hazardous waste vendor.[1]
Contaminated Labware (e.g., vials, pipette tips) - Designated, puncture-resistant, and sealed container.[1]- Label as "Hazardous Waste" with the name of the compound.[1] - Minimize handling of contaminated items.[1]
Contaminated PPE (e.g., gloves, lab coat) - Sealed bag or container labeled as hazardous waste.[1]- Doff PPE carefully to avoid self-contamination.[1] - Place in the designated container immediately after removal.
Liquid Waste (Aqueous/Organic Solutions) - Leak-proof, compatible plastic or glass bottle with a screw cap.[13]- Segregate aqueous and organic waste streams.[13] - Label with "Hazardous Waste," the compound name, and all solvent components.[14] - Store in a designated, secure area until disposal by a certified hazardous waste contractor.[1]

Workflow and Logic Diagrams

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS and Protocol prep2 Risk Assessment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment Complete clean2 Segregate & Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: General workflow for the safe handling of this compound.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Storage & Disposal solid_waste Solid this compound & Contaminated PPE/Labware solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Solutions of this compound liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container storage Secure Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage disposal Certified Hazardous Waste Vendor storage->disposal

Caption: Disposal pathway for this compound contaminated materials.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.